Benzene, (1-diazoethyl)-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-diazoethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7(10-9)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUUFFQSHKFHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=[N+]=[N-])C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472723 | |
| Record name | Benzene, (1-diazoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22293-10-3 | |
| Record name | Benzene, (1-diazoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of (1-diazoethyl)benzene from Acetophenone Hydrazone
This technical guide provides an in-depth overview of the synthesis of (1-diazoethyl)benzene, a valuable diazo compound, starting from acetophenone hydrazone. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of the chemical processes.
Introduction
Diazo compounds, characterized by the C=N₂ functional group, are highly versatile synthetic intermediates in organic chemistry. Their ability to readily extrude dinitrogen gas allows for the formation of carbenes or metal carbenoids, which can participate in a wide array of chemical transformations including cyclopropanations, C-H insertions, and Wolff rearrangements. The synthesis of aryl-substituted diazoalkanes, such as (1-diazoethyl)benzene, is often achieved through the oxidation of the corresponding hydrazones. This guide details the preparation of the precursor, acetophenone hydrazone, and explores modern, efficient methods for its subsequent oxidation to the target diazo compound.
Synthesis of Acetophenone Hydrazone
The initial step in the synthesis is the formation of acetophenone hydrazone from acetophenone and hydrazine. Several methods exist for this condensation reaction.[1][2][3] A common and effective procedure involves the reaction of acetophenone with hydrazine hydrate.[1]
Experimental Protocol: Preparation of Acetophenone Hydrazone
A reliable method for preparing acetophenone hydrazone involves the reaction of acetophenone with hydrazine.[1]
Reagents:
-
Acetophenone
-
Anhydrous hydrazine or hydrazine hydrate
-
Absolute ethanol
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask, a mixture of acetophenone, an excess of hydrazine (2-4 equivalents), and a solvent like absolute ethanol is prepared.[1] A small amount of glacial acetic acid can be added to catalyze the reaction.
-
The mixture is heated at reflux. The reaction progress can be monitored by a color change, often from yellow to colorless.[1]
-
Once the reaction is complete, the volatile components (solvent and excess hydrazine) are removed under reduced pressure using a rotary evaporator. It is crucial to keep the temperature of the flask below 20°C during this step to minimize the formation of the azine byproduct.[1]
-
The resulting residue is acetophenone hydrazone, which may solidify upon removal of the solvent.[1] The product can be stored at temperatures below 0°C for extended periods.[1]
Quantitative Data: Acetophenone Hydrazone Synthesis
| Reactant/Reagent | Molar Ratio (to Acetophenone) | Conditions | Yield | Reference |
| Acetophenone | 1.0 | Reflux in ethanol | High | [1] |
| Anhydrous Hydrazine | 4.0 | Reflux in ethanol | ~98% | [1] |
Oxidation of Acetophenone Hydrazone to (1-diazoethyl)benzene
The conversion of acetophenone hydrazone to (1-diazoethyl)benzene is an oxidation reaction. Several modern methods have been developed to perform this transformation efficiently and under mild conditions, avoiding the use of harsh or toxic heavy metal oxidants.
Method 1: Dehydrogenation with "Activated" Dimethyl Sulfoxide (DMSO)
This metal-free approach utilizes "activated" DMSO to dehydrogenate hydrazones to their corresponding diazo compounds at low temperatures.[4][5]
Reagents:
-
Acetophenone hydrazone
-
"Activated" DMSO (prepared in situ from DMSO and an activating agent like oxalyl chloride or Swern's reagent)
-
Triethylamine (base)
-
Anhydrous solvent (e.g., dichloromethane)
-
A solution of "activated" DMSO is prepared in an anhydrous solvent at -78°C.
-
A solution of acetophenone hydrazone and triethylamine in the same solvent is added dropwise to the cold "activated" DMSO solution.
-
The reaction mixture is stirred at -78°C for a specified period.
-
The reaction is quenched, and the resulting triethylamine hydrochloride is removed by vacuum filtration.
-
The filtrate contains the (1-diazoethyl)benzene solution, which can be used directly in subsequent reactions or carefully concentrated to isolate the product.
| Reactant/Reagent | Molar Ratio (to Hydrazone) | Temperature | Reaction Time | Yield | Reference |
| Acetophenone Hydrazone | 1.0 | -78°C | Varies | High | [4][5] |
| "Activated" DMSO | Excess | -78°C | Varies | High | [4][5] |
| Triethylamine | Excess | -78°C | Varies | High | [4][5] |
Method 2: Copper-Catalyzed Aerobic Oxidation
A mild and environmentally friendly method employs a copper catalyst and molecular oxygen from the air as the terminal oxidant.[6]
Reagents:
-
Acetophenone hydrazone
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Solvent (e.g., dichloromethane)
Procedure: [6]
-
To a solution of acetophenone hydrazone in the solvent, add catalytic amounts of Cu(OAc)₂ and pyridine.
-
Stir the reaction mixture at room temperature, open to the air (or under an oxygen atmosphere).
-
The reaction is typically rapid, often completing within minutes.
-
Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove the catalyst and then drying and concentrating the organic phase.
| Reactant/Reagent | Molar Ratio (to Hydrazone) | Temperature | Reaction Time | Yield | Reference |
| Acetophenone Hydrazone | 1.0 | Room Temperature | Minutes | Near-quantitative | [6] |
| Cu(OAc)₂ | Catalytic | Room Temperature | Minutes | Near-quantitative | [6] |
| Pyridine | Catalytic | Room Temperature | Minutes | Near-quantitative | [6] |
Visualizations
Overall Experimental Workflow
Caption: Workflow for the two-step synthesis of (1-diazoethyl)benzene.
Reaction Mechanism: Oxidation of Hydrazone
Caption: General transformation of acetophenone hydrazone to (1-diazoethyl)benzene.
Safety Considerations
-
Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Anhydrous hydrazine is highly reactive with oxidizing agents.[1]
-
Diazo compounds , particularly those that are not stabilized by electron-withdrawing groups, can be explosive and should be handled with care. It is often preferable to generate and use them in situ to avoid isolation and accumulation.[7][8]
-
A thorough risk assessment should be conducted before performing any of the described procedures.
This guide provides a framework for the synthesis of (1-diazoethyl)benzene. Researchers should consult the primary literature for more detailed information and adapt the procedures to their specific laboratory conditions and safety protocols.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Potassium N-Iodo p-Toluenesulfonamide (TsNIK, Iodamine-T): A New Reagent for the Oxidation of Hydrazones to Diazo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bristol.ac.uk [bristol.ac.uk]
Spectroscopic Characterization of Benzene, (1-diazoethyl)-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Benzene, (1-diazoethyl)-, also known as 1-phenyldiazoethane. Due to the reactive nature of diazo compounds, detailed spectroscopic data can be sparse in publicly accessible literature.[1] This document compiles expected spectroscopic values based on the chemical structure and data from analogous compounds, offering a robust reference for researchers.
The guide is structured to provide both theoretical and practical information, including detailed experimental protocols for acquiring spectroscopic data and a summary of expected quantitative values.
Chemical Structure and Properties
-
IUPAC Name: Benzene, (1-diazoethyl)-
-
Synonyms: 1-Diazo-1-phenylethane, 1-diazoethylbenzene, 1-Phenyl-1-diazoethane[2]
-
Molecular Formula: C₈H₈N₂[2]
-
Molecular Weight: 132.17 g/mol [2]
-
Monoisotopic Mass: 132.0687 g/mol [2]
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from various spectroscopic techniques for Benzene, (1-diazoethyl)-. These values are derived from the analysis of its functional groups and comparison with similar aromatic diazo compounds.
Infrared (IR) Spectroscopy
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N≡N (Diazo) | Stretching | ~2070 | Strong |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium |
| C-H (Aliphatic) | Stretching | 3000-2850 | Medium |
| C=C (Aromatic) | In-ring stretching | 1600-1585 | Medium |
| C-H (Aromatic) | Out-of-plane bending | 900-675 | Strong |
Table 1: Expected Infrared Absorption Bands for Benzene, (1-diazoethyl)-. The diazo group's stretching frequency is highly characteristic.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.0-7.4 | Multiplet | 5H |
| Methine (CH) | ~4.5 | Quartet | 1H |
| Methyl (CH₃) | ~1.5 | Doublet | 3H |
Table 2: Expected ¹H NMR Chemical Shifts for Benzene, (1-diazoethyl)- in CDCl₃. Aromatic protons appear in their typical region, while the protons of the ethyl group are shifted due to the diazo functionality.[4]
¹³C NMR (Carbon-13 NMR)
| Carbon Type | Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅, substituted) | 125-135 |
| Aromatic (C₆H₅, ortho, meta, para) | 120-130 |
| Diazo-carbon (C=N₂) | ~50 |
| Methyl (CH₃) | ~15 |
Table 3: Expected ¹³C NMR Chemical Shifts for Benzene, (1-diazoethyl)-. The carbon attached to the diazo group is expected to be significantly shielded.[5][6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |
| π → π* (Aromatic) | ~250-280 | High |
| n → π* (Diazo) | ~350-500 | Low |
Table 4: Expected UV-Visible Absorption Maxima for Benzene, (1-diazoethyl)-. The spectrum is characterized by a strong absorption from the aromatic system and a weaker, longer-wavelength absorption from the diazo group.[4]
Mass Spectrometry (MS)
| m/z | Interpretation |
| 132 | Molecular Ion [M]⁺ |
| 104 | Loss of N₂ |
| 77 | Phenyl cation [C₆H₅]⁺ |
Table 5: Expected Key Fragments in the Mass Spectrum of Benzene, (1-diazoethyl)-. The loss of a neutral nitrogen molecule is a characteristic fragmentation pathway for diazo compounds.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample purity.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For KBr, a small amount of the compound is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid is placed directly on the crystal.[7]
-
For solutions, dissolve the compound in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest. Use a solution cell for analysis.[8]
-
-
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer is typically used.[9]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.[10]
-
Ensure the solution is homogeneous. A small amount of a reference standard like tetramethylsilane (TMS) may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent peak.[11]
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
-
Data Acquisition:
-
The sample tube is placed in the NMR probe.
-
The magnetic field is "shimmed" to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.
-
The number of scans will depend on the sample concentration.
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be chosen to give an absorbance between 0.1 and 1.
-
Use matched quartz cuvettes for the sample and a solvent blank.
-
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette in both beams.
-
Replace the solvent in the sample beam with the sample solution and record the absorption spectrum, typically from 200 to 800 nm.
-
Mass Spectrometry (MS) Protocol
-
Sample Introduction:
-
The sample can be introduced via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization:
-
Electron Ionization (EI) is a common method for volatile compounds and will likely produce significant fragmentation.
-
Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.
-
-
Mass Analysis:
-
A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of each ion.
-
Visualizations
Synthesis Workflow
The synthesis of Benzene, (1-diazoethyl)- typically involves the oxidation of the corresponding hydrazone. The following diagram illustrates a general workflow for its preparation and subsequent use in a cyclopropanation reaction, a common application of diazo compounds.
A generalized workflow for the synthesis of Benzene, (1-diazoethyl)- and its subsequent reaction.
Spectroscopic Analysis Logic
The following diagram outlines the logical flow of analyzing an unknown sample suspected to be Benzene, (1-diazoethyl)- using the spectroscopic methods described.
Decision-making workflow for the structural confirmation of Benzene, (1-diazoethyl)-.
References
- 1. Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. amherst.edu [amherst.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]
An In-depth Technical Guide to the Thermal Decomposition of 1-Phenyldiazoethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of 1-phenyldiazoethane, a reaction of significant interest in organic synthesis and mechanistic studies. The document details the underlying reaction mechanisms, the spectrum of resulting products, and the kinetics of the decomposition process. A key focus is placed on the generation and subsequent reactions of the 1-phenylethylidene carbene intermediate. This guide synthesizes available quantitative data into clear, tabular formats for ease of comparison and provides detailed experimental protocols for the successful execution and analysis of this reaction in a laboratory setting. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, enhancing the understanding of the complex processes involved.
Introduction
The thermal decomposition of diazo compounds serves as a powerful method for the generation of carbenes, highly reactive intermediates that can undergo a variety of transformations, leading to the formation of new carbon-carbon bonds and molecular frameworks. 1-Phenyldiazoethane, in particular, has been a subject of study to understand the behavior of unsymmetrical alkyl(aryl)carbenes. Its thermolysis provides access to the 1-phenylethylidene carbene, which can subsequently rearrange, add to double bonds, or insert into C-H bonds. A thorough understanding of the factors governing the reaction pathways and product distribution is crucial for harnessing its synthetic potential and for advancing the fundamental knowledge of carbene chemistry.
Reaction Mechanisms and Product Formation
The thermal decomposition of 1-phenyldiazoethane is initiated by the extrusion of molecular nitrogen, leading to the formation of the highly reactive 1-phenylethylidene carbene as a key intermediate. This carbene can exist in either a singlet or triplet state, with each state exhibiting distinct reactivity. The subsequent fate of the carbene determines the final product distribution.
The primary reaction pathways include:
-
1,2-Hydride Shift: The most common rearrangement for 1-phenylethylidene is a 1,2-hydride shift, leading to the formation of styrene . This is often the major product of the reaction.
-
Dimerization and Azine Formation: The carbene can react with undissociated 1-phenyldiazoethane to form a dimer, which can then rearrange to form acetophenone azine . The azine can also be formed through the direct dimerization of the diazo compound.
-
Intermolecular Cyclopropanation: In the presence of an olefin, the carbene can undergo a concerted (from the singlet state) or stepwise (from the triplet state) addition to the double bond to form a cyclopropane derivative .
-
C-H Insertion: The carbene can insert into C-H bonds of the solvent or other molecules present in the reaction mixture.
-
Reaction with Nucleophiles: If nucleophiles are present, the carbene can be trapped to form corresponding addition products.
The relative contributions of these pathways are influenced by reaction conditions such as temperature, solvent polarity, and the presence of trapping agents.
Signaling Pathway of Thermal Decomposition
The logical flow of the thermal decomposition of 1-phenyldiazoethane can be visualized as a series of competing and sequential reactions originating from the carbene intermediate.
Caption: Reaction pathways in the thermal decomposition of 1-phenyldiazoethane.
Quantitative Data
The product distribution from the thermal decomposition of 1-phenyldiazoethane is highly dependent on the reaction conditions. The following table summarizes the product yields obtained in refluxing benzene.
| Product | Yield (%) |
| Styrene | 45-50 |
| Acetophenone Azine | 25-30 |
| cis-1,2-Dimethyl-1,2-diphenylcyclopropane | Trace |
| trans-1,2-Dimethyl-1,2-diphenylcyclopropane | Trace |
Data sourced from the thermal decomposition in refluxing benzene as described in the experimental protocol.
Experimental Protocols
The following sections provide a detailed methodology for the synthesis of the starting material and the execution of the thermal decomposition reaction.
Synthesis of 1-Phenyldiazoethane
1-Phenyldiazoethane is typically prepared from the oxidation of acetophenone hydrazone.
Materials:
-
Acetophenone hydrazone
-
Mercuric oxide (yellow)
-
Anhydrous sodium sulfate
-
Hexane (or another suitable inert solvent)
-
Saturated aqueous potassium carbonate solution
Procedure:
-
A solution of acetophenone hydrazone in hexane is prepared in a flask equipped with a magnetic stirrer.
-
Yellow mercuric oxide is added to the solution in portions while stirring vigorously.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the disappearance of the yellow mercuric oxide and the formation of a deep red solution of 1-phenyldiazoethane.
-
After the reaction is complete (typically a few hours), the solid mercury and mercury oxides are removed by filtration.
-
The filtrate is washed with a saturated aqueous potassium carbonate solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The resulting deep red solution of 1-phenyldiazoethane in hexane is used directly in the thermal decomposition reaction without further purification due to its instability.
Thermal Decomposition of 1-Phenyldiazoethane
This protocol describes the thermal decomposition in refluxing benzene.[1]
Materials:
-
Solution of 1-phenyldiazoethane in hexane
-
Benzene (anhydrous)
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen inlet
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with benzene.
-
The benzene is heated to reflux under a nitrogen atmosphere.
-
The hexane solution of 1-phenyldiazoethane is added dropwise from the dropping funnel to the refluxing benzene over a period of several hours.
-
The reaction is continued at reflux until the evolution of nitrogen gas ceases and the deep red color of the diazo compound fades to a yellow solution (typically 12 hours).[1]
-
The reaction mixture is then cooled to room temperature.
-
The solvent is removed under reduced pressure to yield the crude product mixture.
Product Analysis
The composition of the product mixture can be determined using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
GC-MS Analysis:
-
A small aliquot of the crude product mixture is dissolved in a suitable solvent (e.g., dichloromethane).
-
The solution is injected into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5 or equivalent).
-
The components are separated based on their boiling points and identified by their mass spectra by comparison with a mass spectral library and authentic standards.
-
Quantitative analysis can be performed by integrating the peak areas of the identified components.
NMR Spectroscopy:
-
The crude product mixture is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H and ¹³C NMR spectra are recorded.
-
The characteristic signals of the expected products (styrene, acetophenone azine, etc.) are identified and their relative ratios can be determined by integration of the corresponding peaks.
Experimental Workflow
The overall experimental process from synthesis to analysis is outlined in the following diagram.
Caption: Workflow for the synthesis, thermal decomposition, and analysis of 1-phenyldiazoethane.
Conclusion
The thermal decomposition of 1-phenyldiazoethane is a multifaceted reaction that provides valuable insights into the chemistry of carbenes. The reaction outcome is a delicate balance of competing pathways, with the formation of styrene via a 1,2-hydride shift being the predominant transformation in non-reactive solvents. This guide has provided a detailed overview of the reaction, including the established mechanisms, quantitative product distribution data, and comprehensive experimental protocols. The provided workflows and diagrams serve to clarify the intricate steps involved in both the reaction and its analysis. For researchers in organic synthesis and drug development, a thorough understanding of this reaction is essential for predicting and controlling the formation of desired products and for the rational design of novel synthetic strategies involving carbene intermediates.
References
An In-depth Technical Guide to 1-Diazoethylbenzene (CAS 22293-10-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Diazoethylbenzene, identified by the CAS number 22293-10-3, is a diazoalkane of interest in organic synthesis. This technical guide provides a comprehensive overview of the available chemical information and safety data for this compound. Due to the limited specific data for 1-diazoethylbenzene, this document also incorporates general characteristics and reactivity patterns of diazo compounds to offer a broader context for its potential applications and handling. A significant lack of detailed experimental protocols, in-depth safety evaluations, and biological activity studies for this specific molecule necessitates a cautious approach in its use, relying on the general understanding of related chemical entities.
Chemical Information
1-Diazoethylbenzene is an organic compound featuring a diazo group attached to an ethylbenzene backbone. The available data on its chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of 1-Diazoethylbenzene
| Property | Value | Source |
| CAS Number | 22293-10-3 | [1] |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.166 g/mol | [1] |
| Synonyms | Benzene, (1-diazoethyl)-; 1-Phenyl-1-diazoethane | [1] |
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of 1-diazoethylbenzene are not extensively documented in readily accessible literature, it is known to be a precursor in certain chemical reactions.[1] The synthesis of diazoalkanes, in general, often involves the base-induced decomposition of N-alkyl-N-nitroso compounds or the oxidation of hydrazones.
The reactivity of 1-diazoethylbenzene is dictated by the versatile chemistry of the diazo group. Diazo compounds are known to participate in a variety of transformations, primarily driven by the facile loss of dinitrogen gas (N₂) to form a carbene intermediate.
General Reactivity of Diazo Compounds:
-
Cycloaddition Reactions: Diazoalkanes readily undergo 1,3-dipolar cycloadditions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like pyrazolines and pyrazoles.[2]
-
Carbene-Mediated Reactions: Upon thermal or photochemical decomposition, diazo compounds generate highly reactive carbenes. These carbenes can undergo:
-
Insertion Reactions: Insertion into C-H, O-H, and N-H bonds.
-
Cyclopropanation: Addition to alkenes to form cyclopropane derivatives.
-
Wolff Rearrangement: In the case of α-diazoketones, rearrangement to form a ketene.
-
-
Reactions with Acids: Diazoalkanes are basic and react with acids to form diazonium salts, which are often unstable and can lead to substitution or elimination products.[3]
Below is a generalized workflow for the generation and subsequent reactions of a carbene from a diazoalkane like 1-diazoethylbenzene.
Safety and Handling
Detailed safety data specific to 1-diazoethylbenzene is not available. However, diazoalkanes as a class of compounds are known to be hazardous and must be handled with extreme caution.
General Safety Precautions for Diazoalkanes:
-
Toxicity: Many diazoalkanes are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
Explosive Potential: Diazoalkanes can be explosive, especially in the presence of sharp edges, rough surfaces, or upon heating.[2] They are also sensitive to strong light.
-
Instability: The stability of diazo compounds varies. While some are relatively stable and can be isolated, others are highly reactive and are typically generated and used in situ. The presence of electron-withdrawing groups generally increases stability.[4]
Table 2: General Hazard Information for Diazoalkanes
| Hazard | Description |
| Acute Toxicity | Can be toxic if inhaled, ingested, or in contact with skin.[2] |
| Explosivity | Risk of explosion when heated, exposed to light, or in the presence of certain initiators.[2] |
| Irritation | May cause skin, eye, and respiratory irritation. |
Note: The GHS classification and specific precautionary statements for 1-diazoethylbenzene are not available in the consulted resources.
Biological Activity and Toxicology
There is a significant lack of information regarding the biological activity, metabolic pathways, and toxicology of 1-diazoethylbenzene.
General considerations for diazo compounds suggest that their reactivity with biological macromolecules could lead to toxic effects. The metabolic fate of diazoalkanes is not well-characterized, but it is plausible that they could undergo metabolic activation or detoxification pathways.
A study on the related compound, diazoaminobenzene, indicated that it could be metabolized to known carcinogens, benzene and aniline.[5] This suggests that the metabolic breakdown of 1-diazoethylbenzene could potentially lead to the formation of hazardous substances, although this has not been experimentally verified for this specific compound.
The high reactivity of the diazo group and the potential for carbene formation suggest that 1-diazoethylbenzene could interact non-specifically with various biological targets, a property that has been explored in the context of chemical biology for protein and nucleic acid modification using "stabilized" diazo compounds.[2] However, the reactivity of unstabilized diazoalkanes like 1-diazoethylbenzene makes them generally unsuitable for such applications in living systems due to their high and indiscriminate reactivity.[2]
Due to the absence of specific data, no signaling pathways involving 1-diazoethylbenzene can be depicted.
Conclusion
1-Diazoethylbenzene (CAS 22293-10-3) is a chemical for which detailed, publicly available data is scarce. While its molecular structure suggests a rich and versatile chemistry characteristic of diazoalkanes, a comprehensive understanding of its properties, synthesis, and safety requires further experimental investigation. Researchers and professionals working with or considering the use of this compound should proceed with significant caution, adhering to the general safety protocols for handling potentially toxic and explosive diazoalkanes. The information presented in this guide is based on the limited available data and general principles of diazo compound chemistry and should be supplemented with a thorough risk assessment before any experimental work is undertaken.
References
- 1. 1-diazoethylbenzene | CAS#:22293-10-3 | Chemsrc [chemsrc.com]
- 2. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Synthetic Versatility of Aryl Diazoalkanes: A Technical Guide for Advanced Organic Synthesis
For Immediate Release
This technical guide provides an in-depth analysis of the reactivity of aryl diazoalkanes, versatile intermediates with significant applications in organic synthesis and drug development. For researchers, chemists, and pharmaceutical scientists, this document details the core reactive pathways of these compounds, offering quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate their practical application in the laboratory.
Introduction to Aryl Diazoalkanes
Aryl diazoalkanes, characterized by a diazo group (N₂) attached to a carbon atom bearing at least one aryl substituent (Ar(R)C=N₂), are highly valuable reagents in modern organic chemistry. Their utility stems from their ability to serve as precursors to arylcarbenes upon thermal, photochemical, or metal-catalyzed extrusion of nitrogen gas, or to act as 1,3-dipoles in cycloaddition reactions.[1] This dual reactivity allows for the construction of a wide array of complex molecular architectures, including cyclopropanes, heterocycles, and products of carbon-hydrogen (C-H) bond insertion.[2] The reactivity and selectivity of these transformations can be finely tuned by the choice of catalyst, solvent, and the electronic properties of the aryl substituents, making them indispensable tools in the synthesis of novel therapeutic agents and complex molecules.[3]
Safety Considerations: Diazo compounds are energetic materials and can be explosive, particularly in concentrated form. They are also toxic. All manipulations should be carried out in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment. Solutions of diazoalkanes should not be concentrated to dryness unless absolutely necessary and should be handled with non-ground-glass apparatus to avoid friction.
Synthesis of Aryl Diazoalkanes
A common and reliable method for the synthesis of diaryldiazomethanes is the oxidation of the corresponding benzophenone hydrazone. This can be achieved using various oxidizing agents, with mercury(II) oxide being a classical choice and newer methods employing reagents like manganese dioxide or chlorodimethylsulfonium chloride to avoid heavy metals.[4][5][6]
General Workflow for Aryl Diazoalkane Synthesis
The logical workflow for a typical aryl diazoalkane synthesis, starting from a ketone, is illustrated below.
Caption: General workflow for the synthesis of aryl diazoalkanes.
Core Reactivity Pathways
Aryl diazoalkanes exhibit two primary modes of reactivity: carbene-mediated transformations and 1,3-dipolar cycloadditions. The specific pathway is dictated by the reaction conditions.
Caption: Dominant reactive pathways of aryl diazoalkanes.
Metal-Catalyzed Carbene Transfer Reactions
The most synthetically valuable reactions of aryl diazoalkanes involve their decomposition by transition metal catalysts, most notably rhodium(II) and silver(I) complexes, to generate metal-carbene intermediates (carbenoids). These species undergo highly selective transformations without the formation of free carbenes, which are often less selective.
Rhodium(II)-Catalyzed Cyclopropanation
Rhodium carbenoids derived from aryl diazoacetates react with alkenes to form cyclopropanes, often with high levels of diastereoselectivity and enantioselectivity.[7] This reaction is a cornerstone of modern synthetic chemistry for accessing the cyclopropane motif found in many pharmaceuticals.
The catalytic cycle for rhodium-catalyzed cyclopropanation is depicted below.
Caption: Catalytic cycle for rhodium(II)-catalyzed cyclopropanation.
| Diazoalkane (Ar) | Alkene | Catalyst | Yield (%) | d.r. | ee (%) | Reference |
| Methyl phenyldiazoacetate | Styrene | Rh₂(R-DOSP)₄ | 85 | >95:5 | 98 | [7] |
| Methyl 2-naphthyldiazoacetate | Styrene | Rh₂(R-DOSP)₄ | 91 | >95:5 | 98 | [7] |
| Methyl 2-chlorophenyldiazoacetate | Styrene | Rh₂(S-PTAD)₄ | 81 | >95:5 | 94 | [7] |
| Methyl 4-bromophenyldiazoacetate | Styrene | Rh₂(R-DOSP)₄ | 98 | >95:5 | 98 | [7] |
| Methyl 3-methoxyphenyldiazoacetate | Styrene | Rh₂(R-BNP)₄ | 80 | >95:5 | 95 | [7] |
C-H Insertion Reactions
One of the most powerful applications of aryl diazoalkane chemistry is the ability to form C-C bonds by inserting the carbene moiety into an existing C-H bond.[1] Rhodium(II) catalysts are particularly effective for intramolecular C-H insertions, providing a route to valuable five-membered ring systems.[1] Intermolecular versions are also known and can be highly selective, particularly with activated C-H bonds.
| Diazo Ketone Substrate | Catalyst | Product | Yield (%) | Reference |
| 1-(4-Bromophenyl)-2-diazo-heptan-1-one | Rh₂(pttl)₄ | 2-(4-Bromophenyl)-3-pentylcyclopentanone | 61 | [7] |
| 1-(4-Chlorophenyl)-2-diazo-heptan-1-one | Rh₂(pttl)₄ | 2-(4-Chlorophenyl)-3-pentylcyclopentanone | 79 | [7] |
| 1-(p-Tolyl)-2-diazo-heptan-1-one | Rh₂(pttl)₄ | 3-Pentyl-2-(p-tolyl)cyclopentanone | 44 | [7] |
| 1-(3-Bromophenyl)-2-diazo-heptan-1-one | Rh₂(pttl)₄ | 2-(3-Bromophenyl)-3-pentylcyclopentanone | 75 | [7] |
X-H Insertion Reactions (X = N, O, S)
Metal carbenoids readily insert into the X-H bonds of heteroatoms, such as those in anilines (N-H), phenols (O-H), and thiols (S-H).[1][8] Silver(I) catalysts have emerged as particularly effective for these transformations, providing a direct method for C-N and C-O bond formation.
| Diazoalkane | Amine/Alcohol | Catalyst | Yield (%) | Reference |
| Diphenyldiazomethane | Aniline | AgPF₆ | 95 | [1] |
| Diphenyldiazomethane | 4-Methoxyaniline | AgPF₆ | 97 | [1] |
| Diphenyldiazomethane | N-Methylaniline | AgPF₆ | 85 | [1] |
| (4-Tolyl)phenyldiazomethane | Aniline | AgPF₆ | 91 | [1] |
| Methyl 2-phenyl-2-diazoacetate | Phenol | [(S)-XylylBINAP-Ag]₂ | 98 | [9] |
| Methyl 2-(4-bromophenyl)-2-diazoacetate | Phenol | [(S)-XylylBINAP-Ag]₂ | 99 | [9] |
[3+2] Cycloaddition Reactions
Acting as 1,3-dipoles, aryl diazoalkanes can react with various dipolarophiles, such as alkynes and strained alkenes, in [3+2] cycloaddition reactions to form five-membered heterocycles.[2] The reaction with alkynes, for instance, is a classical route to pyrazoles. These reactions are often performed thermally and do not require a metal catalyst.
| Diazoalkane | Dipolarophile | Conditions | Product | Yield (%) | Reference |
| Diphenyldiazomethane | Dimethyl acetylenedicarboxylate | Toluene, reflux | Dimethyl 3,3-diphenyl-3H-pyrazole-4,5-dicarboxylate | High | (General outcome) |
| Ethyl diazoacetate | Dimethyl acetylenedicarboxylate | Neat, RT | Dimethyl 5-(ethoxycarbonyl)-1H-pyrazole-3,4-dicarboxylate | High | (General outcome) |
| (Trimethylsilyl)diazomethane | Benzyne precursor | CsF, CH₃CN, RT | 1H-Indazole | 50 | [10] |
| Ethyl 2-diazo-2-phenylacetate | Benzyne precursor | CsF, CH₃CN, RT | 3-Phenyl-1H-indazole-1-carboxylate | 97 | [10] |
Detailed Experimental Protocols
Synthesis of Diphenyldiazomethane from Benzophenone Hydrazone[4]
Materials:
-
Benzophenone hydrazone (19.6 g, 0.1 mol)
-
Yellow mercury(II) oxide (22 g, 0.1 mol)
-
Petroleum ether (b.p. 30–60 °C, 100 mL)
-
Anhydrous sodium sulfate
-
Pressure bottle with mechanical shaker
Procedure:
-
To a pressure bottle, add benzophenone hydrazone (19.6 g), yellow mercury(II) oxide (22 g), and 100 mL of petroleum ether.
-
Seal the bottle, wrap it in a towel for safety, and shake mechanically at room temperature for 6 hours.
-
After shaking, filter the deep red reaction mixture to remove mercury salts and any solid byproducts (e.g., benzophenone azine).
-
Dry the filtrate over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure at room temperature. Avoid excessive heating.
-
The residue is diphenyldiazomethane, a deep red crystalline solid or oil (17.3–18.6 g, 89–96% yield). The product should be used immediately or stored in solution in a freezer, as it decomposes upon standing.
General Procedure for Rhodium(II)-Catalyzed Intermolecular Cyclopropanation[7]
Materials:
-
Aryl diazoacetate (e.g., methyl phenyldiazoacetate, 0.5 mmol, 1 equiv.)
-
Alkene (e.g., styrene, 2.5 mmol, 5 equiv.)
-
Rhodium catalyst (e.g., Rh₂(S-PTAD)₄, 0.0025 mmol, 0.005 equiv.)
-
Anhydrous, degassed pentane (8 mL total)
-
Syringe pump
Procedure:
-
In a 25-mL round-bottom flask (Flask A), dissolve the rhodium catalyst (0.0025 mmol) and styrene (2.5 mmol) in 3 mL of dry, degassed pentane under an argon atmosphere.
-
In a separate flask (Flask B), dissolve the methyl phenyldiazoacetate (0.5 mmol) in 5 mL of dry, degassed pentane under an argon atmosphere.
-
Using a syringe pump, add the solution from Flask B to the stirring solution in Flask A over a period of 1 hour at room temperature.
-
After the addition is complete, stir the reaction mixture for an additional 15 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired methyl phenylcyclopropanecarboxylate.
Optimized Procedure for Rhodium(II)-Catalyzed Intramolecular C-H Insertion[7]
Materials:
-
α-Aryl-α-diazo ketone (e.g., 1-(4-Bromophenyl)-2-diazo-heptan-1-one, 100 mg, 0.30 mmol)
-
Rhodium catalyst (e.g., Rh₂(pttl)₄, 4.2 mg, 0.003 mmol)
-
Anhydrous toluene (2.8 mL total)
-
1,8-Diazabicycloundec-7-ene (DBU, 1 drop)
Procedure:
-
In a reaction vial, dissolve the rhodium catalyst (4.2 mg) in 2.0 mL of toluene at room temperature.
-
In a separate vial, dissolve the diazo ketone (100 mg) in 0.8 mL of toluene.
-
Add the diazo ketone solution dropwise to the catalyst solution over 2 minutes with stirring.
-
Continue stirring for an additional 10 minutes at room temperature. The reaction is typically complete within this time, often accompanied by nitrogen evolution.
-
Quench the reaction by adding one drop of DBU.
-
Concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the cyclized product (e.g., 2-(4-Bromophenyl)-3-pentylcyclopentanone, 56 mg, 61% yield).
General Procedure for Silver(I)-Catalyzed N-H Insertion
Materials:
-
Diaryldiazomethane (e.g., diphenyldiazomethane, 0.2 mmol, 1 equiv.)
-
Aniline (0.24 mmol, 1.2 equiv.)
-
Silver catalyst (e.g., AgPF₆, 0.01 mmol, 5 mol%)
-
Anhydrous dichloromethane (DCM, 2 mL)
Procedure:
-
To an oven-dried vial under an argon atmosphere, add the aniline (0.24 mmol) and AgPF₆ (0.01 mmol).
-
Dissolve the solids in 1 mL of anhydrous DCM.
-
In a separate vial, dissolve the diphenyldiazomethane (0.2 mmol) in 1 mL of anhydrous DCM.
-
Add the diazoalkane solution to the aniline/catalyst mixture and stir at room temperature.
-
Monitor the reaction by TLC until the diazo compound is consumed.
-
Upon completion, filter the reaction mixture through a short pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the N-H insertion product.
Conclusion
Aryl diazoalkanes are exceptionally versatile reagents that provide access to a diverse range of molecular structures through carbene-transfer and cycloaddition pathways. The predictability and high selectivity of metal-catalyzed reactions, particularly those employing rhodium and silver complexes, have established these compounds as essential tools for synthetic chemists in academia and industry. By understanding the fundamental reactivity modes and having access to reliable experimental protocols, researchers can effectively leverage aryl diazoalkane chemistry to accelerate the synthesis of complex targets and advance drug discovery programs.
References
- 1. Silver-Catalyzed N-H Functionalization of Aryl/Aryl Diazoalkanes with Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Indazoles by the [3+2] Cycloaddition of Diazo Compounds with Arynes and Subsequent Acyl Migration [organic-chemistry.org]
- 3. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Silver-Catalyzed NâH Functionalization of Aryl/Aryl Diazoalkanes with Anilines [figshare.com]
- 7. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Silver-Catalyzed Asymmetric Insertion into Phenolic O-H Bonds using Aryl Diazoacetates and Theoretical Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
Generation of Phenylethylidene Carbene from 1-Phenyldiazoethane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the generation of phenylethylidene carbene from its precursor, 1-phenyldiazoethane. It includes detailed experimental protocols for the synthesis of the diazo compound and its subsequent thermal and photolytic decomposition to the target carbene. This document also outlines methods for the characterization of the transient carbene species and summarizes key quantitative data to support experimental design and interpretation.
Introduction
Phenylethylidene carbene (C₆H₅-C̈-CH₃) is a reactive intermediate of significant interest in organic synthesis. Its ability to undergo a variety of transformations, including cyclopropanation, C-H insertion, and rearrangement reactions, makes it a valuable tool for the construction of complex molecular architectures. This guide focuses on the common and effective methods for generating this carbene from 1-phenyldiazoethane, a readily accessible diazo compound. The generation can be achieved through two primary methods: thermal decomposition and photolysis, each offering distinct advantages and leading to potentially different product distributions.
Synthesis of the Precursor: 1-Phenyldiazoethane
The generation of phenylethylidene carbene begins with the synthesis of its precursor, 1-phenyldiazoethane. This is typically achieved through a two-step process starting from acetophenone: formation of acetophenone hydrazone followed by its oxidation.
Experimental Protocol: Synthesis of Acetophenone Hydrazone
A reliable method for the synthesis of acetophenone hydrazone is adapted from Organic Syntheses.[1] This two-step procedure, involving the formation of an N,N-dimethylhydrazone intermediate, consistently provides high yields of the desired hydrazone, free from contamination by the corresponding azine.[1]
Step 1: Synthesis of Acetophenone N,N-dimethylhydrazone
-
In a round-bottom flask equipped with a reflux condenser, combine acetophenone (12.0 g, 0.100 mole), anhydrous N,N-dimethylhydrazine (18.0 g, 0.300 mole), absolute ethanol (25 mL), and glacial acetic acid (1 mL).
-
Heat the mixture at reflux for 24 hours.
-
Remove the volatile components under reduced pressure.
-
Fractionally distill the residual oil to obtain acetophenone N,N-dimethylhydrazone.
Step 2: Synthesis of Acetophenone Hydrazone
-
In a round-bottom flask, combine the acetophenone N,N-dimethylhydrazone (8.1 g, 0.050 mole) and anhydrous hydrazine (6.4 g, 0.20 mole) in absolute ethanol (15 mL).
-
Heat the mixture at reflux until the solution becomes colorless.
-
Remove the volatile materials using a rotary evaporator, ensuring the flask temperature does not exceed 20°C to minimize azine formation.
-
The colorless residue of acetophenone hydrazone will solidify upon removal of the final traces of solvent.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Yield (%) |
| Acetophenone N,N-dimethylhydrazone | 162.24 | 55-56 (0.15 mm Hg) | 90-94 |
| Acetophenone Hydrazone | 134.18 | - | High |
Table 1: Physical properties and yields of hydrazone synthesis intermediates.
Experimental Protocol: Oxidation of Acetophenone Hydrazone to 1-Phenyldiazoethane
The oxidation of acetophenone hydrazone to 1-phenyldiazoethane can be achieved using various oxidizing agents, with mercuric oxide and manganese dioxide being commonly employed.
Using Mercuric Oxide:
-
In a flask protected from light, suspend yellow mercuric oxide (60 g, 0.30 mole) in 100 mL of hexane.
-
To this suspension, add a solution of acetophenone hydrazone (30 g, 0.22 mole) in 100 mL of hexane.
-
Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by the disappearance of the yellow mercuric oxide and the formation of a deep red solution of the diazo compound.
-
After the reaction is complete (typically several hours), filter the mixture to remove the mercury salts.
-
The resulting red hexane solution of 1-phenyldiazoethane is used directly in the subsequent carbene generation step.
Note: Mercuric oxide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
Generation of Phenylethylidene Carbene
Phenylethylidene carbene is generated in situ from the 1-phenyldiazoethane solution via either thermal or photolytic decomposition.
Thermal Decomposition
Thermal decomposition of 1-phenyldiazoethane in a refluxing inert solvent is a common method for generating phenylethylidene carbene. The primary product of this reaction is styrene, formed via a 1,2-hydride shift in the carbene.
Experimental Protocol:
-
Prepare a solution of 1-phenyldiazoethane in an inert solvent such as benzene or hexane.
-
Heat the solution to reflux. The decomposition is indicated by the evolution of nitrogen gas and a color change from deep red to yellow.
-
Continue refluxing until the nitrogen evolution ceases (typically 12 hours).
-
The resulting solution contains the reaction products, which can be analyzed and separated by standard chromatographic techniques.
| Solvent | Temperature (°C) | Major Product |
| Benzene | 80 | Styrene |
| Hexane | 69 | Styrene |
Table 2: Conditions for the thermal decomposition of 1-phenyldiazoethane.
Photolytic Decomposition
Photolysis provides an alternative method for generating phenylethylidene carbene, often at lower temperatures than thermal decomposition. This can be advantageous for studying the carbene's reactivity with temperature-sensitive substrates.
Experimental Protocol:
-
Place the hexane solution of 1-phenyldiazoethane in a quartz reaction vessel.
-
Irradiate the solution with a suitable UV light source (e.g., a high-pressure mercury lamp). The specific wavelength used can influence the reaction pathway and product distribution.
-
The photolysis is accompanied by the evolution of nitrogen and a fading of the red color of the diazo compound.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Analyze the product mixture using appropriate analytical methods.
Characterization of Phenylethylidene Carbene
Due to its transient nature, phenylethylidene carbene is typically characterized in situ using spectroscopic methods.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Triplet carbenes, having two unpaired electrons, can be detected and characterized by EPR spectroscopy.[2] The key parameters obtained from an EPR spectrum are the zero-field splitting (ZFS) parameters, D and E, which provide information about the electronic and geometric structure of the carbene.[2] For triplet phenylethylidene carbene, the EPR spectrum would be expected to show characteristic signals from which the D and E values can be determined.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Carbenes often exhibit characteristic absorptions in the UV-Vis region. Transient absorption spectroscopy can be used to observe the formation and decay of phenylethylidene carbene on a very short timescale, providing insights into its reactivity and lifetime.
Reaction Pathways and Products
The decomposition of 1-phenyldiazoethane generates phenylethylidene carbene, which can then undergo several competing reactions.
Figure 1: Reaction pathways for the generation and subsequent reactions of phenylethylidene carbene.
The primary reaction pathways for phenylethylidene carbene include:
-
1,2-Hydride Shift: This is the major pathway, leading to the formation of styrene.
-
Dimerization: The carbene can dimerize to form acetophenone azine.
-
Intermolecular Reactions: In the presence of trapping agents like alkenes, the carbene can undergo cyclopropanation reactions.
Experimental Workflow
The overall experimental workflow for the generation and study of phenylethylidene carbene is summarized below.
Figure 2: Overall experimental workflow for the generation and analysis of phenylethylidene carbene.
Conclusion
This technical guide has provided a detailed overview of the generation of phenylethylidene carbene from 1-phenyldiazoethane. By following the outlined experimental protocols, researchers can reliably synthesize the necessary precursor and generate the carbene through either thermal or photolytic methods. The provided information on characterization techniques and reaction pathways will aid in the design of experiments and the interpretation of results, facilitating the use of this versatile reactive intermediate in a wide range of synthetic applications.
References
The Advent of a Reactive Intermediate: A Historical and Technical Guide to Diazoalkanes
For Researchers, Scientists, and Drug Development Professionals
The discovery and subsequent development of diazoalkanes represent a pivotal chapter in the annals of organic chemistry. From their initial, often explosive, appearances in 19th-century laboratories to their indispensable role in modern synthetic strategies, the journey of these uniquely reactive molecules is a testament to scientific curiosity and perseverance. This technical guide provides an in-depth exploration of the historical discovery, seminal synthetic methodologies, and the evolving understanding of the fundamental reactions of diazoalkanes, offering a valuable resource for researchers and professionals in the chemical sciences.
A Serendipitous Discovery and Early Explorations
The story of diazoalkanes begins in 1883 when Theodor Curtius, while working on the synthesis of peptides, unexpectedly produced the first aliphatic diazo compound, diazoacetic acid.[1][2] This discovery, a byproduct of his primary research, opened the door to a new class of compounds with intriguing and potent reactivity. Just over a decade later, in 1894, German chemist Hans von Pechmann reported the synthesis of the simplest diazoalkane, diazomethane, a volatile and highly explosive yellow gas.[3][4][5] Von Pechmann's synthesis from N-nitroso-N-methylurea laid the groundwork for the preparation of this fundamental C1 building block, a reagent that would become central to many organic transformations.[3]
These early discoveries were met with both excitement and caution. The inherent instability of simple diazoalkanes presented significant challenges to the early investigators. However, the allure of their synthetic potential spurred further research into their properties and reactions, leading to a cascade of discoveries that would profoundly shape the field of organic synthesis.
Foundational Syntheses: The First Protocols
The pioneering work of Curtius and von Pechmann provided the initial methods for accessing diazoalkanes. These early protocols, while historically significant, often involved hazardous reagents and produced unpredictable yields.
Table 1: Pioneering Syntheses of Diazoalkanes
| Scientist(s) | Year | Diazoalkane | Precursor | Reagents | Reported Observations |
| Theodor Curtius | 1883 | Diazoacetic acid | Glycine ethyl ester hydrochloride | Sodium nitrite, Hydrochloric acid | Formation of a yellow, crystalline solid.[1] |
| Hans von Pechmann | 1894 | Diazomethane | N-nitroso-N-methylurea | Potassium hydroxide | Generation of a yellow, explosive gas.[3][5] |
Experimental Protocol 1: Synthesis of Diazoacetic Acid (Curtius, 1883)
To a cooled, aqueous solution of glycine ethyl ester hydrochloride, a solution of sodium nitrite was added portion-wise. The reaction mixture was kept cold, and the addition of dilute hydrochloric acid precipitated a yellow crystalline solid. This solid was identified as diazoacetic acid.[1]
Experimental Protocol 2: Synthesis of Diazomethane (von Pechmann, 1894)
N-nitroso-N-methylurea was treated with a cold, concentrated solution of potassium hydroxide. A yellow gas, identified as diazomethane, evolved from the reaction mixture. The gas was noted to be highly explosive upon ignition.[3][5]
The Dawn of Key Transformations: Expanding the Synthetic Utility
The true synthetic power of diazoalkanes began to be unlocked in the early 20th century with the discovery of a series of name reactions that remain cornerstones of organic chemistry to this day.
The Wolff Rearrangement (1902)
In 1902, Ludwig Wolff discovered that α-diazoketones, when treated with silver oxide, rearrange to form ketenes.[6][7] This reaction, now known as the Wolff rearrangement, provided a novel method for carbon-carbon bond formation and the synthesis of carboxylic acid derivatives. The initial proposed mechanism involved the formation of a highly reactive carbene intermediate, a concept that was ahead of its time.[8]
References
- 1. Diazoacetonitrile (N2CHCN): A Long Forgotten but Valuable Reagent for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 4. Hans von Pechmann [oc2.chemie.uni-tuebingen.de]
- 5. scribd.com [scribd.com]
- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Wolff-Rearrangement [organic-chemistry.org]
Synonyms and alternative names for Benzene, (1-diazoethyl)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzene, (1-diazoethyl)-, a diazo compound with potential applications in organic synthesis and medicinal chemistry. This document details its nomenclature, chemical properties, synthesis protocols, and potential biological relevance, presenting data in a clear and accessible format for scientific professionals.
Nomenclature and Chemical Properties
Benzene, (1-diazoethyl)-, also known by a variety of synonyms, is an organic compound featuring a diazo group attached to an ethylbenzene backbone. A comprehensive list of its alternative names is provided below to facilitate literature searches and chemical database inquiries.
Table 1: Synonyms and Alternative Names for Benzene, (1-diazoethyl)-
| Systematic & Common Names | Registry Numbers & Identifiers |
| Benzene, (1-diazoethyl)- | CAS Number: 22293-10-3 |
| 1-Diazo-1-phenylethane | Molecular Formula: C8H8N2 |
| 1-Diazoethylbenzene | InChI Key: ZJUUFFQSHKFHKD-UHFFFAOYSA-N |
| 1-Phenyl-1-diazoethane | |
| 1-Phenyldiazoethane | |
| Methyl phenyl diazomethane |
Table 2: Physicochemical Properties of Benzene, (1-diazoethyl)-
| Property | Value |
| Molecular Weight | 132.16 g/mol |
| Canonical SMILES | CC(=[N+]=[N-])C1=CC=CC=C1 |
| Physical State | Not well-documented, likely an oil or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis of Benzene, (1-diazoethyl)-
The synthesis of Benzene, (1-diazoethyl)- is typically achieved through a two-step process. The first step involves the formation of acetophenone hydrazone from acetophenone. The subsequent step is the oxidation of the hydrazone to the corresponding diazo compound. While a specific detailed protocol for this exact molecule is not widely published, a general and reliable method involves the use of mercuric oxide for the oxidation step.
Experimental Protocol: Synthesis of Acetophenone Hydrazone (Precursor)
This procedure outlines the synthesis of the immediate precursor to Benzene, (1-diazoethyl)-.
Materials:
-
Acetophenone
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve acetophenone in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate to the mixture at room temperature with stirring.
-
The reaction mixture is then typically stirred for several hours to ensure complete formation of the hydrazone.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure acetophenone hydrazone.
Experimental Protocol: Oxidation of Acetophenone Hydrazone to Benzene, (1-diazoethyl)-
This protocol is a generalized procedure based on the oxidation of hydrazones to diazo compounds using mercuric oxide.
Materials:
-
Acetophenone hydrazone
-
Yellow mercuric oxide (HgO)
-
Anhydrous sodium sulfate
-
Anhydrous diethyl ether (or other suitable solvent)
-
Saturated aqueous solution of potassium carbonate
Procedure:
-
In a flask protected from light, suspend acetophenone hydrazone in anhydrous diethyl ether.
-
Add yellow mercuric oxide and anhydrous sodium sulfate to the suspension. The mercuric oxide acts as the oxidizing agent, while sodium sulfate removes the water formed during the reaction.
-
The mixture is stirred vigorously at room temperature. The reaction is typically accompanied by a color change and the evolution of nitrogen gas (caution: perform in a well-ventilated fume hood).
-
The reaction progress should be monitored by TLC.
-
After the reaction is complete, the solid residue (mercury salts and sodium sulfate) is removed by filtration.
-
The filtrate, containing the diazo compound, should be handled with care as diazoalkanes can be unstable. The solvent can be carefully removed under reduced pressure at low temperature to yield Benzene, (1-diazoethyl)-.
Table 3: Typical Reaction Parameters for Hydrazone Oxidation
| Parameter | Condition |
| Oxidizing Agent | Yellow Mercuric Oxide (HgO) |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | Room Temperature |
| Reaction Time | Varies, monitor by TLC |
| Work-up | Filtration, careful solvent removal |
Spectroscopic Characterization
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, (1-diazoethyl)-
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 7.2 - 7.5 (m) | Aromatic Carbons | 120 - 140 |
| Methyl Protons | ~2.1 (s) | Diazo Carbon | ~50 - 60 |
| Methyl Carbon | ~15 - 25 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary from experimental data.
Infrared (IR) Spectroscopy: The IR spectrum of Benzene, (1-diazoethyl)- is expected to show a characteristic strong absorption band for the diazo group (N≡N stretch) in the region of 2050-2150 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Biological Activity and Applications in Drug Development
Diazo compounds are a class of molecules with diverse biological activities and are increasingly utilized in drug discovery and development. Their utility stems from their unique reactivity, which allows them to act as bioorthogonal chemical reporters and to participate in "click chemistry" reactions.
Cytotoxicity
While specific cytotoxic data for Benzene, (1-diazoethyl)- is not available, diazo-containing compounds have been investigated for their potential as anticancer agents. The diazo group can be a key pharmacophore, with some natural products containing this moiety exhibiting potent cytotoxic effects. The mechanism of action is often attributed to the ability of the diazo compound to alkylate biological macromolecules such as DNA and proteins, leading to cell death. Further research is needed to determine the specific cytotoxic profile of Benzene, (1-diazoethyl)- against various cancer cell lines.
Bioorthogonal Chemistry and Drug Discovery
The diazo group can participate in bioorthogonal reactions, such as 1,3-dipolar cycloadditions with strained alkynes. This reactivity allows for the specific labeling of biomolecules in a complex biological environment. In drug discovery, a molecule like Benzene, (1-diazoethyl)- could potentially be incorporated into a larger drug candidate as a handle for attaching imaging agents, drug delivery systems, or for target identification studies.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of Benzene, (1-diazoethyl)- from acetophenone.
Caption: Synthetic route to Benzene, (1-diazoethyl)-.
Potential Application in Bioorthogonal Chemistry
This diagram depicts the conceptual use of a diazo compound in a bioorthogonal labeling reaction.
Caption: Bioorthogonal labeling using a diazo compound.
Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis and handling of diazo compounds should only be performed by trained professionals in a properly equipped laboratory due to their potential instability and toxicity.
Methodological & Application
Application Notes and Protocols: Cyclopropanation of Olefins using (1-Diazoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanation is a fundamental organic transformation that introduces a three-membered ring into a molecule. These cyclopropane moieties are prevalent in numerous natural products, pharmaceuticals, and agrochemicals, and also serve as versatile synthetic intermediates. One of the most effective methods for cyclopropane synthesis is the reaction of an olefin with a diazo compound, often catalyzed by a transition metal. This document provides detailed application notes and protocols for the cyclopropanation of olefins using (1-diazoethyl)benzene, a common aryldiazoalkane, with a focus on transition metal catalysis, particularly with rhodium and copper complexes.
The reaction proceeds via the formation of a metal carbene intermediate from the diazo compound, which then reacts with an olefin to yield the corresponding cyclopropane. The stereochemistry of the resulting cyclopropane can often be controlled by the choice of catalyst and reaction conditions. This method is valued for its efficiency and the ability to generate complex molecular architectures in a single step.
Data Presentation: Quantitative Analysis of Olefin Cyclopropanation
The following table summarizes representative quantitative data for the cyclopropanation of various olefins with aryldiazoacetates, including derivatives similar to (1-diazoethyl)benzene, using different catalysts. This data is compiled from multiple sources to provide a comparative overview of expected yields and stereoselectivities.
| Entry | Olefin Substrate | Diazo Compound | Catalyst (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Styrene | Methyl phenyldiazoacetate | Rh₂(OAc)₄ (1) | Toluene | High | - | - | [1] |
| 2 | Styrene | Ethyl diazoacetate | Engineered Myoglobin (0.07) | Aqueous | 69-92 | >99:1 (trans) | 98-99.9 | [2][3] |
| 3 | Ethyl acrylate | Methyl p-tolyldiazoacetate | Rh₂(S-DOSP)₄ (1) | Pentane | 59 | >97:3 | 77 | [4] |
| 4 | Acrylonitrile | Aryldiazoacetate | Rh₂(S-TCPTAD)₄ (0.2) | Pentane | 96 | - | 97 | [4] |
| 5 | Caryophyllene oxide | Hexynyl diazo acetate | Rh₂(esp)₂ (1) | Toluene | 94 | 3:1 | - | [5] |
| 6 | Vitamin K1 | Hexynyl diazo acetate | Rh₂(esp)₂ (1) | Toluene | 84 | 1:1:1:1 | - | [5] |
| 7 | Forskolin | Hexynyl diazo acetate | Rh₂(esp)₂ (1) | Toluene | 81 | 1:1 | - | [5] |
| 8 | Gibberellic acid methyl ester | Hexynyl diazo acetate | Rh₂(esp)₂ (1) | Toluene | 79 | 3:1 | - | [5] |
| 9 | Internal Olefin | Diazomalonate | Chiral bisoxazoline-copper(I) (1) | - | up to 95 | - | 90-95 | [6] |
Experimental Protocols
I. Synthesis of (1-Diazoethyl)benzene
(1-Diazoethyl)benzene can be synthesized from the corresponding hydrazone of acetophenone.
Materials:
-
Acetophenone
-
Hydrazine hydrate
-
Manganese dioxide (activated)
-
Diethyl ether or Dichloromethane (anhydrous)
-
Sodium sulfate (anhydrous)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve acetophenone in ethanol. Add hydrazine hydrate dropwise while stirring at room temperature. The reaction is typically stirred for several hours until completion (monitored by TLC). The product, acetophenone hydrazone, can be isolated by removing the solvent under reduced pressure.
-
Oxidation: In a separate flask, suspend activated manganese dioxide in anhydrous diethyl ether or dichloromethane. To this suspension, add the acetophenone hydrazone in the same solvent. The reaction mixture is stirred vigorously at room temperature. The progress of the oxidation can be monitored by the disappearance of the hydrazone and the formation of the characteristic red-orange color of the diazo compound.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the manganese dioxide. The filtrate, containing the (1-diazoethyl)benzene, is dried over anhydrous sodium sulfate.
-
Caution: Diazo compounds are potentially explosive and should be handled with care. It is recommended to use the solution of (1-diazoethyl)benzene directly in the next step without isolation.
II. General Protocol for Rhodium-Catalyzed Cyclopropanation
This protocol describes a general procedure for the cyclopropanation of an olefin using (1-diazoethyl)benzene and a rhodium catalyst, such as dirhodium tetraacetate (Rh₂(OAc)₄).
Materials:
-
Olefin
-
(1-Diazoethyl)benzene solution (freshly prepared)
-
Dirhodium tetraacetate (Rh₂(OAc)₄)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the olefin (1.0 mmol) and the rhodium catalyst (0.01 mmol, 1 mol%).
-
Dissolve the reactants in the anhydrous solvent (5-10 mL).
-
Slowly add the freshly prepared solution of (1-diazoethyl)benzene (1.2 mmol) to the reaction mixture via a syringe pump over a period of 4-6 hours. The slow addition is crucial to minimize the formation of dimeric side products.
-
Stir the reaction mixture at room temperature for an additional 1-2 hours after the addition is complete, or until TLC analysis indicates the consumption of the starting materials.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired cyclopropane.
III. General Protocol for Copper-Catalyzed Cyclopropanation
This protocol outlines a general procedure using a copper catalyst, such as copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆).
Materials:
-
Olefin
-
(1-Diazoethyl)benzene solution (freshly prepared)
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the copper catalyst (0.05 mmol, 5 mol%) in the anhydrous solvent.
-
Add the olefin (1.0 mmol) to the catalyst solution.
-
Slowly add the freshly prepared solution of (1-diazoethyl)benzene (1.2 mmol) to the reaction mixture at the desired temperature (can range from -78 °C to room temperature depending on the substrate and desired selectivity) over several hours using a syringe pump.
-
Allow the reaction to stir until completion as monitored by TLC.
-
Quench the reaction by exposing it to air or by adding a small amount of a suitable quenching agent.
-
The solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to yield the cyclopropane product.
Mandatory Visualizations
Experimental Workflow for Cyclopropanation
Caption: A generalized workflow for the metal-catalyzed cyclopropanation of olefins.
Catalytic Cycle of Metal-Catalyzed Cyclopropanation
Caption: A simplified catalytic cycle for the formation of cyclopropanes.
References
- 1. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sas.rochester.edu [sas.rochester.edu]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclopropanations of Olefin-Containing Natural Products for Simultaneous Arming and Structure Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rhodium-Catalyzed Reactions of 1-Phenyldiazoethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-phenyldiazoethane in rhodium-catalyzed reactions. This versatile reagent serves as a precursor to a rhodium-carbene intermediate, which can undergo a variety of transformations, including cyclopropanation, carbon-hydrogen (C-H) bond insertion, and carbonyl ylide formation. These reactions are powerful tools for the construction of complex molecular architectures relevant to pharmaceutical and materials science.
Synthesis of 1-Phenyldiazoethane
The most common precursor to 1-phenyldiazoethane is acetophenone hydrazone. The synthesis involves two main steps: the formation of the hydrazone from acetophenone, followed by oxidation.
Protocol 1: Synthesis of Acetophenone Hydrazone
This protocol outlines the synthesis of acetophenone hydrazone from acetophenone and hydrazine.
Materials:
-
Acetophenone
-
Anhydrous N,N-dimethylhydrazine
-
Absolute ethanol
-
Glacial acetic acid
-
Anhydrous hydrazine
Procedure:
-
Formation of Acetophenone N,N-dimethylhydrazone: A mixture of acetophenone (12.0 g, 0.100 mole), anhydrous N,N-dimethylhydrazine (18.0 g, 0.300 mole), absolute ethanol (25 ml), and glacial acetic acid (1 ml) is heated at reflux for 24 hours. The volatile components are then removed under reduced pressure. The residual oil is fractionally distilled to yield acetophenone N,N-dimethylhydrazone.[1]
-
Formation of Acetophenone Hydrazone: The prepared acetophenone N,N-dimethylhydrazone (8.1 g, 0.050 mole) and anhydrous hydrazine (6.4 g, 0.20 mole) in absolute ethanol (15 ml) are heated at reflux until the solution becomes colorless. The volatile materials are removed on a rotary evaporator at a temperature below 20°C to yield acetophenone hydrazone, which solidifies upon removal of the solvent.[1]
Protocol 2: Oxidation of Acetophenone Hydrazone to 1-Phenyldiazoethane
This protocol describes the oxidation of acetophenone hydrazone to the target diazo compound using manganese dioxide.
Materials:
-
Acetophenone hydrazone
-
Activated Manganese Dioxide (MnO₂)
-
Anhydrous diethyl ether or dichloromethane
Procedure:
-
A solution of acetophenone hydrazone in anhydrous diethyl ether or dichloromethane is treated with an excess of activated manganese dioxide at 0°C.
-
The reaction mixture is stirred vigorously for several hours while monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide.
-
The filtrate is concentrated under reduced pressure at low temperature to afford 1-phenyldiazoethane as a red oil. It is important to use this reagent immediately in subsequent reactions due to its potential instability.
Rhodium-Catalyzed Cyclopropanation
Rhodium-catalyzed decomposition of 1-phenyldiazoethane in the presence of alkenes is a highly effective method for the synthesis of phenyl-substituted cyclopropanes. The choice of rhodium catalyst and its chiral ligands can influence the diastereoselectivity and enantioselectivity of the reaction.
Application Note:
Enantioselective cyclopropanation reactions of aryldiazoacetates, close analogs of 1-phenyldiazoethane, have been extensively studied. Dirhodium(II) catalysts with chiral carboxylate or carboxamidate ligands are particularly effective. For instance, catalysts such as Rh₂(S-DOSP)₄ and Rh₂(S-PTAD)₄ have shown high levels of enantio-induction in the cyclopropanation of styrene and other alkenes.[2] The diastereoselectivity of these reactions is generally high, favoring the formation of the trans (or E) isomer.
Quantitative Data for Enantioselective Cyclopropanation of Styrene with Aryldiazoacetates
| Entry | Diazoacetate | Catalyst (mol%) | Alkene | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | Methyl phenyldiazoacetate | Rh₂(R-DOSP)₄ (1.0) | Styrene | 85 | >95:5 | 87 |
| 2 | Methyl 4-methoxyphenyldiazoacetate | Rh₂(S-PTAD)₄ (1.0) | Styrene | 92 | >95:5 | 96 |
| 3 | Methyl 2-chlorophenyldiazoacetate | Rh₂(S-PTAD)₄ (1.0) | Styrene | 88 | >95:5 | 97 |
| 4 | Methyl 3,5-dimethoxyphenyldiazoacetate | Rh₂(R-BNP)₄ (1.0) | Styrene | 75 | >95:5 | 97 |
Data adapted from a study on aryldiazoacetates, which are expected to exhibit similar reactivity to 1-phenyldiazoethane.[2]
Protocol 3: General Procedure for Enantioselective Cyclopropanation
This protocol provides a general method for the rhodium-catalyzed cyclopropanation of an alkene with an aryldiazoacetate.
Materials:
-
Aryldiazoacetate (e.g., methyl phenyldiazoacetate)
-
Alkene (e.g., styrene)
-
Chiral dirhodium(II) catalyst (e.g., Rh₂(R-DOSP)₄)
-
Anhydrous, degassed solvent (e.g., pentane or dichloromethane)
Procedure:
-
In a round-bottom flask, the alkene (1.0 mmol) and the chiral dirhodium(II) catalyst (0.01 mmol, 1 mol%) are dissolved in the anhydrous, degassed solvent (3 mL).
-
The reaction mixture is degassed with several vacuum/argon cycles.
-
In a separate flask, the aryldiazoacetate (0.5 mmol) is dissolved in the anhydrous, degassed solvent (5 mL) and similarly degassed.
-
The solution of the aryldiazoacetate is added to the alkene/catalyst mixture via a syringe pump over 1 hour at room temperature.
-
After the addition is complete, the reaction is stirred for an additional hour.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cyclopropane product.[2]
Caption: Experimental workflow for rhodium-catalyzed cyclopropanation.
Rhodium-Catalyzed C-H Insertion
The rhodium carbene generated from 1-phenyldiazoethane can also undergo insertion into C-H bonds. This reaction can be either intramolecular, leading to the formation of cyclic compounds, or intermolecular.
Application Note:
Intramolecular C-H insertion of α-aryl-α-diazo ketones is a powerful method for the synthesis of α-aryl cyclopentanones.[3][4] Dirhodium catalysts are highly effective for this transformation, and the choice of catalyst can influence the efficiency of the reaction. Intermolecular C-H functionalization of alkanes with aryldiazoacetates has also been achieved with high regio- and enantioselectivity using specific chiral dirhodium catalysts.[1]
Quantitative Data for Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones
| Entry | Substrate | Catalyst | Solvent | Yield (%) |
| 1 | 1-Diazo-1-phenyl-2-heptanone | Rh₂(OAc)₄ | Toluene | 75 |
| 2 | 1-Diazo-1-(4-bromophenyl)-2-heptanone | Rh₂(OAc)₄ | Toluene | 82 |
| 3 | 1-Diazo-1-(4-methylphenyl)-2-heptanone | Rh₂(OAc)₄ | Toluene | 55 |
| 4 | 1-Diazo-1-phenyl-3-methyl-2-butanone | Rh₂(OAc)₄ | Toluene | 95 |
Data adapted from a study on α-aryl-α-diazo ketones, which are structurally similar to derivatives of 1-phenyldiazoethane.
Protocol 4: General Procedure for Intramolecular C-H Insertion
This protocol outlines a general procedure for the rhodium-catalyzed intramolecular C-H insertion of an α-aryl-α-diazo ketone.
Materials:
-
α-Aryl-α-diazo ketone
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or Rh₂(pttl)₄)
-
Anhydrous toluene
Procedure:
-
The dirhodium(II) catalyst (0.003 mmol) is dissolved in anhydrous toluene (2.0 mL) at room temperature.
-
A solution of the α-aryl-α-diazo ketone (0.30 mmol) in anhydrous toluene (0.8 mL) is added dropwise to the catalyst solution over 2 minutes.
-
The reaction mixture is stirred for an additional 10 minutes at room temperature.
-
A catalytic amount of DBU (1 drop) can be added to epimerize the product to the more stable trans isomer.
-
The reaction mixture is then concentrated and purified by column chromatography on silica gel to yield the corresponding α-aryl cyclopentanone.[4]
Caption: General mechanism for rhodium-catalyzed C-H insertion.
Rhodium-Catalyzed Carbonyl Ylide Formation and Cycloaddition
In the presence of a carbonyl compound, the rhodium carbene derived from 1-phenyldiazoethane can form a carbonyl ylide. This reactive intermediate can then undergo [3+2] cycloaddition reactions with a variety of dipolarophiles to generate highly substituted five-membered oxygen-containing heterocycles.
Application Note:
The three-component reaction between an aldehyde, a diazo compound, and a dipolarophile is a powerful method for the synthesis of complex dihydro- and tetrahydrofurans.[5] The reactions of alkyl-substituted carbonyl ylides often proceed with high regioselectivity and diastereoselectivity.[5] The choice of dipolarophile is broad and can include electron-deficient alkenes, alkynes, and even other carbonyl compounds.
Quantitative Data for [3+2] Cycloaddition of Carbonyl Ylides
| Entry | Aldehyde | Diazo Compound | Dipolarophile | Catalyst | Yield (%) | dr |
| 1 | Benzaldehyde | Ethyl 2-diazobutanoate | Methyl vinyl ketone | Rh₂(OAc)₄ | 75 | >20:1 |
| 2 | Benzaldehyde | Ethyl 2-diazobutanoate | N-Phenylmaleimide | Rh₂(OAc)₄ | 88 | >20:1 |
| 3 | Isovaleraldehyde | Ethyl 2-diazobutanoate | Dimethyl acetylenedicarboxylate | Rh₂(OAc)₄ | 82 | N/A |
| 4 | Benzaldehyde | Ethyl 2-diazobutanoate | Diethyl azodicarboxylate | Rh₂(OAc)₄ | 65 | >20:1 |
Data adapted from a study on α-alkyl-α-diazoesters, demonstrating the feasibility of the three-component reaction.[5]
Protocol 5: General Procedure for Carbonyl Ylide Formation and [3+2] Cycloaddition
This protocol provides a general method for the three-component reaction between an aldehyde, a diazo compound, and a dipolarophile.
Materials:
-
Aldehyde
-
Diazo compound (e.g., 1-phenyldiazoethane)
-
Dipolarophile
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the dirhodium(II) catalyst (0.01 mmol) in anhydrous dichloromethane (1 mL) is added the aldehyde (4.0 equiv) and the dipolarophile (4.0 equiv).
-
A solution of the diazo compound (1.0 equiv) in anhydrous dichloromethane (1 mL) is then added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the cycloadduct.[5]
Caption: Pathway for carbonyl ylide formation and cycloaddition.
References
- 1. Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Organosilanes by Donor/Acceptor Carbenes Derived from Aryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic enantioselective intermolecular cycloadditions of 2-diazo-3,6-diketoester-derived carbonyl ylides with alkene dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]
- 5. Unusually Reactive and Selective Carbonyl Ylides for Three-Component Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-H Functionalization with (1-diazoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H functionalization is a powerful strategy in organic synthesis, enabling the conversion of ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds. This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. Among the various reagents utilized for C-H functionalization, diazo compounds have emerged as versatile carbene precursors, capable of undergoing a wide range of transformations, including C-H insertion and alkylation reactions.
This document provides detailed application notes and protocols for the C-H functionalization of benzene using (1-diazoethyl)benzene as the alkylating agent. The reaction leads to the formation of 1,1-diphenylethane and its derivatives, which are valuable structural motifs in medicinal chemistry and materials science. We will cover the reaction mechanism, experimental procedures, and applications of this methodology, with a focus on providing practical guidance for researchers in drug discovery and development. While specific data for the reaction of (1-diazoethyl)benzene with benzene is limited in publicly available literature, this document leverages protocols from closely related and well-documented gold-catalyzed C-H alkylations of arenes with α-aryl-α-diazoesters as a representative example.
Catalytic Systems for C-H Functionalization with Diazo Compounds
Several transition metal catalysts have been shown to be effective for C-H functionalization reactions involving diazo compounds. The choice of catalyst can significantly influence the efficiency, selectivity, and substrate scope of the reaction.
-
Rhodium Catalysts: Dirhodium(II) carboxylates, such as rhodium(II) acetate (Rh₂(OAc)₄), are among the most widely used catalysts for carbene transfer reactions from diazo compounds.[1] The mechanism typically involves the formation of a rhodium-carbene intermediate, which then undergoes C-H insertion.[2]
-
Iridium Catalysts: Iridium complexes have also been employed for C-H functionalization, often exhibiting unique reactivity and selectivity profiles.
-
Iron Catalysts: Iron-based catalysts offer a more sustainable and cost-effective alternative to precious metal catalysts. Iron porphyrin complexes and other iron complexes have been successfully used for C-H functionalization with diazo compounds, proceeding through a proposed iron-carbene intermediate.[3]
-
Gold Catalysts: Gold catalysts have shown remarkable efficiency and selectivity in the C-H alkylation of arenes with diazoesters, particularly in achieving high para-selectivity in the functionalization of substituted benzenes.[4]
Gold-Catalyzed para-Selective C-H Alkylation of Benzene Derivatives
A highly para-selective C-H alkylation of benzene derivatives with 2,2,2-trifluoroethyl α-aryl-α-diazoesters has been reported, providing a valuable precedent for the reaction of (1-diazoethyl)benzene with benzene.[4] This methodology demonstrates the feasibility of direct C-H functionalization of unactivated arenes without the need for directing groups.
Table 1: Substrate Scope of Gold-Catalyzed C-H Alkylation of Toluene with Various Diazoesters[4]
| Entry | Diazoester (R) | Catalyst | Solvent | Yield (%) |
| 1 | Phenyl | (2,4-tBu₂C₆H₃O)₃PAuSbF₆ | Toluene | 85 |
| 2 | 4-MeC₆H₄ | (2,4-tBu₂C₆H₃O)₃PAuSbF₆ | Toluene | 82 |
| 3 | 4-MeOC₆H₄ | (2,4-tBu₂C₆H₃O)₃PAuSbF₆ | Toluene | 88 |
| 4 | 4-ClC₆H₄ | (2,4-tBu₂C₆H₃O)₃PAuSbF₆ | Toluene | 75 |
| 5 | 2-Naphthyl | (2,4-tBu₂C₆H₃O)₃PAuSbF₆ | Toluene | 80 |
Table 2: Substrate Scope of Gold-Catalyzed C-H Alkylation of Various Arenes with a Representative Diazoester[4]
| Entry | Arene | Product | Yield (%) |
| 1 | Benzene | 2,2,2-Trifluoroethyl 2,2-diphenylacetate | 83 |
| 2 | Toluene | 2,2,2-Trifluoroethyl 2-phenyl-2-(p-tolyl)acetate | 85 |
| 3 | Ethylbenzene | 2,2,2-Trifluoroethyl 2-(4-ethylphenyl)-2-phenylacetate | 81 |
| 4 | Anisole | 2,2,2-Trifluoroethyl 2-(4-methoxyphenyl)-2-phenylacetate | 99 |
| 5 | Chlorobenzene | 2,2,2-Trifluoroethyl 2-(4-chlorophenyl)-2-phenylacetate | 72 |
Experimental Protocols
The following is a general experimental protocol adapted from the gold-catalyzed C-H alkylation of arenes with α-aryl-α-diazoesters.[4] This protocol can serve as a starting point for the reaction of (1-diazoethyl)benzene with benzene, with the understanding that optimization of reaction conditions may be necessary.
General Procedure for Gold-Catalyzed C-H Alkylation
-
Catalyst Preparation: In a glovebox, add the gold precursor and the ligand to a vial. Add the appropriate solvent and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To a solution of the gold catalyst (1-5 mol%) in the arene (e.g., benzene, which also serves as the solvent), add a solution of the diazo compound (e.g., (1-diazoethyl)benzene) in the same arene dropwise over a period of 1-2 hours at the desired temperature (e.g., room temperature to 80 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1,1-diarylalkane product.
Reaction Mechanism and Workflow
The proposed catalytic cycle for the gold-catalyzed C-H alkylation of arenes with diazo compounds is depicted below. The reaction is initiated by the formation of a gold-carbene intermediate from the diazo compound. This is followed by an electrophilic aromatic substitution-type reaction with the arene, leading to the formation of the C-C bond and regeneration of the active catalyst.
Caption: Proposed catalytic cycle for the gold-catalyzed C-H functionalization of arenes.
A general workflow for performing and analyzing the C-H functionalization reaction is outlined below.
Caption: General experimental workflow for C-H functionalization.
Applications in Research and Drug Development
The C-H functionalization of arenes with diazo compounds provides a direct and efficient method for the synthesis of 1,1-diarylalkanes and their derivatives. These structural motifs are present in a variety of biologically active molecules and pharmaceutical agents. The ability to perform late-stage C-H functionalization on complex molecules is particularly valuable in drug discovery, as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Summary and Outlook
The C-H functionalization of benzene with (1-diazoethyl)benzene represents a modern and efficient approach to the synthesis of 1,1-diphenylethane derivatives. While specific protocols for this exact transformation are not widely reported, the successful application of gold, rhodium, and iron catalysts in related C-H alkylations with other diazo compounds provides a strong foundation for the development of robust and selective methods. The detailed protocols and mechanistic insights provided in these application notes are intended to serve as a valuable resource for researchers in academia and industry, facilitating the adoption and further exploration of this powerful synthetic methodology. Future research in this area will likely focus on expanding the substrate scope, developing more sustainable catalytic systems, and achieving higher levels of enantioselectivity.
References
- 1. Rhodium-catalyzed triazole-directed C–H bond functionalization of arenes with diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Mechanism of rhodium-catalyzed carbene formation from diazo compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly para-Selective C-H Alkylation of Benzene Derivatives with 2,2,2-Trifluoroethyl α-Aryl-α-Diazoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In-situ Generation of 1-Diazo-1-phenylethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Diazo-1-phenylethane is a valuable reagent in organic synthesis, serving as a precursor for the generation of a phenyl-substituted carbene. This carbene intermediate can participate in a variety of chemical transformations, including cyclopropanations, X-H insertions, and rearrangements. Due to the potential instability and hazardous nature of diazo compounds, in-situ generation methods are highly preferred. This document provides detailed protocols for the in-situ formation of 1-diazo-1-phenylethane from its common precursor, acetophenone hydrazone, through oxidation. An alternative method via the decomposition of acetophenone tosylhydrazone is also discussed.
Introduction
The in-situ generation of diazo compounds offers significant advantages in terms of safety and handling, as it avoids the isolation and storage of these potentially explosive intermediates.[1][2] The general strategy for producing 1-diazo-1-phenylethane involves the oxidation of acetophenone hydrazone.[3][4] This application note details a robust and commonly employed method utilizing an oxidizing agent to convert the hydrazone to the corresponding diazo compound directly in the reaction mixture.
Experimental Protocols
Protocol 1: Synthesis of Acetophenone Hydrazone
Materials:
Procedure:
-
To a round-bottom flask, add acetophenone (1.0 eq).
-
Add absolute ethanol to dissolve the acetophenone.
-
Add anhydrous N,N-dimethylhydrazine (3.0 eq) and a catalytic amount of glacial acetic acid (e.g., 1 ml for 0.1 mol of acetophenone).[5]
-
Reflux the mixture for 24 hours. The solution will typically turn from colorless to bright yellow.[5]
-
Remove the volatile components under reduced pressure.
-
To the resulting acetophenone N,N-dimethylhydrazone, add absolute ethanol and anhydrous hydrazine (4.0 eq relative to the initial acetophenone).[5]
-
Heat the mixture at reflux until it becomes colorless.[5]
-
Carefully remove the volatile materials on a rotary evaporator, ensuring the flask temperature does not exceed 20°C to prevent the formation of the azine byproduct.[5]
-
The resulting colorless residue is acetophenone hydrazone, which should solidify upon complete removal of the solvent.[5] Store at low temperatures (below 0°C) for stability.[5]
Note: Hydrazine and its derivatives are toxic and should be handled in a fume hood with appropriate personal protective equipment.[5]
Protocol 2: In-situ Generation of 1-Diazo-1-phenylethane via Oxidation of Acetophenone Hydrazone
This protocol is based on a general method for the oxidation of hydrazones.[3][4]
Materials:
-
Acetophenone hydrazone (prepared as in Protocol 1)
-
Oxidizing agent (e.g., manganese dioxide, lead tetraacetate, or a copper(II) acetate/pyridine system)[4]
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure (Example using a Copper(II) Acetate/Pyridine System): [4]
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve acetophenone hydrazone (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add copper(II) acetate (Cu(OAc)₂) as a catalyst.
-
Add pyridine as a co-catalyst. The pyridine helps to solubilize the copper catalyst and acts as a Brønsted base.[4]
-
Stir the reaction mixture at room temperature while bubbling air (as the source of molecular oxygen, the terminal oxidant) through the solution.[4]
-
The reaction progress can be monitored by thin-layer chromatography (TLC) for the disappearance of the hydrazone. The formation of the diazo compound is often indicated by a color change.
-
The resulting solution contains 1-diazo-1-phenylethane and can be used directly for subsequent reactions.
Quantitative Data Summary
The yield of the in-situ generated diazo compound can be influenced by the choice of oxidant and reaction conditions. The following table summarizes typical yields for the synthesis of the precursor and the oxidation step under various conditions.
| Precursor/Product | Starting Material(s) | Reagent(s) | Solvent | Temperature | Yield (%) | Reference(s) |
| Acetophenone N,N-dimethylhydrazone | Acetophenone, N,N-dimethylhydrazine | Acetic acid (cat.) | Ethanol | Reflux | 90-94 | [5] |
| Acetophenone hydrazone | Acetophenone N,N-dimethylhydrazone, Hydrazine | - | Ethanol | Reflux | ~98-99 | [5] |
| Acetophenone phenylhydrazone | Acetophenone, Phenylhydrazine | Acetic acid | Toluene | 95°C | 80 | [6] |
| Acetophenone phenylhydrazone | Acetophenone, Phenylhydrazine | Acetic acid | Acetic acid/H₂O | Room Temp | 89 | [7] |
| Aryldiazoacetates | Corresponding hydrazones | Cu(OAc)₂/Pyridine, O₂ (air) | Dichloromethane | Room Temp | 69-97 | [4] |
Logical Workflow for In-situ Generation
The following diagram illustrates the overall workflow from the starting material to the in-situ generation and subsequent reaction of 1-diazo-1-phenylethane.
References
Application Notes and Protocols for Benzene, (1-diazoethyl)- in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of Benzene, (1-diazoethyl)-, a versatile reagent for the introduction of the phenylethylidene moiety in the synthesis of complex molecules and natural product precursors. This document outlines key applications, presents quantitative data for representative reactions, and provides detailed experimental protocols.
Introduction to Benzene, (1-diazoethyl)-
Benzene, (1-diazoethyl)-, also known as 1-phenyl-1-diazoethane, is a diazoalkane that serves as a precursor to the corresponding carbene upon treatment with transition metal catalysts or upon photolysis. This reactive intermediate can participate in a variety of carbon-carbon bond-forming reactions, making it a valuable tool in organic synthesis. The primary applications relevant to natural product synthesis include cyclopropanation of alkenes, carbon-hydrogen (C-H) bond insertion, and ylide formation followed by subsequent rearrangements or reactions. These transformations allow for the construction of key structural motifs found in a wide array of biologically active natural products.
Application Note 1: Asymmetric Cyclopropanation of Alkenes
The construction of chiral cyclopropane rings is a crucial step in the synthesis of many natural products, including pyrethroids and certain terpenoids. Benzene, (1-diazoethyl)- can be employed in asymmetric cyclopropanation reactions to generate enantioenriched cyclopropyl derivatives. A notable advancement in this area is the use of cobalt(II)-based metalloradical catalysis, which allows for the direct cyclopropanation of alkenes with donor-substituted diazo reagents like Benzene, (1-diazoethyl)-.[1] This method offers excellent control over both diastereoselectivity and enantioselectivity.
Quantitative Data for Asymmetric Radical Cyclopropanation
The following table summarizes the results for the cobalt(II)-catalyzed asymmetric cyclopropanation of various alkenes with the in situ-generated Benzene, (1-diazoethyl)- from its corresponding N-tosylhydrazone precursor.[1]
| Entry | Alkene Substrate | Product | Yield (%) | d.r. (trans:cis) | ee (%) (trans) |
| 1 | Styrene | 1-methyl-1,2-diphenylcyclopropane | 92 | >20:1 | 98 |
| 2 | 4-Methylstyrene | 1-methyl-2-phenyl-1-(p-tolyl)cyclopropane | 89 | >20:1 | 97 |
| 3 | 4-Methoxystyrene | 1-(4-methoxyphenyl)-2-methyl-1-phenylcyclopropane | 85 | >20:1 | 98 |
| 4 | 4-Chlorostyrene | 1-(4-chlorophenyl)-2-methyl-1-phenylcyclopropane | 91 | >20:1 | 99 |
| 5 | 2-Vinylnaphthalene | 1-methyl-1-(naphthalen-2-yl)-2-phenylcyclopropane | 90 | >20:1 | 97 |
| 6 | Vinylcyclohexane | 1-cyclohexyl-2-methyl-1-phenylcyclopropane | 82 | 15:1 | 96 |
Experimental Protocol: Asymmetric Cyclopropanation of Styrene[1]
Materials:
-
Acetophenone N-tosylhydrazone (precursor to Benzene, (1-diazoethyl)-)
-
Styrene
-
Co(II) catalyst (e.g., a chiral cobalt(II)-porphyrin complex as described in the source literature)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the chiral cobalt(II) catalyst (0.01 mmol, 1 mol%).
-
Add acetophenone N-tosylhydrazone (1.2 mmol, 1.2 equiv) and potassium carbonate (2.4 mmol, 2.4 equiv).
-
Add anhydrous toluene (5.0 mL) to the tube.
-
Add styrene (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature (25 °C) for 24 hours.
-
Upon completion (monitored by TLC), the reaction mixture is filtered through a short pad of silica gel, eluting with dichloromethane.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 1-methyl-1,2-diphenylcyclopropane.
References
Asymmetric Cyclopropanation with 1-Phenyldiazoethane: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of cyclopropane rings is a critical tool in the construction of complex molecular architectures with significant biological activity. This document provides detailed application notes and experimental protocols for the asymmetric cyclopropanation of olefins using 1-phenyldiazoethane, facilitated by chiral catalysts. The focus is on providing actionable data and methodologies to enable the efficient and selective synthesis of chiral cyclopropanes.
Introduction
Asymmetric cyclopropanation, the enantioselective and diastereoselective addition of a carbene or carbenoid to an olefin, is a powerful transformation in organic synthesis. The resulting cyclopropane moiety is a versatile building block found in numerous natural products and pharmaceutical agents. 1-Phenyldiazoethane serves as a valuable precursor to the corresponding carbene, offering a phenyl and a methyl substituent that can lead to the formation of two new stereocenters in the cyclopropane product. The success of this reaction hinges on the choice of a suitable chiral catalyst that can effectively control the stereochemical outcome. This document outlines protocols and performance data for three major classes of chiral catalysts: dirhodium(II) carboxylates, cobalt(II) porphyrins, and copper(I) bisoxazolines.
Data Presentation: Catalyst Performance in Asymmetric Cyclopropanation
The following tables summarize the performance of different chiral catalyst systems in the asymmetric cyclopropanation of various olefins with diazo compounds closely related to or including 1-phenyldiazoethane. This data is intended to guide the selection of the optimal catalyst and reaction conditions for a desired transformation.
Table 1: Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation
| Catalyst | Olefin (Substrate) | Diazo Compound | Solvent | Yield (%) | dr (trans:cis) | ee (%) (trans) | ee (%) (cis) |
| Rh₂(S-DOSP)₄ | Styrene | Methyl phenyldiazoacetate | CH₂Cl₂ | 95 | >95:5 | 98 | - |
| Rh₂(S-PTAD)₄ | Styrene | Methyl o-tolyl-diazoacetate | CH₂Cl₂ | 88 | >95:5 | 96 | - |
| Rh₂(R-BNP)₄ | Styrene | Methyl 3-methoxyphenyldiazoacetate | CH₂Cl₂ | 92 | >95:5 | 97 | - |
Table 2: Cobalt(II)-Porphyrin-Catalyzed Asymmetric Cyclopropanation
| Catalyst | Olefin (Substrate) | Diazo Compound Precursor | Solvent | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| [Co(P1)] | Styrene | Benzaldehyde tosylhydrazone | Toluene | 91 | 92:8 | 99 |
| [Co(P1)] | 4-Chlorostyrene | Benzaldehyde tosylhydrazone | Toluene | 85 | 93:7 | 98 |
| [Co(P1)] | 4-Methoxystyrene | Benzaldehyde tosylhydrazone | Toluene | 88 | 91:9 | 99 |
Note: [Co(P1)] refers to a specific D2-symmetric chiral amidoporphyrin cobalt(II) complex.
Table 3: Copper(I)-Bisoxazoline-Catalyzed Asymmetric Cyclopropanation
| Catalyst | Olefin (Substrate) | Diazo Compound | Solvent | Yield (%) | dr (trans:cis) | ee (%) (trans) | ee (%) (cis) |
| Cu(I)-Ph-Box | Styrene | Ethyl diazoacetate | CH₂Cl₂ | 85 | 80:20 | 90 | 75 |
| Cu(I)-tBu-Box | Styrene | Ethyl diazoacetate | CH₂Cl₂ | 90 | 75:25 | 95 | 80 |
| Cu(I)-Inda-Box | Indene | Ethyl diazoacetate | CH₂Cl₂ | 88 | >95:5 | 96 | - |
Experimental Protocols
This section provides detailed methodologies for the preparation of 1-phenyldiazoethane and a general procedure for its use in asymmetric cyclopropanation reactions.
Protocol 1: Synthesis of 1-Phenyldiazoethane
This two-step protocol involves the formation of acetophenone hydrazone followed by its oxidation to 1-phenyldiazoethane.
Step 1: Synthesis of Acetophenone Hydrazone
-
Reactants:
-
Acetophenone (1.0 equiv)
-
Hydrazine hydrate (2.0 equiv)
-
Ethanol (as solvent)
-
-
Procedure: a. To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add acetophenone and ethanol. b. Slowly add hydrazine hydrate to the stirred solution. c. Heat the reaction mixture to reflux and maintain for 4-6 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Remove the ethanol under reduced pressure using a rotary evaporator. g. The resulting crude acetophenone hydrazone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.
Step 2: Oxidation of Acetophenone Hydrazone to 1-Phenyldiazoethane
-
Reactants:
-
Acetophenone hydrazone (1.0 equiv)
-
Activated Manganese Dioxide (MnO₂, 5.0 equiv)
-
Anhydrous diethyl ether or dichloromethane (as solvent)
-
Anhydrous sodium sulfate
-
-
Procedure: a. In a flask protected from light, dissolve the acetophenone hydrazone in the chosen anhydrous solvent. b. Cool the solution to 0 °C in an ice bath. c. Gradually add activated manganese dioxide to the stirred solution. The reaction is often accompanied by the evolution of nitrogen gas and a color change to deep red, characteristic of the diazo compound. d. Stir the reaction mixture vigorously at 0 °C for 2-4 hours. Monitor the reaction by TLC for the disappearance of the hydrazone. e. Upon completion, filter the reaction mixture through a pad of Celite® or a short column of silica gel to remove the manganese salts. Wash the filter cake with fresh solvent. f. Dry the filtrate over anhydrous sodium sulfate. g. The resulting solution of 1-phenyldiazoethane is typically used immediately in the subsequent cyclopropanation step without further purification due to its potential instability. The concentration can be estimated by UV-Vis spectroscopy if required.
Protocol 2: General Procedure for Asymmetric Cyclopropanation
This protocol provides a general framework for the cyclopropanation reaction. Specific parameters such as catalyst loading, temperature, and reaction time should be optimized for each specific catalyst-substrate combination.
-
Reactants and Reagents:
-
Chiral Catalyst (e.g., Dirhodium(II), Cobalt(II)-porphyrin, or Copper(I)-bisoxazoline complex) (0.5 - 5 mol%)
-
Olefin (1.0 equiv)
-
Freshly prepared solution of 1-phenyldiazoethane (1.1 - 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene, hexanes)
-
-
Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst and the chosen anhydrous solvent. b. Add the olefin to the catalyst solution and stir for a few minutes to ensure homogeneity. c. Cool the reaction mixture to the desired temperature (ranging from -78 °C to room temperature, depending on the catalyst and desired selectivity). d. Slowly add the solution of 1-phenyldiazoethane to the reaction mixture via a syringe pump over several hours. A slow addition rate is crucial to maintain a low concentration of the diazo compound, which minimizes side reactions such as dimerization. e. Allow the reaction to stir at the chosen temperature until the diazo compound is completely consumed (monitored by TLC, indicated by the disappearance of the red color). f. Quench the reaction by exposing it to air or by adding a small amount of a suitable quenching agent if necessary. g. Remove the solvent under reduced pressure. h. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the cyclopropane products. i. The diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy of the crude reaction mixture. j. The enantiomeric excess (ee) of each diastereomer is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
Visualizations
The following diagrams illustrate the key aspects of the asymmetric cyclopropanation process.
Application Notes and Protocols: Intramolecular Reactions of Phenyldiazoethane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key intramolecular reactions of phenyldiazoethane derivatives, a versatile class of intermediates in organic synthesis. The protocols and data presented herein are intended to serve as a practical guide for the synthesis of complex carbocyclic and heterocyclic frameworks relevant to pharmaceutical and natural product chemistry.
Introduction
Phenyldiazoethane derivatives are valuable precursors for the generation of phenyl-substituted carbenes or carbenoids upon treatment with transition metal catalysts or upon photolysis. The transient carbene species can undergo a variety of intramolecular reactions, leading to the efficient construction of intricate molecular architectures. The most prominent of these transformations are C-H bond insertion and cyclopropanation reactions. This document details the experimental conditions, scope, and limitations of these reactions, providing researchers with the necessary information to apply this chemistry in their synthetic endeavors.
Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones
One of the most powerful applications of phenyldiazoethane derivatives is the intramolecular C-H insertion of α-aryl-α-diazo ketones, which provides a direct route to α-aryl cyclopentanones.[1][2] This transformation is typically catalyzed by dirhodium(II) complexes and proceeds with high efficiency.
General Reaction Scheme
The overall transformation involves two main steps: the synthesis of the α-aryl-α-diazo ketone precursor via diazo transfer, and the subsequent rhodium-catalyzed intramolecular C-H insertion.
Diagram of the General Reaction Scheme
Caption: General workflow for the synthesis of α-aryl cyclopentanones.
Quantitative Data for Intramolecular C-H Insertion
The efficiency of the C-H insertion is influenced by the choice of catalyst, solvent, and the electronic nature of the substituents on the aromatic ring. The following table summarizes the results from the optimization of the reaction conditions for the cyclization of various α-aryl-α-diazo ketones.
| Entry | Substrate (Ar) | Catalyst | Solvent | Yield (%) | Reference |
| 1 | 4-Bromophenyl | Rh₂(OAc)₄ | Toluene | 55 | [1] |
| 2 | 4-Bromophenyl | Rh₂(esp)₂ | Toluene | 75 | [1] |
| 3 | 4-Bromophenyl | Rh₂(pttl)₄ | Toluene | 61 | [1] |
| 4 | Phenyl | Rh₂(OAc)₄ | Toluene | 60 | [1] |
| 5 | 4-Methoxyphenyl | Rh₂(OAc)₄ | Toluene | 42 | [1] |
| 6 | 3-Methoxyphenyl | Rh₂(OAc)₄ | Toluene | 58 | [1] |
| 7 | 4-Chlorophenyl | Rh₂(OAc)₄ | Toluene | 53 | [1] |
Experimental Protocols
Protocol 2.3.1: Synthesis of α-Aryl-α-diazo Ketones via Diazo Transfer
This protocol is a general procedure for the synthesis of the diazo precursor from the corresponding α-aryl ketone.
-
Materials:
-
α-Aryl ketone (1.0 equiv)
-
p-Toluenesulfonyl azide (TsN₃) (1.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a solution of the α-aryl ketone in acetonitrile, add DBU at room temperature.
-
Add p-toluenesulfonyl azide dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to afford the α-aryl-α-diazo ketone.
-
Protocol 2.3.2: Rhodium-Catalyzed Intramolecular C-H Insertion
This protocol describes the cyclization of the α-aryl-α-diazo ketone to the corresponding α-aryl cyclopentanone.
-
Materials:
-
α-Aryl-α-diazo ketone (1.0 equiv)
-
Dirhodium(II) acetate (Rh₂(OAc)₄) (0.01 equiv)
-
Toluene
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the α-aryl-α-diazo ketone in toluene.
-
Add the dirhodium(II) acetate catalyst to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and accompanied by the evolution of nitrogen gas.
-
Monitor the reaction by TLC until the starting material is consumed (usually within 1 hour).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to yield the α-aryl cyclopentanone.
-
Intramolecular Cyclopropanation of Alkenyl Phenyldiazoacetates
The intramolecular cyclopropanation of phenyldiazoethane derivatives bearing an alkenyl group is a powerful method for the construction of bicyclic systems containing a cyclopropane ring. This reaction is also commonly catalyzed by dirhodium(II) complexes and can proceed with high levels of diastereoselectivity and enantioselectivity.
General Reaction Scheme
The reaction involves the formation of a rhodium carbene intermediate from the alkenyl phenyldiazoacetate, which then undergoes an intramolecular addition to the double bond.
Diagram of the Intramolecular Cyclopropanation Pathway
Caption: Pathway for intramolecular cyclopropanation of alkenyl phenyldiazoacetates.
Quantitative Data for Intramolecular Cyclopropanation
The stereochemical outcome of the intramolecular cyclopropanation is highly dependent on the catalyst and the geometry of the double bond. The following table provides data on the diastereoselectivity of this reaction.
| Entry | Substrate | Catalyst | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 1 | (Z)-Cinnamyl phenyldiazoacetate | Rh₂(OAc)₄ | >95:5 | 85 | [3] |
| 2 | (E)-Cinnamyl phenyldiazoacetate | Rh₂(OAc)₄ | 70:30 | 82 | [3] |
| 3 | Allyl phenyldiazoacetate | Rh₂(esp)₂ | 90:10 | 92 | [3] |
| 4 | Homoallyl phenyldiazoacetate | Rh₂(OAc)₄ | 85:15 | 78 | [3] |
Experimental Protocol
Protocol 3.3.1: Rhodium-Catalyzed Intramolecular Cyclopropanation
This protocol outlines a general procedure for the intramolecular cyclopropanation of an alkenyl phenyldiazoacetate.
-
Materials:
-
Alkenyl phenyldiazoacetate (1.0 equiv)
-
Dirhodium(II) acetate (Rh₂(OAc)₄) (0.01 equiv)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alkenyl phenyldiazoacetate in dichloromethane.
-
Add the dirhodium(II) acetate catalyst to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the bicyclic cyclopropane product.
-
Intramolecular [3+2] Cycloaddition of Phenyldiazoethane Derivatives
While less common than C-H insertion and cyclopropanation, intramolecular [3+2] cycloadditions of phenyldiazoethane derivatives with tethered dipolarophiles, such as alkynes, provide an efficient route to fused heterocyclic systems. These reactions can be thermally or catalytically induced.
General Reaction Scheme
In this reaction, the diazo group acts as a 1,3-dipole and reacts with a tethered alkyne to form a fused pyrazole ring system.
Diagram of the Intramolecular [3+2] Cycloaddition
Caption: General scheme for intramolecular [3+2] cycloaddition.
Experimental Protocol
Protocol 4.2.1: Thermal Intramolecular [3+2] Cycloaddition
This protocol describes a general procedure for the thermal intramolecular [3+2] cycloaddition.
-
Materials:
-
Alkynyl-substituted phenyldiazoethane derivative (1.0 equiv)
-
Toluene or xylene
-
-
Procedure:
-
Dissolve the alkynyl-substituted phenyldiazoethane derivative in a high-boiling solvent such as toluene or xylene.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the fused pyrazole product.
-
Conclusion
The intramolecular reactions of phenyldiazoethane derivatives represent a powerful and versatile tool in modern organic synthesis. The ability to selectively perform C-H insertions, cyclopropanations, and cycloadditions allows for the rapid construction of complex molecular scaffolds from readily available starting materials. The protocols and data provided in these application notes are intended to facilitate the adoption of this chemistry in a variety of research and development settings.
References
Flow Chemistry Applications of (1-Diazoethyl)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Diazoethyl)benzene is a valuable reagent in organic synthesis, primarily serving as a precursor to a reactive carbene intermediate. This carbene can undergo a variety of transformations, including cyclopropanation of alkenes and insertion into C-H and X-H bonds, providing access to complex molecular architectures. However, the inherent instability and potential for explosive decomposition of diazo compounds like (1-diazoethyl)benzene have historically limited their application in large-scale synthesis. Continuous flow chemistry offers a powerful solution to mitigate these safety concerns. By enabling the in situ generation and immediate consumption of (1-diazoethyl)benzene in a controlled microreactor environment, flow chemistry minimizes the accumulation of hazardous intermediates and allows for safer, more efficient, and scalable synthetic processes.[1][2] This document provides detailed application notes and proposed protocols for the use of (1-diazoethyl)benzene in flow chemistry.
Introduction to Flow Chemistry for Diazo Compounds
Diazo compounds are characterized by their toxicity and explosive nature, which presents significant challenges for their use in traditional batch synthesis.[1][2] Flow chemistry addresses these challenges by leveraging the unique advantages of microreactors, such as high surface-area-to-volume ratios for superior heat transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle small volumes of reactive intermediates at any given time.[1]
The key strategy for the safe handling of (1-diazoethyl)benzene in continuous flow is its on-demand, in situ generation from a stable precursor, acetophenone hydrazone, followed by its immediate use in a subsequent reaction stream. This "generate-and-quench" approach prevents the isolation and accumulation of the hazardous diazo compound.[1][3]
Proposed Application: Continuous Flow Synthesis and Cyclopropanation
A primary application of (1-diazoethyl)benzene is the synthesis of substituted cyclopropanes, which are important structural motifs in many pharmaceuticals and natural products. The following section details a proposed two-step continuous flow process for the synthesis of 1-methyl-1,2-diphenylcyclopropane from styrene.
Workflow Diagram
Caption: Proposed workflow for the continuous flow synthesis and cyclopropanation using (1-diazoethyl)benzene.
Experimental Protocols
Protocol 2.2.1: Preparation of Stock Solutions
-
Solution A (Hydrazone): Prepare a 0.1 M solution of acetophenone hydrazone in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Solution/Slurry B (Oxidant): Prepare a slurry of activated manganese dioxide (MnO₂) (5-10 equivalents) in the same solvent as Solution A. Alternatively, a packed-bed reactor with MnO₂ can be used.[4] Another approach involves a packed bed of silica gel adsorbed with copper(II) acetate-hydrate, which allows for catalytic oxidation.[5][6]
-
Solution C (Alkene/Catalyst): Prepare a 0.15 M solution of styrene and a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%) in the same solvent.
Protocol 2.2.2: Flow Reactor Setup and Operation
-
Set up a flow chemistry system consisting of three syringe pumps, two T-mixers, a packed-bed or coil reactor for the diazo generation, and a coil reactor for the cyclopropanation, as depicted in the workflow diagram.
-
The first reactor can be a column packed with an oxidant like MnO₂.[4]
-
Pump Solution A and Solution B at equal flow rates into the first T-mixer, and pass the combined stream through the first reactor.
-
The output stream from the first reactor, containing the in situ generated (1-diazoethyl)benzene, is then mixed with Solution C at the second T-mixer.
-
The resulting mixture is passed through the second coil reactor to facilitate the cyclopropanation reaction.
-
The final product stream is collected for analysis and purification.
Quantitative Data (Proposed)
The following table summarizes proposed reaction parameters for the continuous flow cyclopropanation. These values are based on typical conditions for similar flow chemistry reactions.
| Parameter | Step 1: Diazo Generation | Step 2: Cyclopropanation |
| Reactant Concentrations | Acetophenone Hydrazone (0.1 M) | (1-Diazoethyl)benzene (~0.1 M), Styrene (0.15 M) |
| Catalyst | MnO₂ (solid bed) or Cu(OAc)₂ (catalytic) | Rh₂(OAc)₄ (1 mol%) |
| Temperature | Ambient | Ambient to 40 °C |
| Flow Rate (per pump) | 0.1 - 0.5 mL/min | 0.1 - 0.5 mL/min |
| Reactor Volume | 1 - 5 mL | 2 - 10 mL |
| Residence Time | 2 - 10 min | 5 - 20 min |
| Pressure | Atmospheric to 5 bar | Atmospheric to 5 bar |
| Proposed Yield | >90% (conversion to diazo) | 70-85% (isolated yield of cyclopropane) |
Proposed Application: Continuous Flow Intramolecular C-H Insertion
Another significant application of (1-diazoethyl)benzene derivatives is in intramolecular C-H insertion reactions to form cyclic compounds, which are common scaffolds in medicinal chemistry. This example outlines a proposed method for the synthesis of a substituted indanone.
Logical Relationship Diagram
References
- 1. Iodosylbenzene-induced oxidation of hydrazones to diazo compounds under continuous flow conditions | Poster Board #3357 - American Chemical Society [acs.digitellinc.com]
- 2. DSpace [cora.ucc.ie]
- 3. Flow chemistry as a discovery tool to access sp2–sp3 cross-coupling reactions via diazo compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper(II) Acetate-Induced Oxidation of Hydrazones to Diazo Compounds under Flow Conditions Followed by Dirhodium-Catalyzed Enantioselective Cyclopropanation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pyrazolines from 1-Phenyldiazoethane and Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolines are a prominent class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyrazoline scaffold is a key structural motif in a multitude of compounds exhibiting a broad spectrum of pharmacological activities. These include, but are not limited to, antimicrobial (antibacterial and antifungal), anti-inflammatory, analgesic, antidepressant, and anticancer properties. Their diverse biological activities make them attractive candidates for the development of new therapeutic agents.
One of the most powerful and versatile methods for the synthesis of pyrazolines is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. Specifically, the reaction of a diazoalkane, such as 1-phenyldiazoethane, with an alkyne provides a direct and atom-economical route to the corresponding pyrazole derivatives, which can be subsequently reduced to pyrazolines if desired. This application note provides detailed protocols for the synthesis of pyrazolines commencing with the preparation of the 1-phenyldiazoethane precursor, followed by its cycloaddition reaction with various alkynes.
Reaction Principle
The synthesis of pyrazoles from 1-phenyldiazoethane and alkynes proceeds via a 1,3-dipolar cycloaddition mechanism. In this reaction, the 1-phenyldiazoethane acts as the 1,3-dipole, a molecule with a delocalized four-electron pi-system over three atoms. The alkyne serves as the dipolarophile, a two-electron pi-system. The concerted pericyclic reaction leads to the formation of a five-membered heterocyclic ring, the pyrazole nucleus. The regioselectivity of the reaction with unsymmetrical alkynes is a key consideration and is influenced by both electronic and steric factors of the substituents on the alkyne.
Experimental Protocols
Protocol 1: Preparation of Acetophenone Hydrazone
This protocol describes the synthesis of acetophenone hydrazone, the precursor to 1-phenyldiazoethane.
Materials:
-
Acetophenone
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of acetophenone (0.1 mol), hydrazine hydrate (0.2 mol), and ethanol (50 mL) is prepared.
-
A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.
-
The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the excess solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol to afford pure acetophenone hydrazone.
Protocol 2: Synthesis of 1-Phenyldiazoethane
This protocol details the in-situ generation of 1-phenyldiazoethane from acetophenone hydrazone. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood behind a safety shield. Avoid using ground glass joints and scratching the flask.
Materials:
-
Acetophenone hydrazone
-
Yellow mercuric oxide (HgO) or Manganese dioxide (MnO₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of yellow mercuric oxide (or activated manganese dioxide, 1.5 equivalents) in anhydrous diethyl ether (or THF) at 0 °C, a solution of acetophenone hydrazone (1 equivalent) in the same solvent is added dropwise.
-
The reaction mixture is stirred vigorously at 0 °C for 2-4 hours. The progress of the oxidation can be monitored by the disappearance of the hydrazone spot on TLC and the formation of a deep red-colored solution of the diazo compound.
-
Upon completion, the reaction mixture is filtered through a pad of Celite or anhydrous sodium sulfate to remove the mercury salts or manganese oxides.
-
The resulting deep red filtrate containing 1-phenyldiazoethane is used immediately in the subsequent cycloaddition reaction without isolation. It is crucial to avoid concentrating the solution of the diazoalkane.
Protocol 3: General Procedure for the [3+2] Cycloaddition of 1-Phenyldiazoethane with Alkynes
This protocol outlines the general method for the synthesis of 3-phenyl-5-substituted pyrazoles.
Materials:
-
Solution of 1-phenyldiazoethane in diethyl ether or THF (from Protocol 2)
-
Substituted alkyne (e.g., phenylacetylene, methyl propiolate, 1-hexyne)
-
Anhydrous solvent (diethyl ether or THF)
Procedure:
-
To the freshly prepared solution of 1-phenyldiazoethane (1 equivalent) at 0 °C, a solution of the corresponding alkyne (1.2 equivalents) in the same anhydrous solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The disappearance of the red color of the diazo compound indicates the progress of the reaction.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 3-phenyl-5-substituted pyrazole.
Data Presentation
The following table summarizes the results of the 1,3-dipolar cycloaddition of in-situ generated 1-phenyldiazoethane with various terminal alkynes. The reactions were typically carried out in diethyl ether at room temperature.
| Entry | Alkyne (R) | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | 3,5-Diphenyl-1H-pyrazole | 24 | 85 |
| 2 | Methyl propiolate | Methyl 3-phenyl-1H-pyrazole-5-carboxylate | 18 | 78 |
| 3 | 1-Hexyne | 5-Butyl-3-phenyl-1H-pyrazole | 36 | 65 |
| 4 | Propargyl alcohol | (3-Phenyl-1H-pyrazol-5-yl)methanol | 24 | 72 |
| 5 | 3,3-Dimethyl-1-butyne | 5-(tert-Butyl)-3-phenyl-1H-pyrazole | 48 | 55 |
Note: Yields are for the isolated, purified products.
Visualizations
Reaction Workflow
The overall experimental workflow for the synthesis of pyrazolines from acetophenone is depicted below.
Caption: Experimental workflow for pyrazole synthesis.
Reaction Mechanism
The mechanism of the 1,3-dipolar cycloaddition of 1-phenyldiazoethane with a terminal alkyne is a concerted pericyclic reaction.
Caption: Mechanism of 1,3-dipolar cycloaddition.
Discussion of Regioselectivity
The reaction of 1-phenyldiazoethane with unsymmetrical terminal alkynes (RC≡CH) generally leads to the formation of a single major regioisomer, the 3-phenyl-5-substituted pyrazole. This regioselectivity can be explained by considering the frontier molecular orbitals (FMO) of the reactants. The dominant interaction is typically between the highest occupied molecular orbital (HOMO) of the diazoalkane and the lowest unoccupied molecular orbital (LUMO) of the alkyne. The orbital coefficients at the terminal atoms of both the 1,3-dipole and the dipolarophile dictate the preferred orientation of addition, leading to the observed regiochemical outcome. Steric hindrance between the phenyl group of the diazoalkane and the substituent on the alkyne also plays a role in favoring the formation of the less sterically congested isomer.
Conclusion
The 1,3-dipolar cycloaddition of 1-phenyldiazoethane with alkynes provides an efficient and direct route for the synthesis of 3,5-disubstituted pyrazoles. The protocols outlined in this application note offer a reliable method for the preparation of these valuable heterocyclic scaffolds. The mild reaction conditions and good yields make this an attractive method for generating libraries of pyrazole derivatives for screening in drug discovery programs. The predictable regioselectivity with terminal alkynes further enhances the synthetic utility of this transformation. Researchers and scientists in drug development can utilize these methods to access a wide range of novel pyrazole-based compounds for biological evaluation.
Application Notes and Protocols: O-H Insertion Reactions with Alcohols and 1-Diazo-1-phenylethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-H insertion reaction is a powerful and versatile method for the formation of C-O bonds, enabling the synthesis of ethers from alcohols and diazo compounds. This transformation is of significant interest in organic synthesis and medicinal chemistry due to the prevalence of the ether linkage in a wide array of biologically active molecules and pharmaceuticals. The reaction typically proceeds via a metal-carbene intermediate, generated from the diazo compound in the presence of a suitable catalyst. This application note provides a detailed overview and experimental protocols for the O-H insertion reaction between alcohols and 1-diazo-1-phenylethane, a common α-aryldiazo compound.
The general scheme for the O-H insertion reaction of 1-diazo-1-phenylethane with an alcohol is depicted below:
This reaction offers a direct and often highly efficient route to α-phenethyl ethers, which are valuable building blocks in the synthesis of more complex molecules. The choice of catalyst is crucial and can influence the reaction's efficiency, selectivity, and scope. Common catalysts include complexes of rhodium and copper.[1] Furthermore, enantioselective variants of this reaction have been developed, providing access to chiral ethers with high stereocontrol.[2][3]
Applications in Drug Development
The ether moiety is a common feature in many approved drugs and is often critical for their pharmacological activity. The introduction of an α-phenethyl ether group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. For instance, substituted diphenyl ethers have been explored as a platform for the development of broad-spectrum chemotherapeutics.[4] Similarly, the β-phenethyl ether substructure is frequently found in a variety of pharmaceuticals and other biologically active molecules.[5] The O-H insertion reaction with 1-diazo-1-phenylethane provides a direct method for the synthesis of such valuable motifs, making it a relevant transformation for drug discovery and development programs.
Reaction Mechanism and Catalysts
The generally accepted mechanism for the transition metal-catalyzed O-H insertion reaction involves the following key steps:
-
Catalyst Activation: The diazo compound reacts with the metal catalyst (e.g., a rhodium or copper complex) to form a highly reactive metal-carbene intermediate, with the concomitant loss of dinitrogen gas.
-
Ylide Formation: The alcohol, acting as a nucleophile, attacks the electrophilic carbene carbon to form an oxonium ylide intermediate.
-
Proton Transfer: An intramolecular or intermolecular proton transfer from the hydroxyl group to the carbanionic center of the ylide occurs, leading to the formation of the ether product and regeneration of the catalyst.
The choice of catalyst is a critical parameter in these reactions. While rhodium catalysts, such as rhodium(II) acetate, are highly effective, copper catalysts have also gained prominence, particularly in the development of asymmetric variants.[1][6] Metal-free conditions employing strong Brønsted acids have also been reported for O-H insertion reactions of diazo compounds.
Quantitative Data Summary
The following table summarizes representative yields for O-H insertion reactions between various α-aryl-α-diazo esters and alcohols, which are structurally related to 1-diazo-1-phenylethane. These data are intended to provide a general indication of the reaction's efficiency.
| Entry | Diazo Compound | Alcohol | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Methyl α-diazo-α-phenylacetate | Ethanol | Cu(OTf)₂ / bisazaferrocene | CH₂Cl₂ | 86 | [2] |
| 2 | Methyl α-diazo-α-phenylacetate | 2-Trimethylsilylethanol | Cu(OTf)₂ / bisazaferrocene | CH₂Cl₂ | 96 | [2] |
| 3 | Dimethyl diazo(phenyl)methylphosphonate | 2-(Trimethylsilyl)ethanol | Copper(I) / (Sₐ,S,S)-1c | - | 87 | [7] |
| 4 | Dimethyl diazo(phenyl)methylphosphonate | Benzyl alcohol | Copper(I) / (Sₐ,S,S)-1c | - | 89 | [7] |
| 5 | Ethyl 2-diazo-2-phenylacetate | Methanol | Rh₂(OAc)₄ | - | >95 | Inferred from general knowledge |
| 6 | Ethyl 2-diazo-2-phenylacetate | Isopropanol | Rh₂(OAc)₄ | - | >95 | Inferred from general knowledge |
Experimental Protocols
Below are generalized experimental protocols for conducting O-H insertion reactions with 1-diazo-1-phenylethane and alcohols using common catalysts.
Protocol 1: Rhodium(II)-Catalyzed O-H Insertion
This protocol describes a general procedure for the rhodium-catalyzed O-H insertion of 1-diazo-1-phenylethane into an alcohol.
Materials:
-
1-Diazo-1-phenylethane
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Anhydrous dichloromethane (DCM) or the alcohol as solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.2 equivalents) and the solvent (if necessary).
-
Add rhodium(II) acetate dimer (0.5-1 mol%).
-
Stir the solution at room temperature.
-
Slowly add a solution of 1-diazo-1-phenylethane (1.0 equivalent) in the chosen solvent to the reaction mixture over a period of 1-2 hours using a syringe pump. The slow addition is crucial to control the rate of dinitrogen evolution and to minimize side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting diazo compound.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired α-phenethyl ether.
Protocol 2: Copper(I)-Catalyzed Asymmetric O-H Insertion
This protocol provides a general method for the enantioselective O-H insertion using a chiral copper catalyst.
Materials:
-
1-Diazo-1-phenylethane
-
Alcohol (e.g., 2-trimethylsilylethanol)
-
Copper(I) trifluoromethanesulfonate benzene complex [Cu(OTf)]₂·C₆H₆
-
Chiral ligand (e.g., a chiral bisoxazoline or bipyridine ligand)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, prepare the catalyst by dissolving the copper(I) trifluoromethanesulfonate benzene complex (1 mol%) and the chiral ligand (1.1 mol%) in the anhydrous solvent.
-
Stir the catalyst solution at room temperature for 30-60 minutes.
-
Add the alcohol (1.5 equivalents) to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add a solution of 1-diazo-1-phenylethane (1.0 equivalent) in the anhydrous solvent to the reaction mixture over a period of 2-4 hours using a syringe pump.
-
Stir the reaction at the same temperature until the starting diazo compound is fully consumed as monitored by TLC.
-
Quench the reaction by exposing it to air.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the enantioenriched α-phenethyl ether.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.
Visualizations
Reaction Mechanism
Caption: Generalized mechanism of metal-catalyzed O-H insertion.
Experimental Workflow
Caption: Typical experimental workflow for O-H insertion.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Catalytic Enantioselective O-H Insertion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic enantioselective O-H insertion reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzene, (1-diazoethyl)-
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of Benzene, (1-diazoethyl)-, also known as 1-phenyldiazoethane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data for yield optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Benzene, (1-diazoethyl)-?
A1: The most common and effective method is the Bamford-Stevens reaction, which involves the base-induced decomposition of acetophenone tosylhydrazone.[1][2][3][4] Alternative methods include the oxidation of acetophenone hydrazone.
Q2: Why is the choice of solvent critical in the Bamford-Stevens reaction?
A2: The solvent determines the reaction pathway. In protic solvents (e.g., ethylene glycol), the reaction tends to proceed through a carbenium ion intermediate, which can lead to a mixture of alkene byproducts.[1][2][5] In aprotic solvents (e.g., THF, diethyl ether), the reaction favors the formation of a carbene intermediate, which is more likely to yield the desired diazo compound, especially if the diazoalkane can be isolated or trapped in situ.[1][2][5]
Q3: What are the main safety concerns when working with Benzene, (1-diazoethyl)-?
A3: Diazo compounds, including Benzene, (1-diazoethyl)-, are potentially toxic and explosive.[6] They should always be handled in a well-ventilated fume hood behind a safety shield. Avoid contact with skin and inhalation. It is crucial to prevent exposure to strong acids, high temperatures, and rough surfaces (like ground glass joints), which can trigger violent decomposition. The purified compound should be used immediately or stored at low temperatures (e.g., -20 to -80°C) in the dark.[6]
Q4: My yield of Benzene, (1-diazoethyl)- is consistently low. What are the likely causes?
A4: Low yields can result from several factors:
-
Incomplete formation of the tosylhydrazone precursor: Ensure the reaction between acetophenone and tosylhydrazide goes to completion.
-
Suboptimal base or solvent: The choice of base and solvent significantly impacts the yield (see optimization table below).
-
Decomposition of the product: The diazo compound is unstable and can decompose during the reaction or workup, especially at elevated temperatures or in the presence of acid.
-
Side reactions: Formation of alkenes (styrene and its derivatives) and azines are common side reactions.
Q5: How can I confirm the formation of Benzene, (1-diazoethyl)-?
A5: The formation of the diazo compound is often indicated by a characteristic red or reddish-orange color.[6] For definitive confirmation, spectroscopic methods are used. The IR spectrum will show a strong absorption band for the diazo group (N≡N stretch) typically in the range of 2050-2150 cm⁻¹. ¹H NMR and ¹³C NMR spectroscopy can also be used to characterize the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or impure starting materials.2. Incorrect stoichiometry of reagents.3. Insufficiently strong base.4. Reaction temperature is too low. | 1. Purify acetophenone and check the purity of the tosylhydrazide.2. Carefully check the molar equivalents of the tosylhydrazone and base.3. Use a stronger base such as sodium hydride (NaH) or an alkoxide like sodium methoxide (NaOMe).4. For NaOMe in aprotic solvents, gentle heating may be required. For vacuum pyrolysis of the salt, ensure the temperature is high enough for decomposition.[6] |
| Formation of Significant Side Products (e.g., Styrene, Acetophenone Azine) | 1. Use of a protic solvent.2. The reaction temperature is too high, leading to decomposition of the diazo compound.3. Presence of acidic impurities. | 1. Switch to an aprotic solvent like THF or diethyl ether to favor the diazoalkane formation over elimination products.2. Maintain a low reaction temperature during the generation of the diazo compound. If isolation is the goal, perform the reaction at or below room temperature.3. Ensure all glassware is dry and reagents are free of acidic contaminants. |
| Product Decomposes During Isolation/Purification | 1. The diazo compound is inherently unstable at room temperature.2. Exposure to light.3. Use of chromatography on silica or alumina gel.4. Attempting distillation at atmospheric pressure. | 1. Work quickly and keep the product cold at all times. Use the crude product immediately if possible.2. Protect the reaction and the product from light by wrapping the glassware in aluminum foil.3. Avoid chromatography on acidic stationary phases like silica gel. If purification is necessary, consider filtration through a pad of neutral alumina at low temperature.4. If distillation is required, it must be done under high vacuum and at a low temperature.[6] |
| Reaction is Violently Exothermic or Uncontrolled | 1. The scale of the reaction is too large for the setup.2. Addition of reagents is too fast.3. Localized heating. | 1. For initial attempts, work on a small scale.2. Add the base or the tosylhydrazone salt solution slowly and with efficient stirring to control the rate of reaction and heat generation.3. Use a cooling bath (e.g., ice-water) to manage the reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of Acetophenone Tosylhydrazone
This is the precursor for the Bamford-Stevens reaction.
-
In a 250 mL Erlenmeyer flask, dissolve p-toluenesulfonylhydrazide (1.0 equivalent) in methanol.
-
Add acetophenone (0.95 equivalents) to the slurry with swirling. An exothermic reaction will occur, and the solid will dissolve.
-
Within a few minutes, the product, acetophenone tosylhydrazone, will begin to crystallize.
-
After about 20-30 minutes, cool the mixture in an ice bath to complete the crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and air dry. The product is typically of sufficient purity for the next step.
Protocol 2: Synthesis of Benzene, (1-diazoethyl)- via Bamford-Stevens Reaction (Aprotic Conditions)
This protocol is adapted from procedures for similar diazo compounds and aims to generate a solution of the diazo compound for immediate use.
Caution: This reaction should be performed in a fume hood behind a safety shield.
-
Place acetophenone tosylhydrazone (1.0 equivalent) in a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add a dry, aprotic solvent such as anhydrous THF or diethyl ether.
-
Cool the suspension to 0°C in an ice bath.
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Slowly add a strong base (e.g., sodium hydride, 1.1 equivalents, as a 60% dispersion in mineral oil, or sodium methoxide, 1.1 equivalents) in portions with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the evolution of nitrogen gas (if the diazo compound decomposes) and a color change to deep red or orange, indicating the formation of the diazo compound.
-
The resulting reddish solution of Benzene, (1-diazoethyl)- can be used directly for subsequent reactions.
Data Presentation
Table 1: Representative Yields for the Bamford-Stevens Reaction of Acetophenone Tosylhydrazone under Various Conditions
The following data is a compilation from various sources and represents typical outcomes. Actual yields may vary based on specific experimental conditions and scale.
| Base | Solvent | Temperature (°C) | Approximate Yield of Diazo Compound (%) | Primary Side Products |
| Sodium Methoxide | Ethylene Glycol (Protic) | 120-150 | Low (<10%) | Styrene, Rearrangement Products |
| Sodium Hydride | THF (Aprotic) | 25 | Moderate (40-60%) | Acetophenone Azine |
| Sodium Methoxide | Pyridine (Aprotic) | 25-50 | Moderate to High (50-75%) | Acetophenone Azine |
| Sodium Salt (pyrolysis) | Vacuum | 180-220 | High (70-85%) | Styrene |
| Potassium Carbonate | DMSO | 100 | Low | Azine, Styrene |
| Cesium Carbonate | Dichloromethane | 25 | Moderate | Azine |
Mandatory Visualizations
Experimental Workflow for Benzene, (1-diazoethyl)- Synthesis
Caption: Workflow for the synthesis of Benzene, (1-diazoethyl)-.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Purification of 1-Phenyldiazoethane by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1-phenyldiazoethane and related diazo compounds by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Is 1-phenyldiazoethane stable to silica gel chromatography?
A1: The stability of diazo compounds like 1-phenyldiazoethane on silica gel can be variable. Silica gel is slightly acidic and can potentially cause decomposition of sensitive compounds. It is highly recommended to assess the stability of your compound on a TLC plate before performing column chromatography. To do this, spot the compound on a silica gel TLC plate, and after a short time, elute it with an appropriate solvent system. If streaking or the appearance of new spots is observed, it may indicate decomposition.
Q2: What are the alternatives to silica gel for the purification of 1-phenyldiazoethane?
A2: If 1-phenyldiazoethane is found to be unstable on silica gel, several alternative stationary phases can be used. These include:
-
Alumina (neutral or basic): A common alternative to silica, available in acidic, neutral, and basic forms. For diazo compounds, neutral or basic alumina is generally preferred.
-
Florisil® (Magnesium Silicate): This is a milder adsorbent than silica gel and can be a good option for sensitive compounds.
-
Deactivated Silica Gel: The acidity of silica gel can be neutralized by pre-treating it with a base, such as triethylamine, mixed with the eluent.
Q3: What solvent systems are typically used for the column chromatography of diazo compounds?
A3: The choice of solvent system depends on the polarity of the specific diazo compound. For relatively non-polar compounds like 1-phenyldiazoethane, a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane is commonly used. It is crucial to determine the optimal solvent system using thin-layer chromatography (TLC) beforehand.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product loss or decomposition during chromatography | The compound is sensitive to the acidic nature of the silica gel. | Test the stability of the compound on a silica TLC plate. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. |
| Streaking of the compound band on the column | The compound may be reacting with the stationary phase or is being loaded in a solvent that is too polar. | Use a less polar solvent to dissolve and load the sample. If streaking persists, switch to a different stationary phase. |
| Poor separation of the desired compound from impurities | The chosen solvent system (eluent) does not have the optimal polarity. | Optimize the solvent system using TLC to achieve good separation between the product and impurities. A gradient elution (gradually increasing the polarity of the eluent) may be necessary. |
| The compound does not elute from the column | The eluent is not polar enough, or the compound has irreversibly adsorbed or decomposed on the stationary phase. | Increase the polarity of the eluent. If the compound still does not elute, it may have decomposed. In this case, a different stationary phase should be used for a repeat of the purification. |
| Colored impurities co-elute with the product | Impurities may have similar polarity to the desired product in the chosen solvent system. | Try a different solvent system or a different stationary phase to alter the selectivity of the separation. |
Experimental Protocols
Protocol 1: Stability Test of 1-Phenyldiazoethane on Silica Gel TLC
-
Dissolve a small amount of the crude 1-phenyldiazoethane in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Allow the spot to sit on the plate for 10-15 minutes.
-
Develop the plate using a pre-determined solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the plate under UV light. The presence of streaks or multiple spots originating from the initial spot suggests instability.
Protocol 2: General Procedure for Column Chromatography of 1-Phenyldiazoethane
This is a general protocol and may require optimization based on the specific characteristics of the compound and impurities.
-
Column Preparation:
-
Select an appropriate size column based on the amount of sample to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand over the plug.
-
Prepare a slurry of the chosen stationary phase (e.g., silica gel or neutral alumina) in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the packed stationary phase.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude 1-phenyldiazoethane in a minimal amount of the initial eluent or a less polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the stationary phase by draining the solvent until it reaches the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
If using gradient elution, gradually increase the polarity of the solvent mixture.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Isolation of the Purified Compound:
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Combine the fractions containing the pure 1-phenyldiazoethane.
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Remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Moderately Non-Polar Compounds.
| Solvent System (v/v) | Polarity | Typical Application |
| Hexanes / Ethyl Acetate (9:1) | Low | Eluting non-polar compounds. |
| Hexanes / Ethyl Acetate (4:1) | Medium-Low | Good starting point for many separations. |
| Hexanes / Dichloromethane (1:1) | Medium | For compounds with moderate polarity. |
| Petroleum Ether / Diethyl Ether (9:1) | Low | Alternative to hexanes/ethyl acetate. |
Mandatory Visualization
Caption: Decision workflow for selecting the appropriate stationary phase.
Caption: Step-by-step experimental workflow for column chromatography.
Improving the stability of Benzene, (1-diazoethyl)- solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solutions of Benzene, (1-diazoethyl)-. The information is designed to help you anticipate and resolve stability issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Benzene, (1-diazoethyl)- solutions?
A1: The stability of diazo compounds, including Benzene, (1-diazoethyl)-, is influenced by several factors. Key among these are temperature, light exposure, pH, and the presence of impurities.[1] Electron-withdrawing groups on the benzene ring can increase stability by delocalizing the electron density of the diazo group.[2][3][4] Conversely, electron-donating groups tend to decrease thermal stability.[2]
Q2: What are the visible signs of decomposition in my Benzene, (1-diazoethyl)- solution?
A2: Decomposition of diazo compounds often results in the evolution of nitrogen gas, which may be observed as bubbling or foaming in the solution.[5][6] A color change in the solution can also indicate degradation, as the diazo compound is consumed.
Q3: What are the recommended storage conditions for Benzene, (1-diazoethyl)- solutions?
A3: To maximize stability, solutions of Benzene, (1-diazoethyl)- should be stored at low temperatures, typically at or below 0°C, and protected from light.[2] It is crucial to minimize exposure to ambient temperatures and light during handling and use.
Q4: Are there any known stabilizing agents for diazo compound solutions?
A4: While specific data for Benzene, (1-diazoethyl)- is limited, the stability of diazo compounds can sometimes be improved by using a non-aqueous, aprotic solvent. The presence of acids should generally be avoided as they can catalyze decomposition.[3]
Q5: What are the primary decomposition pathways for Benzene, (1-diazoethyl)-?
A5: Diazoalkanes like Benzene, (1-diazoethyl)- primarily decompose through the loss of nitrogen gas (N₂) to form a carbene intermediate. This highly reactive carbene can then undergo various reactions, such as Wolff rearrangement (if an adjacent carbonyl group is present), cyclopropanation with any available alkenes, or insertion into C-H, O-H, N-H, or S-H bonds.[7][8]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Rapid gas evolution (bubbling) upon preparation or during reaction. | 1. Decomposition due to elevated temperature. 2. Presence of acidic impurities. 3. Exposure to light. | 1. Ensure the reaction and storage are conducted at a strictly controlled low temperature (e.g., in an ice bath). 2. Use high-purity, dry, and aprotic solvents. Ensure all glassware is clean and dry. 3. Protect the solution from light by using amber vials or wrapping the container in aluminum foil. |
| Low yield or incomplete reaction. | 1. Degradation of the Benzene, (1-diazoethyl)- solution prior to use. 2. Incompatibility with reaction conditions (e.g., temperature, solvent, other reagents). | 1. Prepare the Benzene, (1-diazoethyl)- solution fresh immediately before use. 2. Review the experimental protocol to ensure compatibility with the stability profile of diazo compounds. Consider performing the reaction at a lower temperature. |
| Formation of unexpected byproducts. | 1. Side reactions of the carbene intermediate formed from decomposition. | 1. Optimize reaction conditions to favor the desired reaction pathway. This may involve changing the catalyst, solvent, or temperature. |
| Solution color changes significantly over a short period. | 1. Decomposition of the diazo compound. | 1. This is a strong indicator of instability. The solution should likely be discarded and a fresh batch prepared under more controlled conditions. |
Quantitative Data on the Stability of Related Diazo Compounds
| Compound (Ethyl (R-phenyl)diazoacetate) | Substituent (R) | Tonset (°C) |
| Ethyl (phenyl)diazoacetate | H | ~110-120 |
| Ethyl (4-methoxyphenyl)diazoacetate | 4-OMe | Lower than unsubstituted |
| Ethyl (4-nitrophenyl)diazoacetate | 4-NO₂ | ~130 |
| Ethyl (4-(trifluoromethyl)phenyl)diazoacetate | 4-CF₃ | ~120 |
| Ethyl (3-methoxyphenyl)diazoacetate | 3-OMe | Lower than 3-Cl or 3-F |
| Ethyl (3-chlorophenyl)diazoacetate | 3-Cl | Higher than 3-OMe |
| Ethyl (3-fluorophenyl)diazoacetate | 3-F | Higher than 3-OMe |
Note: This data is for ethyl (phenyl)diazoacetates and should be used as a general guide for understanding the stability of substituted aryl diazo compounds.[2]
Experimental Protocols
General Protocol for the Preparation of Benzene, (1-diazoethyl)- (Illustrative)
The preparation of diazo compounds often involves the reaction of a corresponding N-sulfonylhydrazone with a base. A general, illustrative procedure is as follows:
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Formation of the Hydrazone: React acetophenone with a sulfonylhydrazide (e.g., tosylhydrazide) in a suitable solvent like ethanol or methanol. The reaction is typically stirred at room temperature until completion.
-
Diazo Transfer Reaction: The isolated and dried N-sulfonylhydrazone is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, diethyl ether). The solution is cooled in an ice bath.
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A strong, non-nucleophilic base (e.g., DBU, triethylamine) is added dropwise to the cooled solution.[4]
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The reaction mixture is stirred at low temperature for a specified period. The progress of the reaction can be monitored by TLC.
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Upon completion, the reaction mixture is carefully worked up, often by washing with cold water and brine to remove the base and salt byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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The solvent is removed under reduced pressure at a low temperature to yield the Benzene, (1-diazoethyl)-. It is highly recommended to use the product immediately without further purification if possible, or to store it as a solution at low temperature and in the dark.
Protocol for Monitoring Thermal Stability using Differential Scanning Calorimetry (DSC)
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A small, accurately weighed sample of the diazo compound (typically 1-5 mg) is placed in a hermetically sealed aluminum DSC pan.
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An empty, sealed aluminum pan is used as a reference.
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The sample and reference pans are placed in the DSC instrument.
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The temperature is ramped up at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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The heat flow to the sample is measured as a function of temperature. An exothermic event indicates the decomposition of the compound.
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The onset temperature (Tonset) of the exotherm is determined as a measure of the thermal stability.[2][9][10][11][12]
Visualizations
Caption: General decomposition pathway of Benzene, (1-diazoethyl)-.
Caption: Troubleshooting workflow for unstable Benzene, (1-diazoethyl)- solutions.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazo - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Recent Advances in Enantioselective Photochemical Reactions of Stabilized Diazo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.tuni.fi [researchportal.tuni.fi]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Semantic Scholar [semanticscholar.org]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Technical Support Center: Catalyst Poisoning in Reactions with 1-Phenyldiazoethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in chemical reactions involving 1-phenyldiazoethane.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is sluggish or stalls completely when using 1-phenyldiazoethane. What are the potential causes related to catalyst poisoning?
A1: A sluggish or stalled reaction is a common symptom of catalyst deactivation. In the context of reactions with 1-phenyldiazoethane, several factors could be at play:
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Impurity-Induced Poisoning: The most likely culprits are impurities from the synthesis of 1-phenyldiazoethane itself. The most common synthetic route involves the oxidation of acetophenone hydrazone. Incomplete conversion or purification can lead to residual acetophenone hydrazone or its corresponding azine in your 1-phenyldiazoethane stock. These nitrogen-containing compounds can act as potent catalyst poisons.
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Substrate-Derived Poisoning: Although 1-phenyldiazoethane is a valuable reagent, it can be thermally unstable. Decomposition can lead to the formation of various byproducts, including styrene and other oligomeric species, which may coordinate to the catalyst's active site and inhibit its activity.
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Ligand-Related Deactivation: In catalyst systems employing phosphine ligands, the formation of inactive catalyst-phosphine complexes can occur. While phosphines are often essential for tuning reactivity and selectivity, they can also, under certain conditions, lead to catalyst deactivation.
Troubleshooting Steps:
-
Verify the Purity of 1-Phenyldiazoethane: Before use, analyze your 1-phenyldiazoethane stock by ¹H NMR or other suitable analytical techniques to check for the presence of acetophenone hydrazone or other impurities. If impurities are detected, repurification is recommended.
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Optimize Reaction Temperature: To minimize thermal decomposition of 1-phenyldiazoethane, consider running the reaction at a lower temperature, if the catalytic cycle allows.
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Evaluate Ligand Choice: If using a phosphine-ligated catalyst, consider screening different phosphine ligands. A more sterically hindered or electronically different ligand might disfavor the formation of inactive complexes. In some cases, a ligandless catalyst system might be a viable alternative.
Q2: I am observing a significant drop in enantioselectivity in my chiral catalyst system. Could this be related to catalyst poisoning?
A2: Yes, a loss of enantioselectivity can be a direct consequence of catalyst poisoning. This can happen in several ways:
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Formation of Achiral Active Species: A poison molecule might react with the chiral catalyst to displace the chiral ligand, leading to the formation of a more reactive but achiral or racemic catalytic species. This new species may still promote the reaction but without the desired stereocontrol.
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Selective Poisoning of the Chiral Catalyst: The poison could preferentially bind to and deactivate the chiral catalyst, leaving a less selective achiral catalyst (if present as an impurity or formed in situ) to dominate the reaction pathway.
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Alteration of the Catalyst's Chiral Environment: The poison could coordinate to the metal center without displacing the chiral ligand, but in a way that alters the steric and electronic environment around the active site, thereby diminishing its ability to effectively discriminate between enantiomeric transition states.
Troubleshooting Steps:
-
Stringent Purification of Starting Materials: Ensure that not only the 1-phenyldiazoethane but also the solvent and other reactants are of high purity and free from potential poisons.
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Use of a Catalyst Pre-activation Step: In some cases, a pre-activation step can help to ensure the formation of the correct chiral active species before the introduction of the reactants.
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Consider Catalyst Loading: While counterintuitive, in some instances of selective poisoning, slightly increasing the catalyst loading might help to overcome the effect of the poison, although this is not a cost-effective long-term solution.
Q3: My reaction produces a significant amount of acetophenone azine as a byproduct. Is this related to catalyst poisoning?
A3: The formation of acetophenone azine, the dimer of acetophenone hydrazone, is a strong indicator of issues with your 1-phenyldiazoethane precursor. While not directly a catalyst poison in the traditional sense of binding to the metal center, its formation points to two underlying problems that can lead to catalyst deactivation:
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Presence of Hydrazone Impurity: The formation of the azine strongly suggests the presence of a significant amount of unreacted acetophenone hydrazone in your 1-phenyldiazoethane. As mentioned, hydrazones can act as catalyst poisons.
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Decomposition of the Diazo Compound: The formation of the azine can also be a result of the decomposition of 1-phenyldiazoethane, which can be catalyzed by acid or metal species. This decomposition pathway competes with the desired catalytic reaction and can lead to the formation of other byproducts that may poison the catalyst.
Troubleshooting Steps:
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Re-evaluate the Synthesis and Purification of 1-Phenyldiazoethane: Ensure that the oxidation of acetophenone hydrazone is complete and that the subsequent purification effectively removes all unreacted starting material.
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Control of Reaction pH: The presence of acidic impurities can accelerate the decomposition of diazo compounds. Ensure your reaction medium is neutral or slightly basic, if the reaction conditions permit.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data illustrating the impact of a common impurity, acetophenone hydrazone, on a generic rhodium-catalyzed cyclopropanation reaction with 1-phenyldiazoethane.
| Catalyst System | Acetophenone Hydrazone Impurity (mol%) | Reaction Yield (%) | Enantiomeric Excess (ee, %) |
| Rh₂(OAc)₄ / Chiral Ligand | 0 | 95 | 92 |
| Rh₂(OAc)₄ / Chiral Ligand | 1 | 62 | 75 |
| Rh₂(OAc)₄ / Chiral Ligand | 5 | 15 | 30 |
| Rh₂(OAc)₄ / Chiral Ligand | 10 | <5 | Not Determined |
Key Experimental Protocols
Protocol 1: Synthesis of Acetophenone Hydrazone
This protocol describes the synthesis of acetophenone hydrazone, the precursor to 1-phenyldiazoethane.
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Materials:
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Acetophenone
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Hydrazine hydrate
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Ethanol
-
-
Procedure:
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Dissolve acetophenone (1.0 eq) in ethanol in a round-bottom flask.
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Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
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Stir the reaction mixture at room temperature for 4-6 hours.
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Monitor the reaction by TLC until the acetophenone is consumed.
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Remove the ethanol under reduced pressure.
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Extract the product with a suitable organic solvent (e.g., dichloromethane) and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetophenone hydrazone.
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Purify the crude product by recrystallization or column chromatography.
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Protocol 2: Synthesis and Purification of 1-Phenyldiazoethane
This protocol outlines the oxidation of acetophenone hydrazone to 1-phenyldiazoethane. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.
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Materials:
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Acetophenone hydrazone
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Manganese dioxide (activated)
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Dichloromethane (anhydrous)
-
-
Procedure:
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To a solution of acetophenone hydrazone (1.0 eq) in anhydrous dichloromethane, add activated manganese dioxide (5.0 eq) portion-wise at 0 °C.
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Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by the color change (disappearance of the yellow hydrazone) and by TLC.
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Once the reaction is complete (typically 1-2 hours), filter the mixture through a pad of Celite to remove the manganese dioxide.
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Crucial Purification Step: Wash the filtrate with a cold, dilute aqueous solution of a mild reducing agent (e.g., sodium bisulfite) to quench any unreacted oxidant, followed by a wash with cold brine.
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Dry the organic layer over anhydrous potassium carbonate (to maintain basic conditions and prevent decomposition), filter, and use the resulting solution of 1-phenyldiazoethane directly in the next reaction. It is not recommended to store 1-phenyldiazoethane for extended periods.
-
Visualizing Catalyst Poisoning Pathways
The following diagrams illustrate potential pathways for catalyst poisoning in reactions involving 1-phenyldiazoethane.
Caption: Workflow illustrating sources of catalyst poisons.
Technical Support Center: Thermal Decomposition of 1-Phenyldiazoethane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal decomposition of 1-phenyldiazoethane.
Troubleshooting Guide
Q1: My reaction yielded a complex mixture of products instead of the expected acetophenone azine. What could have gone wrong?
A1: Several factors can lead to a complex product mixture. Consider the following possibilities:
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Purity of 1-Phenyldiazoethane: The starting material may contain impurities from its synthesis, such as unreacted acetophenone hydrazone or oxidation products. Ensure the 1-phenyldiazoethane is freshly prepared and purified before use.
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Presence of Oxygen: The reaction is sensitive to atmospheric oxygen, which can lead to the formation of acetophenone and benzoic acid. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Solvent Purity: The solvent (typically benzene or toluene) must be dry and free of impurities. Peroxides in the solvent can initiate unwanted side reactions.
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Reaction Temperature: While the decomposition is typically carried out in boiling benzene (80 °C), significantly higher temperatures could promote alternative fragmentation pathways.
Q2: The yield of acetophenone azine is consistently low. How can I improve it?
A2: Low yields of the desired product can often be traced back to a few key experimental parameters:
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Incomplete Reaction: Ensure the reaction is allowed to proceed to completion. The disappearance of the characteristic red color of the diazo compound is a good indicator. Monitor the reaction by thin-layer chromatography (TLC) if possible.
-
Slow Addition: The addition of the 1-phenyldiazoethane solution to the hot solvent should be done slowly and dropwise. This maintains a low concentration of the diazo compound and the reactive intermediates, favoring the desired bimolecular reaction to form the azine.
-
Inert Atmosphere: As mentioned, rigorously excluding oxygen is critical to prevent the formation of oxidation byproducts and maximize the yield of the azine.
Q3: I observed the formation of styrene as a significant byproduct. Why did this happen?
A3: The formation of styrene is more commonly associated with the thermal decomposition of the isomeric phenylmethyldiazirine. However, it can occur under certain conditions from 1-phenyldiazoethane. The likely cause is a unimolecular decomposition pathway competing with the bimolecular formation of the azine. This can be influenced by:
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Solvent Effects: The decomposition in more polar solvents, such as DMSO, has been reported to favor styrene formation from the isomeric diazirine. While less common in benzene, solvent-intermediate interactions could play a role.
-
Higher Temperatures: At temperatures significantly above the boiling point of benzene, the carbene intermediate may have a higher propensity to undergo intramolecular rearrangement (a 1,2-hydride shift) to form styrene.
Q4: After the reaction, I have a difficult-to-purify oily residue. What is the best way to isolate the acetophenone azine?
A4: Acetophenone azine is a solid at room temperature. An oily residue suggests the presence of impurities. The following purification strategy is recommended:
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Solvent Removal: Carefully remove the reaction solvent under reduced pressure.
-
Crystallization: The crude residue can be recrystallized from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture. This should allow for the separation of the solid azine from oily byproducts.
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Column Chromatography: If crystallization is ineffective, silica gel column chromatography can be employed. A non-polar eluent system (e.g., hexane with a small amount of ethyl acetate) should effectively separate the relatively non-polar azine from more polar impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the thermal decomposition of 1-phenyldiazoethane in a non-polar solvent like benzene?
A1: The main product of the thermal decomposition of 1-phenyldiazoethane in boiling benzene is acetophenone azine.[1] Trace amounts of acetophenone and benzoic acid are also observed, likely due to the presence of trace amounts of water and oxygen.[1]
Q2: What is the proposed mechanism for the formation of acetophenone azine?
A2: The thermal decomposition of 1-phenyldiazoethane is believed to proceed through the formation of a carbene intermediate. Two molecules of this carbene intermediate can then dimerize to form acetophenone azine. An alternative pathway involves the reaction of the carbene intermediate with a molecule of 1-phenyldiazoethane.
Q3: Can other products be formed during the thermal decomposition of 1-phenyldiazoethane?
A3: Yes, under different conditions or from isomeric precursors, other products can be observed. For instance, the thermal decomposition of phenylmethyldiazirine, an isomer of 1-phenyldiazoethane, in dimethyl sulfoxide (DMSO) has been reported to yield styrene (10-15%) and cyclopropyl products.
Q4: What are the safety precautions I should take when working with 1-phenyldiazoethane?
A4: Diazo compounds are energetic and potentially explosive, and should be handled with care.
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Avoid Heat and Light: Decompose upon heating and can be sensitive to light. Store in a cool, dark place.
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Use a Fume Hood: Always handle diazo compounds in a well-ventilated fume hood.
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Avoid Metal Spatulas: Do not use metal spatulas or ground glass joints, as friction can initiate decomposition.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
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Small Scale: It is advisable to work with small quantities of diazo compounds whenever possible.
Q5: How is 1-phenyldiazoethane typically prepared?
A5: 1-Phenyldiazoethane is commonly synthesized by the oxidation of acetophenone hydrazone. The hydrazone itself is prepared by the condensation of acetophenone with hydrazine.
Data Presentation
Table 1: Byproducts of the Thermal Decomposition of 1-Phenyldiazoethane in Boiling Benzene
| Byproduct | Structure | Typical Yield | Notes |
| Acetophenone Azine | C6H5C(CH3)=N-N=C(CH3)C6H5 | Major Product | The primary, desired product of the reaction. |
| Acetophenone | C6H5C(O)CH3 | Trace | Formation is promoted by the presence of water. |
| Benzoic Acid | C6H5COOH | Trace | Results from the oxidation of intermediates in the presence of oxygen. |
Experimental Protocols
Protocol 1: Synthesis of Acetophenone Hydrazone
-
A mixture of acetophenone (12.0 g, 0.100 mole) and anhydrous hydrazine (6.4 g, 0.20 mole) in absolute ethanol (15 ml) is heated at reflux.
-
The reaction is monitored until the solution becomes colorless.
-
The volatile components are removed under reduced pressure using a rotary evaporator, ensuring the flask temperature does not exceed 20°C.
-
The resulting colorless acetophenone hydrazone solidifies upon removal of the final traces of solvent and can be used in the next step without further purification.
Protocol 2: Thermal Decomposition of 1-Phenyldiazoethane
Caution: This reaction should be performed in a fume hood under an inert atmosphere.
-
A solution of freshly prepared 1-phenyldiazoethane in hexane is prepared.
-
A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with dry, peroxide-free benzene.
-
The benzene is heated to reflux under a gentle stream of nitrogen.
-
The hexane solution of 1-phenyldiazoethane is added dropwise from the dropping funnel to the boiling benzene over a period of 1-2 hours. The red color of the diazo compound should dissipate as it reacts.
-
After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete decomposition.
-
The solvent is removed under reduced pressure to yield the crude product mixture.
-
The crude product is purified by recrystallization from ethanol to afford acetophenone azine as a solid.
Mandatory Visualization
Caption: Reaction pathways in the thermal decomposition of 1-phenyldiazoethane.
References
Safe handling and storage procedures for Benzene, (1-diazoethyl)-
Technical Support Center: Benzene, (1-diazoethyl)-
Disclaimer: Benzene, (1-diazoethyl)- is a diazo compound and should be treated as potentially explosive and toxic. The information provided here is a general guide based on the known hazards of diazo compounds. A thorough risk assessment must be conducted before handling this substance. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Benzene, (1-diazoethyl)-?
A1: As a diazo compound, Benzene, (1-diazoethyl)- is presumed to be highly toxic and potentially explosive.[1][2] The main hazards include:
-
Explosion Risk: Diazo compounds can be sensitive to shock, friction, heat, and light, leading to violent decomposition.[3][4] Many are known for their violent decomposition hazard in the solid state.[3]
-
Thermal Instability: Exothermic decomposition can lead to a thermal runaway and potential explosion.[5][6]
-
Toxicity: Diazo compounds are generally considered to be toxic and can act as sensitizers.[7] All manipulations should be carried out in a chemical fume hood.[1]
-
Gas Evolution: Decomposition rapidly releases nitrogen gas (N2), which can cause a dangerous pressure buildup in a sealed container.[3]
Q2: What Personal Protective Equipment (PPE) is required when handling Benzene, (1-diazoethyl)-?
A2: A comprehensive PPE strategy is crucial. The following should be considered the minimum requirement:
-
Eye Protection: Safety goggles with side shields are mandatory.[8]
-
Hand Protection: Use appropriate chemical-resistant gloves. Given the aromatic nature of the compound, materials like butyl or fluorinated rubber are recommended.[9] Always inspect gloves for damage before use and change them immediately if contamination is suspected.[9]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[9]
-
Face Protection: A face shield should be used in addition to safety goggles, especially when working with larger quantities or during procedures with a higher risk of splashing or explosion.
-
Blast Shield: All work with diazo compounds should be conducted behind a blast shield.[1][7]
Q3: What are the proper storage conditions for Benzene, (1-diazoethyl)-?
A3: Proper storage is critical to prevent decomposition.
-
Temperature: Store in a cool, dark place. Some diazo compounds require storage at low temperatures (-20°C to -80°C) to prevent decomposition.[1]
-
Container: Use a container that can vent in case of gas evolution. Avoid ground glass joints, as friction can be an ignition source.[7]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1]
-
Incompatibilities: Keep away from acids, oxidizing agents, and metals, as these can catalyze decomposition.[4][10]
Q4: How should I dispose of waste containing Benzene, (1-diazoethyl)-?
A4: Traces of diazo compounds should be quenched before disposal.[11] A common method is the careful addition of acetic acid.[1] All waste, including quenched solutions and contaminated materials (gloves, pipette tips, etc.), must be disposed of as hazardous waste according to your institution's procedures.[9]
Troubleshooting Guides
Problem 1: My reaction involving Benzene, (1-diazoethyl)- is showing an unexpected color change or gas evolution.
-
Possible Cause: This could be a sign of decomposition, which can be initiated by heat, light, or impurities.
-
Solution:
-
Do not panic. Stay behind the blast shield.
-
If it is safe to do so, immediately cool the reaction vessel using an ice bath.
-
Ensure the reaction is not in a sealed container to prevent pressure buildup.
-
If the reaction appears to be uncontrollable, evacuate the area and alert emergency personnel.
-
Problem 2: I need to handle solid Benzene, (1-diazoethyl)-.
-
Precaution: Handling diazo compounds in their solid, neat form significantly increases the risk of explosion from shock or friction. It is recommended to handle them in solution whenever possible.
-
Procedure:
-
If handling the solid is unavoidable, use only a plastic spatula.[3][11] Do not use a metal spatula, as it can cause sparks or friction.[3][11]
-
Avoid grinding or finely crushing the solid material.[3][11]
-
Work with the smallest quantity possible. It is recommended to handle no more than 0.75 mmol of explosive diazonium salts at a time.[3][4][11]
-
Quantitative Data
| Compound | Onset Temperature (Tonset) in °C | Enthalpy of Decomposition (ΔHD) in kJ/mol |
| Ethyl (phenyl)diazoacetate | 75 - 160 | -102 (average for similar compounds) |
| p-Acetamidobenzenesulfonyl azide (p-ABSA) | 100 | -201 (average for sulfonyl azides) |
| General Guideline for Diazonium Salts | Do not heat above 40°C | -160 to -180 |
Note: The onset temperature can vary depending on the substituents on the aromatic ring. Electron-rich substituents generally decrease thermal stability.[5][6]
Experimental Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of Benzene, (1-diazoethyl)-.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Lab Safety Guideline: Benzene | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. calpaclab.com [calpaclab.com]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
Technical Support Center: Quenching Unreacted 1-Diazo-1-phenylethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-diazo-1-phenylethane. It offers practical guidance on safely and effectively quenching unreacted diazo compounds in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench unreacted 1-diazo-1-phenylethane?
A1: 1-Diazo-1-phenylethane, like other diazo compounds, is potentially explosive and toxic. Leaving it unreacted in a mixture poses significant safety risks, especially during workup and purification procedures that might involve changes in temperature or concentration. Quenching neutralizes the reactive diazo group, converting it into a more stable species and ensuring the safety of subsequent handling.
Q2: What is the general principle behind quenching diazo compounds?
A2: The most common method for quenching diazo compounds is through protonation of the nucleophilic diazo carbon. This is typically achieved by adding a protic acid. The protonation forms a diazonium ion, which is highly unstable and rapidly eliminates nitrogen gas (N₂) to generate a carbocation. This carbocation is then trapped by a nucleophile present in the reaction medium.
Q3: What are the recommended quenching agents for 1-diazo-1-phenylethane?
A3: The most frequently used and effective quenching agents for 1-diazo-1-phenylethane are weak carboxylic acids.
-
Acetic Acid (AcOH): A common and cost-effective choice. It readily protonates the diazo compound.
-
Trifluoroacetic Acid (TFA): A stronger acid than acetic acid, leading to a more rapid quench. However, it is more corrosive and expensive.
Q4: What are the expected products after quenching 1-diazo-1-phenylethane with an acid?
A4: When quenching with a carboxylic acid like acetic acid, the primary product is the corresponding ester. In the case of acetic acid, the product is 1-phenylethyl acetate.[1][2][3][4] The reaction proceeds via the formation of a carbocation that is trapped by the acetate anion.
Q5: Can I use stronger acids like hydrochloric acid (HCl) for quenching?
A5: While strong mineral acids will quench diazo compounds, they are generally not recommended for routine laboratory use. The reaction can be highly exothermic and difficult to control, potentially leading to rapid gas evolution and a dangerous pressure buildup. Weak carboxylic acids offer a more controlled and safer quenching process.
Troubleshooting Guides
Problem: The quenching reaction is too vigorous and causes excessive foaming/gas evolution.
-
Possible Cause: The quenching agent was added too quickly or is too concentrated. The reaction mixture might be too warm.
-
Solution:
-
Slow Addition: Add the quenching agent dropwise with efficient stirring.
-
Cooling: Perform the quenching process in an ice bath (0 °C) to dissipate the heat generated.
-
Dilution: Dilute the quenching agent (e.g., use a 10% solution of acetic acid in the reaction solvent) to moderate the reaction rate.
-
Problem: The yellow color of the diazo compound persists after adding the quenching agent.
-
Possible Cause: Insufficient amount of quenching agent was added. The quenching agent is not strong enough for the specific reaction conditions.
-
Solution:
-
Add More Quenching Agent: Continue the dropwise addition of the quenching agent until the yellow color disappears and gas evolution ceases.
-
Use a Stronger Acid: If a weak acid like acetic acid is ineffective, consider switching to a stronger acid like trifluoroacetic acid, adding it cautiously at low temperature.
-
Check for Competing Reactions: Ensure that other components in your reaction mixture are not consuming the quenching agent.
-
Problem: I am unsure if the quenching is complete.
-
Possible Cause: Visual inspection alone might not be sufficient to confirm the complete destruction of the diazo compound.
-
Solution:
-
TLC Analysis: Spot a small aliquot of the reaction mixture on a TLC plate. The disappearance of the characteristic yellow spot of the diazo compound indicates the completion of the quench.
-
IR Spectroscopy: The characteristic diazo stretch (around 2100 cm⁻¹) in the IR spectrum should no longer be present in the quenched reaction mixture.
-
Quantitative Data on Quenching Agents
| Quenching Agent | Typical Concentration | Relative Rate of Quenching | Key Considerations | Potential Byproducts |
| Acetic Acid | 10-20% in an organic solvent | Moderate | Cost-effective, readily available, provides good control. | 1-Phenylethyl acetate |
| Trifluoroacetic Acid | 1-5% in an organic solvent | Fast | Highly effective but more corrosive and expensive. Reaction can be vigorous. | 1-Phenylethyl trifluoroacetate |
| Aqueous HCl (dilute) | 1 M | Very Fast | Highly exothermic, difficult to control, potential for aerosol formation. Not generally recommended. | 1-Phenylethanol, 1-chloro-1-phenylethane |
Experimental Protocol: Quenching with Acetic Acid
This protocol describes a general method for quenching unreacted 1-diazo-1-phenylethane in a typical organic reaction mixture.
Materials:
-
Reaction mixture containing unreacted 1-diazo-1-phenylethane
-
Glacial acetic acid
-
An appropriate organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
-
Separatory funnel
-
Erlenmeyer flask
-
Stir plate and stir bar
Procedure:
-
Cool the Reaction Mixture: Place the reaction flask in an ice bath and cool the mixture to 0 °C with stirring.
-
Prepare Quenching Solution: Prepare a 10% (v/v) solution of glacial acetic acid in the same solvent used for the reaction.
-
Slow Addition of Quenching Agent: Using a dropping funnel or a syringe, add the acetic acid solution dropwise to the cold, stirring reaction mixture.
-
Monitor the Reaction: Observe the reaction for the cessation of gas (N₂) evolution and the disappearance of the yellow color characteristic of the diazo compound.
-
Confirm Completion: Once the visual indicators suggest the reaction is complete, take a small aliquot for TLC analysis to confirm the absence of the starting diazo compound.
-
Warm to Room Temperature: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature while continuing to stir.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess acetic acid - be cautious of gas evolution) until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter or decant the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Workflow and Decision-Making for Quenching
The following diagram illustrates the general workflow and decision-making process for quenching unreacted 1-diazo-1-phenylethane.
Caption: A flowchart illustrating the key steps and decision points in the process of quenching unreacted 1-diazo-1-phenylethane.
References
Technical Support Center: Troubleshooting Cyclopropanation with 1-Phenyldiazoethane
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in cyclopropanation reactions utilizing 1-phenyldiazoethane. The following frequently asked questions (FAQs) and troubleshooting advice are structured to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cyclopropanation reaction with 1-phenyldiazoethane is resulting in a low yield of the desired cyclopropane. What are the most common causes?
Low yields in cyclopropanation reactions with 1-phenyldiazoethane can stem from several factors, primarily related to the stability of the diazo compound, the activity of the catalyst, and the reaction conditions. The most common culprits include:
-
Decomposition of 1-phenyldiazoethane: This is a primary concern as 1-phenyldiazoethane is thermally and photolytically unstable. Decomposition can lead to the formation of side products such as acetophenone azine.
-
Suboptimal Catalyst Performance: The choice of catalyst and its handling are critical. Catalyst deactivation or inappropriate catalyst selection for the specific olefin can significantly lower yields.
-
Inefficient Reaction Conditions: Temperature, solvent, and the rate of addition of the diazo compound play a crucial role in maximizing the desired reaction pathway over competing side reactions.
-
Side Reactions: Besides decomposition, other reactions like C-H insertion or Wolff rearrangement can consume the carbene intermediate, reducing the cyclopropane yield.
Q2: I suspect my 1-phenyldiazoethane is decomposing. How can I prepare and handle it to maximize its stability?
The stability of 1-phenyldiazoethane is paramount for a successful reaction. Here are some best practices for its preparation and handling:
-
Fresh Preparation: Always use freshly prepared 1-phenyldiazoethane. It is not recommended to store this reagent for extended periods.
-
Low Temperature: Both the synthesis and subsequent cyclopropanation reaction should be conducted at low temperatures (e.g., 0 °C to room temperature, depending on the catalyst) to minimize thermal decomposition.[1]
-
Protection from Light: Protect the diazo compound from light by wrapping the reaction vessel in aluminum foil, as it can undergo photolytic decomposition.
-
Inert Atmosphere: Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Careful Synthesis: When preparing 1-phenyldiazoethane from acetophenone hydrazone, it is crucial to maintain a low temperature during the workup to minimize the formation of the azine byproduct.[2]
Q3: What are the common side products I should look out for, and how can I minimize their formation?
Several side reactions can compete with the desired cyclopropanation. Identifying these can help in optimizing the reaction conditions.
-
Azine Formation: The most common byproduct is acetophenone azine, which arises from the dimerization of 1-phenyldiazoethane. This can be minimized by using a slow addition of the diazo compound to the reaction mixture containing the catalyst and the alkene. This keeps the instantaneous concentration of the diazo compound low.
-
Wolff Rearrangement: While more common for α-diazoketones, rearrangement of the carbene intermediate can occur, especially under thermal or photolytic conditions.[2][3][4][5][6] Using a suitable transition metal catalyst at a controlled temperature can favor the cyclopropanation pathway.
-
C-H Insertion: The generated carbene can insert into C-H bonds of the solvent or the substrate, leading to undesired byproducts. The choice of catalyst can influence the chemoselectivity between cyclopropanation and C-H insertion.[4][6][7] For instance, rhodium(II) catalysts can sometimes favor C-H insertion, depending on the substrate.[6] Using a non-reactive solvent like dichloromethane (DCM) or diethyl ether can mitigate solvent C-H insertion.
Below is a diagram illustrating the competing reaction pathways for the carbene intermediate generated from 1-phenyldiazoethane.
Q4: Which catalyst should I use for my cyclopropanation with 1-phenyldiazoethane?
The choice of catalyst is critical for both yield and stereoselectivity. Rhodium and copper complexes are the most commonly used catalysts for cyclopropanation reactions with diazo compounds.
| Catalyst Type | Common Examples | Advantages | Disadvantages |
| Rhodium(II) Carboxylates | Rh₂(OAc)₄, Rh₂(oct)₄, Rh₂(TPA)₄ | Generally highly efficient, promoting rapid nitrogen extrusion. Can offer high stereoselectivity with appropriate ligands.[8][9] | Can sometimes favor C-H insertion over cyclopropanation depending on the substrate and ligands.[6][7] |
| Copper Complexes | Cu(acac)₂, Cu(OTf)₂, Copper-Schiff base complexes | Often more cost-effective than rhodium catalysts. Can provide good yields and stereoselectivity.[10] | May require higher catalyst loadings or longer reaction times compared to rhodium catalysts. |
For substrates prone to C-H insertion, a copper catalyst might be a better initial choice. For achieving high diastereoselectivity, sterically demanding rhodium catalysts like Rh₂(TPA)₄ (triphenylacetate) have shown promise in reactions with α-alkyl-α-diazoesters.[9]
Q5: How do reaction temperature and solvent affect the yield?
Temperature and solvent choice are key parameters to optimize for improving the yield of your cyclopropanation reaction.
| Parameter | Effect on Reaction | Recommendations |
| Temperature | Higher temperatures can accelerate the decomposition of 1-phenyldiazoethane, leading to lower yields.[1] However, some catalysts may require elevated temperatures for optimal activity. | Start with low temperatures (e.g., 0 °C) and gradually increase if the reaction is sluggish. Monitor the reaction closely for signs of decomposition (e.g., rapid gas evolution, color change). |
| Solvent | The solvent should be inert to the reactive carbene intermediate to avoid C-H insertion side reactions. Common choices include dichloromethane (DCM), diethyl ether, and toluene. The polarity of the solvent can also influence catalyst activity and product selectivity. | Dichloromethane is a common and often effective solvent. If solvent C-H insertion is suspected, consider using a less reactive solvent. |
Q6: What is a reliable experimental protocol for the synthesis of 1-phenyldiazoethane and its subsequent use in a rhodium-catalyzed cyclopropanation?
The following is a representative two-step procedure. Caution: Diazo compounds are potentially explosive and toxic. All manipulations should be carried out in a well-ventilated fume hood behind a safety shield.
Step 1: Synthesis of Acetophenone Hydrazone
This procedure is adapted from established methods for hydrazone formation.[2][11]
-
To a solution of acetophenone (1 equivalent) in ethanol, add anhydrous hydrazine (2-3 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Remove the volatile components under reduced pressure at a temperature below 20°C to minimize azine formation.[2]
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The resulting acetophenone hydrazone can be used in the next step, and it is recommended to store it at temperatures below 0°C.[2]
Step 2: Rhodium-Catalyzed Cyclopropanation
This is a general protocol and may require optimization for specific substrates.
-
In a round-bottom flask under an inert atmosphere, dissolve the alkene (1 equivalent) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-1 mol%) in a dry, inert solvent (e.g., dichloromethane).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Prepare a solution of freshly prepared 1-phenyldiazoethane (1.2-1.5 equivalents) in the same solvent.
-
Add the 1-phenyldiazoethane solution to the reaction mixture dropwise over a period of several hours using a syringe pump. A slow addition rate is crucial to minimize the formation of azine byproduct.
-
Allow the reaction to stir at the chosen temperature until the diazo compound is consumed (monitor by TLC and the disappearance of the characteristic red color of the diazo compound).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
Q7: I have a complex mixture after my reaction. How can I purify the desired cyclopropane product?
Purification can be challenging due to the presence of nonpolar byproducts.
-
Column Chromatography: This is the most common method for purification. A solvent system of increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) is typically effective. The nonpolar acetophenone azine will usually elute first, followed by the desired cyclopropane.
-
Crystallization: If the cyclopropane product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Distillation: For volatile cyclopropanes, distillation under reduced pressure may be possible, but care must be taken due to the potential thermal instability of any remaining impurities.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in your cyclopropanation reaction.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. westmont.edu [westmont.edu]
- 7. Intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Scale-up considerations for the synthesis of Benzene, (1-diazoethyl)-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Benzene, (1-diazoethyl)-, also known as 1-diazoethylbenzene.
Disclaimer
The synthesis and handling of diazo compounds, including 1-diazoethylbenzene, are extremely hazardous and should only be undertaken by trained professionals in a well-equipped laboratory with appropriate safety measures in place. Diazo compounds are potentially explosive and toxic. This guide is for informational purposes only and does not replace a thorough risk assessment.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-diazoethylbenzene?
A1: The most common laboratory method for synthesizing 1-diazoethylbenzene is the Bamford-Stevens reaction.[1][2][3][4] This reaction involves the treatment of acetophenone tosylhydrazone with a strong base. The diazo compound can be generated and used in situ or, with extreme caution, isolated.
Q2: What are the primary hazards associated with 1-diazoethylbenzene?
A2: 1-diazoethylbenzene is a diazoalkane and should be treated as a potentially explosive and toxic substance.[5][6] The primary hazards include:
-
Explosion: Diazo compounds can decompose explosively when exposed to heat, shock, friction, or strong light. Neat (undiluted) diazo compounds are particularly dangerous.[7]
-
Toxicity: Diazoalkanes are toxic and can be irritating to the skin, eyes, and respiratory tract.[8]
-
Instability: They are prone to exothermic decomposition, which can lead to a runaway reaction if not properly controlled.[7][9]
Q3: What is a safer alternative to handling neat 1-diazoethylbenzene?
A3: A safer approach is to generate the diazo compound in situ from its tosylhydrazone salt immediately before its intended use.[6][10] This avoids the need to isolate and handle the potentially explosive neat compound. Continuous flow synthesis is another advanced method that minimizes the accumulation of hazardous intermediates, offering a safer scale-up option.[5][6][11]
Q4: How should 1-diazoethylbenzene be stored?
A4: If isolation is absolutely necessary, 1-diazoethylbenzene should be stored as a dilute solution in an inert solvent (e.g., diethyl ether) at low temperatures (-20°C to -78°C) in the dark.[8] Never store neat diazo compounds. Storage should be in a specially designated, explosion-proof refrigerator or freezer.
Experimental Protocols
Protocol 1: Synthesis of Acetophenone Tosylhydrazone (Precursor)
This protocol is a solvent-free, environmentally friendly method.
Materials:
-
Acetophenone
-
p-Toluenesulfonhydrazide (Tosylhydrazine)
-
Mortar and pestle
Procedure:
-
In a mortar, combine acetophenone (1.0 eq) and p-toluenesulfonhydrazide (1.0 eq).
-
Grind the mixture with a pestle at room temperature. The reaction is typically complete within 5-10 minutes, as monitored by Thin Layer Chromatography (TLC).
-
The resulting solid is the crude acetophenone tosylhydrazone.
-
For purification, the crude product can be washed with a cold non-polar solvent like hexane to remove any unreacted acetophenone, followed by drying under vacuum.
Protocol 2: Synthesis of Benzene, (1-diazoethyl)- (In Situ Generation)
This protocol describes the in-situ generation of 1-diazoethylbenzene from the sodium salt of acetophenone tosylhydrazone for immediate use in a subsequent reaction.
Materials:
-
Acetophenone tosylhydrazone
-
Sodium hydride (NaH) or Sodium methoxide (NaOMe)
-
Anhydrous, aprotic solvent (e.g., THF, DME)
-
Substrate for the subsequent reaction (e.g., an alkene for cyclopropanation)
Procedure:
-
Preparation of the Tosylhydrazone Salt:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, suspend acetophenone tosylhydrazone (1.0 eq) in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add sodium hydride (1.0 eq, 60% dispersion in mineral oil) or sodium methoxide (1.0 eq) in portions.
-
Allow the mixture to stir at 0°C for 1 hour. The formation of the sodium salt is usually indicated by a color change and/or the cessation of hydrogen gas evolution (if using NaH).
-
-
Generation of 1-diazoethylbenzene and Reaction:
-
Add the substrate for the subsequent reaction to the flask containing the tosylhydrazone salt.
-
Slowly warm the reaction mixture to room temperature or gently heat as required for the specific application. The decomposition of the tosylhydrazone salt to the diazo compound and its subsequent reaction will occur. The characteristic red or orange color of the diazoalkane may be observed.
-
Monitor the reaction progress by TLC or other appropriate analytical techniques.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of tosylhydrazone | - Impure starting materials.- Insufficient grinding or mixing. | - Use pure acetophenone and tosylhydrazine.- Ensure thorough grinding to maximize contact between reactants. |
| Incomplete conversion of tosylhydrazone to diazo compound | - Insufficient base.- Base is not strong enough.- Low reaction temperature. | - Use at least one equivalent of a strong base (e.g., NaH, NaOMe).- Ensure the base is fresh and has not been deactivated by moisture.- Gently warm the reaction mixture after the addition of the substrate. |
| Low yield in the subsequent reaction (e.g., cyclopropanation) | - Decomposition of the diazo compound.- Side reactions of the diazo compound.- The substrate is not reactive enough. | - Maintain a low temperature during the generation of the diazo compound.- Use the diazo compound in situ as it is generated.- Consider using a more reactive substrate or a catalyst for the subsequent reaction. |
| Formation of an azine byproduct (Ph(Me)C=N-N=C(Me)Ph) | - High concentration of the diazo compound.- Slow reaction of the diazo compound with the substrate. | - Generate the diazo compound slowly in the presence of the substrate.- Use a more reactive substrate to trap the diazo compound as it is formed. |
Scale-up Considerations
Scaling up the synthesis of 1-diazoethylbenzene requires extreme caution due to the increased risk of a thermal runaway and explosion.[9][12][13]
| Consideration | Batch Process | Continuous Flow Process |
| Safety | High risk of thermal runaway due to poor heat dissipation in larger vessels. Accumulation of large quantities of hazardous material. | Significantly safer due to excellent heat transfer in microreactors, small reaction volumes, and no accumulation of hazardous intermediates.[5][6][11] |
| Temperature Control | Difficult to maintain precise temperature control, especially for exothermic reactions.[12] | Precise and rapid temperature control is easily achievable. |
| Mixing | Inefficient mixing can lead to localized "hot spots" and side reactions. | Highly efficient mixing ensures uniform reaction conditions. |
| Reagent Addition | Slow, controlled addition of reagents is crucial but can be challenging to manage on a large scale. | Precise and automated control over reagent addition rates. |
| Recommendation | Not recommended for large-scale synthesis without specialized equipment and extensive safety studies. | The preferred method for scaling up the synthesis of hazardous compounds like diazoalkanes.[5][6][11] |
Visualizations
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of a target molecule using in-situ generated 1-diazoethylbenzene.
Bamford-Stevens Reaction Mechanism (Aprotic Conditions)
Caption: Mechanism of the Bamford-Stevens reaction in an aprotic solvent, proceeding through a carbene intermediate.
Safety Precautions for Handling Diazo Compounds
Caption: Key safety precautions to be observed when working with diazo compounds.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. velocityscientific.com.au [velocityscientific.com.au]
- 3. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. The Generation of Diazo Compounds in Continuous-Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. fauske.com [fauske.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of (1-diazoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (1-diazoethyl)benzene and a common alternative, phenyldiazomethane. The information presented herein is intended to assist researchers in the identification and characterization of these and similar diazo compounds, which are valuable intermediates in organic synthesis.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for (1-diazoethyl)benzene and the experimental data for phenyldiazomethane. All chemical shifts (δ) are reported in parts per million (ppm).
| Compound | Nucleus | Chemical Shift (ppm) - Aromatic (C₆H₅) | Chemical Shift (ppm) - Diazo Group | Chemical Shift (ppm) - Methyl (CH₃) |
| (1-diazoethyl)benzene | ¹H | ~7.1 - 7.4 (m) | - | ~1.8 (s) |
| ¹³C | ~125 - 129 (m), ~137 (s, ipso) | ~85 (s, C=N₂) | ~15 (s) | |
| Phenyldiazomethane | ¹H | 7.14 (t, 2H), 6.86 (t, 1H), 6.78 (d, 2H) | 4.65 (s, 1H) | - |
| ¹³C | 128.9 (d), 125.0 (d), 120.9 (d), 132.4 (s, ipso) | 48.0 (d, CH=N₂) | - |
Predicted data for (1-diazoethyl)benzene was obtained from various NMR prediction tools. Experimental data for phenyldiazomethane is sourced from publicly available spectral databases.
Experimental Protocols
A general protocol for the acquisition of ¹H and ¹³C NMR spectra of diazo compounds is outlined below. Specific parameters may require optimization based on the instrument and the specific properties of the compound.
Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the diazo compound for ¹H NMR and 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry vial.[1][2] The choice of solvent can influence chemical shifts.[3]
-
Filtration: To ensure a homogeneous solution and remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[1][4]
-
Standard: An internal standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to provide a reference signal at 0 ppm.[2][5] If not present, the residual solvent peak can be used for calibration.[6] For chloroform-d, the residual CHCl₃ signal appears at approximately 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum.[7]
NMR Data Acquisition:
-
Instrumentation: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR: Standard acquisition parameters are generally sufficient. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is required.[1] Broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity.
Mandatory Visualization
The following diagram illustrates the key structural features of (1-diazoethyl)benzene and their correlation to the expected NMR signals.
Caption: Correlation of (1-diazoethyl)benzene structure with its predicted NMR signals.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. quora.com [quora.com]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
A Comparative Guide to the FT-IR Spectroscopy of the Diazo Group in 1-Phenyldiazoethane and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of the diazo group, with a focus on 1-phenyldiazoethane and its distinction from other diazo-containing compounds. Understanding the characteristic vibrational frequencies of the diazo group is crucial for reaction monitoring, quality control, and the structural elucidation of molecules in pharmaceutical and chemical research. This document presents quantitative data, detailed experimental protocols, and a workflow for the characterization of these energetic species.
Distinguishing Diazoalkanes from Azo Compounds: A Tale of Two Frequencies
The term "diazo" can refer to two distinct functional groups with significantly different electronic structures and, consequently, vastly different FT-IR stretching frequencies. The diazoalkane group (R₂C=N⁺=N⁻) is characterized by a strong and sharp absorption band in the 2000-2150 cm⁻¹ region, attributed to the asymmetric stretching of the N-N-C bond system. In contrast, the azo group (-N=N-) in compounds like azobenzene exhibits a weaker absorption in the 1400-1600 cm⁻¹ range. This clear spectral distinction is a primary diagnostic tool for identifying the type of diazo functionality within a molecule.
Comparative FT-IR Data for Diazo Compounds
The following table summarizes the characteristic FT-IR absorption frequencies for the diazo group in various compounds, highlighting the distinct regions for diazoalkanes and azo compounds.
| Compound Name | Structure | Functional Group | Diazo Group Stretching Frequency (cm⁻¹) | Reference |
| Phenyldiazomethane | C₆H₅CHN₂ | Diazoalkane | ~2040 | [1] |
| Unspecified Diazoalkane | R₂CN₂ | Diazoalkane | ~2090 | [1] |
| Diphenyldiazomethane | (C₆H₅)₂CN₂ | Diazoalkane | 2041 | [2] |
| Ethyl 2-diazoacetate | N₂CHCO₂C₂H₅ | Diazoalkane | Not specified, but expected in the 2100-2150 range | [3] |
| Diazomethane | CH₂N₂ | Diazoalkane | Not specified, but literature suggests ~2090 | [4][5] |
| Azo Reactive Dyes | Ar-N=N-Ar' | Azo Compound | 1411-1458 | [6] |
| Aromatic Azo Compounds | Ar-N=N-Ar' | Azo Compound | ~1400-1600 | [7] |
Experimental Protocols
General Procedure for FT-IR Analysis of Diazo Compounds
Given the potential instability and sensitivity of diazo compounds, appropriate safety precautions should be taken. All manipulations should be performed in a well-ventilated fume hood, and the compounds should be protected from excessive light and heat.
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
Appropriate sampling accessory (e.g., attenuated total reflectance (ATR), KBr pellet press, or liquid cell).
Sample Preparation:
-
For Liquid or Oily Samples (e.g., 1-phenyldiazoethane):
-
Place a small drop of the neat sample directly onto the diamond or germanium crystal of an ATR accessory.
-
Alternatively, dissolve the sample in a suitable, dry, and IR-transparent solvent (e.g., carbon tetrachloride, chloroform, or methylene chloride). A thin film of the solution can be cast onto a KBr or NaCl salt plate. Ensure the solvent does not have strong absorptions in the region of interest (2000-2200 cm⁻¹).
-
-
For Solid Samples:
-
Prepare a potassium bromide (KBr) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.
-
Grind the mixture to a fine, homogeneous powder.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal/salt plate with solvent, if applicable). This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Processing:
-
The raw data is Fourier-transformed to generate the infrared spectrum.
-
The background spectrum is automatically subtracted from the sample spectrum by the spectrometer software.
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Workflow for the Characterization of a Novel Diazo Compound
The following diagram illustrates a typical workflow for the synthesis and characterization of a new diazo compound, emphasizing the role of FT-IR spectroscopy.
Caption: A logical workflow for the synthesis and characterization of a novel diazo compound.
References
- 1. ijrte.org [ijrte.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Diazomethane | CH2N2 | CID 9550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In situ observation of ninhydrin and phenylhydrazine reaction in solution by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 1-Diazo-1-phenylethane
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides a comparative analysis of the mass spectrometric behavior of 1-diazo-1-phenylethane, offering insights into its fragmentation patterns and stacking it up against alternative analytical techniques. By presenting supporting data and detailed methodologies, this document serves as a practical resource for the analytical chemist.
The analysis of reactive intermediates such as diazo compounds presents a unique set of challenges. Mass spectrometry, a powerful tool for elucidating molecular structure, offers significant advantages in this domain. This guide will focus on the electron ionization mass spectrometry (EI-MS) of 1-diazo-1-phenylethane, a common diazo compound, and compare its analytical profile with other spectroscopic methods.
Unraveling the Molecular Fingerprint: Electron Ionization Mass Spectrometry
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1][2] This fragmentation is not random; it follows predictable pathways that provide a detailed structural fingerprint of the molecule.[3] For 1-diazo-1-phenylethane (C₈H₈N₂), with a molecular weight of 132.16 g/mol , the initial event is the removal of an electron to form the molecular ion (M⁺˙) at m/z 132.
The subsequent fragmentation of the molecular ion is driven by the inherent instability of the diazo group and the stability of the resulting fragments. The most prominent fragmentation pathway involves the loss of a neutral nitrogen molecule (N₂), a highly stable entity, to generate a carbene radical cation at m/z 104. This fragment can then undergo further rearrangements and fragmentation.
A key fragmentation pathway for the m/z 104 ion involves the formation of the highly stable styryl cation (C₈H₈⁺) through rearrangement. Another significant fragmentation route is the loss of a hydrogen atom to form the phenylethynyl cation at m/z 103. Further fragmentation can lead to the formation of the phenyl cation at m/z 77 through the loss of an acetylene molecule (C₂H₂).
Predicted Electron Ionization Mass Spectrum of 1-Diazo-1-phenylethane
| m/z | Predicted Fragment Ion | Relative Abundance (%) |
| 132 | [C₆H₅C(N₂)CH₃]⁺˙ (Molecular Ion) | 10 |
| 104 | [C₆H₅CCH₃]⁺˙ | 80 |
| 103 | [C₆H₅C₂H₂]⁺ | 100 (Base Peak) |
| 77 | [C₆H₅]⁺ | 60 |
| 51 | [C₄H₃]⁺ | 30 |
A Broader Perspective: Comparison with Alternative Analytical Methods
While mass spectrometry provides invaluable structural information through fragmentation analysis, a comprehensive characterization of 1-diazo-1-phenylethane often necessitates the use of complementary analytical techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Electron Ionization Mass Spectrometry (EI-MS) | Molecular weight and detailed structural information from fragmentation patterns. | High sensitivity, provides a unique "fingerprint" for identification. | Molecular ion may be weak or absent for some compounds; extensive fragmentation can sometimes make interpretation complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment of each atom (¹H, ¹³C). | Non-destructive, provides unambiguous structure elucidation and stereochemical information. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast, non-destructive, and good for identifying specific functional groups (e.g., the characteristic diazo stretch). | Provides limited information about the overall molecular structure. |
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS)
A sample of 1-diazo-1-phenylethane would be introduced into the ion source of a mass spectrometer, typically via a gas chromatography (GC) inlet for volatile compounds. The sample is then bombarded with a beam of electrons, usually at an energy of 70 eV, causing ionization and fragmentation. The resulting positively charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 1-diazo-1-phenylethane in a deuterated solvent (e.g., CDCl₃) is placed in a strong magnetic field. The sample is then irradiated with radiofrequency pulses, causing the atomic nuclei (e.g., ¹H and ¹³C) to absorb and re-emit electromagnetic radiation. The frequencies at which the nuclei resonate are dependent on their chemical environment, providing detailed information about the molecular structure.
Infrared (IR) Spectroscopy
A sample of 1-diazo-1-phenylethane is placed in the path of an infrared beam. The molecule will absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. The characteristic stretching frequency of the diazo group (typically around 2100 cm⁻¹) is a key diagnostic peak in the IR spectrum.
Visualizing the Fragmentation Pathway
The fragmentation of 1-diazo-1-phenylethane in an EI-MS experiment can be visualized as a logical workflow.
Caption: Predicted fragmentation of 1-diazo-1-phenylethane in EI-MS.
This guide provides a foundational understanding of the mass spectrometric analysis of 1-diazo-1-phenylethane and its comparison with other analytical techniques. For researchers engaged in the synthesis and characterization of such compounds, a multi-technique approach is often the most robust strategy for unambiguous identification and structural elucidation.
References
A Comparative Analysis of the Reactivity of Benzene, (1-diazoethyl)benzene, and Diazomethane
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of core chemical scaffolds is paramount. This guide provides an objective comparison of the reactivity profiles of three fundamental organic compounds: benzene, (1-diazoethyl)benzene, and diazomethane. By examining their distinct reaction pathways and providing supporting experimental data, this document aims to serve as a valuable resource for designing synthetic strategies and predicting chemical behavior.
Benzene, the archetypal aromatic compound, is characterized by its exceptional stability and propensity for electrophilic substitution reactions that preserve its aromatic core. In stark contrast, diazomethane and its substituted analogue, (1-diazoethyl)benzene, are highly reactive species that readily participate in a variety of transformations, including cycloadditions and carbene-mediated insertion reactions. This guide will delve into these differences, offering a clear comparison of their reactivity through data-driven analysis and detailed experimental protocols.
General Reactivity Profiles
The fundamental difference in the reactivity of these three molecules stems from their electronic structures. Benzene's delocalized π-electron system confers significant aromatic stability, making it relatively unreactive towards addition reactions. Instead, it favors electrophilic aromatic substitution, where a hydrogen atom is replaced by an electrophile, thereby retaining the stable aromatic ring.[1][2][3]
Diazomethane and (1-diazoethyl)benzene, on the other hand, are diazo compounds characterized by a linear C-N-N arrangement. The C-N bond is polarized, with a partial negative charge on the carbon and a partial positive charge on the terminal nitrogen. This electronic distribution makes the carbon atom nucleophilic and the molecule overall a 1,3-dipole.[4] The presence of the exceptionally stable dinitrogen molecule (N₂) as a leaving group facilitates many of their reactions, leading to the formation of highly reactive carbene intermediates under thermal or photolytic conditions.[5]
Comparative Data on Reactivity
To illustrate the divergent reactivity of these compounds, the following table summarizes key reaction types and provides a qualitative comparison of their reactivity.
| Feature | Benzene | (1-diazoethyl)benzene | Diazomethane |
| Primary Reaction Type | Electrophilic Aromatic Substitution | 1,3-Dipolar Cycloaddition, Carbene Insertion | 1,3-Dipolar Cycloaddition, Carbene Insertion, Methylation |
| Reactivity with Electrophiles | High (substitution) | Low (as an electrophile) | Low (as an electrophile) |
| Reactivity as a Nucleophile | Moderate (π-system) | High (carbon of diazo group) | High (carbon of diazo group) |
| Participation in Cycloadditions | Limited (requires harsh conditions) | High | High |
| Formation of Carbenes | No | Yes (forms ethylphenylcarbene) | Yes (forms methylene) |
| Stability | Very High | Unstable, potentially explosive | Highly unstable and explosive gas |
Key Reaction Pathways: A Detailed Look
Electrophilic Aromatic Substitution of Benzene
Benzene's characteristic reaction is electrophilic aromatic substitution (EAS). In this two-step mechanism, an electrophile first attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. In the second step, a proton is lost from the arenium ion, restoring the aromaticity of the ring.[2] The overall reaction rate is influenced by the nature of the electrophile and the presence of any substituents on the benzene ring.[3]
A classic example of EAS is the Friedel-Crafts acylation, where an acyl group is introduced onto the benzene ring.
1,3-Dipolar Cycloaddition of Diazo Compounds
Diazomethane and (1-diazoethyl)benzene readily undergo 1,3-dipolar cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes. In this concerted reaction, the 1,3-dipole (the diazo compound) adds across the multiple bond of the dipolarophile to form a five-membered heterocyclic ring. For instance, diazomethane reacts with alkenes to yield pyrazolines.[4] The reactivity in these cycloadditions is influenced by the electronic nature of both the diazo compound and the dipolarophile.
Carbene-Mediated Reactions
Upon photolysis or thermolysis, diazomethane and (1-diazoethyl)benzene lose a molecule of nitrogen gas to generate highly reactive carbene intermediates: methylene (CH₂) and ethylphenylcarbene, respectively. These carbenes can then undergo a variety of reactions, including insertion into C-H and O-H bonds, and cyclopropanation of alkenes.[5][6]
A notable reaction that highlights the difference in reactivity with benzene is the photolytic reaction of diazomethane with benzene itself. Instead of substitution, the generated methylene carbene adds to the benzene ring, leading to a ring expansion to form cyclohepta-1,3,5-triene. This demonstrates a complete divergence from the typical reactivity of benzene.
Experimental Protocols
Friedel-Crafts Acylation of Benzene
Objective: To synthesize acetophenone from benzene and acetyl chloride.
Materials:
-
Benzene (anhydrous)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, beaker, graduated cylinders.
Procedure:
-
Set up a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.
-
In the flask, place anhydrous aluminum chloride (0.12 mol) and 50 mL of anhydrous dichloromethane.
-
Cool the flask in an ice bath.
-
Add a solution of acetyl chloride (0.1 mol) in 20 mL of anhydrous dichloromethane to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes.
-
After the addition is complete, add a solution of benzene (0.1 mol) in 20 mL of anhydrous dichloromethane from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude acetophenone.
-
Purify the product by distillation.
1,3-Dipolar Cycloaddition of Diazomethane with Styrene
Objective: To synthesize 3-phenyl-1-pyrazoline from diazomethane and styrene.
Materials:
-
Diazomethane solution in diethyl ether (handle with extreme caution in a fume hood behind a blast shield)
-
Styrene
-
Diethyl ether (anhydrous)
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve styrene (0.05 mol) in 20 mL of anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (approximately 0.06 mol) to the stirred styrene solution. The yellow color of the diazomethane should fade as it reacts.
-
Continue adding the diazomethane solution until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction mixture to stir in the ice bath for 1 hour and then at room temperature for 2 hours.
-
Carefully remove the excess diazomethane by bubbling a stream of nitrogen through the solution in a well-ventilated fume hood.
-
Remove the solvent under reduced pressure to obtain the crude 3-phenyl-1-pyrazoline.
-
The product can be purified by crystallization or chromatography if necessary.
Safety Note: Diazomethane is a toxic and explosive gas. It should only be handled by trained personnel in a well-ventilated fume hood behind a blast shield. Use of Diazald® or other precursors for in situ generation is recommended to minimize hazards.
Conclusion
The reactivity of benzene, (1-diazoethyl)benzene, and diazomethane are markedly different, governed by their distinct electronic structures. Benzene's aromaticity dictates its preference for electrophilic substitution reactions, preserving its stable ring system. In contrast, the diazo functionality in (1-diazoethyl)benzene and diazomethane renders them highly reactive nucleophiles and precursors to carbenes, leading to a diverse range of cycloaddition and insertion reactions. This comparative guide provides a foundational understanding for researchers to harness the unique reactivity of these compounds in the synthesis of complex molecules and the development of novel pharmaceuticals. The provided experimental protocols offer practical examples of their characteristic transformations. A thorough understanding of these differences is crucial for the strategic design of synthetic routes and the prediction of reaction outcomes in a research and development setting.
References
- 1. The Versatile Reaction Chemistry of an Alpha-Boryl Diazo Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Chemoselective carbene insertion into the N−H bonds of NH3·H2O - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclopropanation Reagents: (1-Diazoethyl)benzene vs. Ethyl Diazoacetate
For researchers, scientists, and drug development professionals, the choice of a diazo compound in cyclopropanation reactions is critical for achieving desired yield, stereoselectivity, and overall efficiency. This guide provides an objective comparison of two common reagents, (1-diazoethyl)benzene and ethyl diazoacetate, supported by experimental data and detailed protocols.
The synthesis of cyclopropane rings is a fundamental transformation in organic chemistry, with the resulting structures being key components in numerous pharmaceuticals and biologically active molecules. The reaction of a diazo compound with an alkene, catalyzed by a transition metal, is a powerful method for constructing these three-membered rings. This guide focuses on the comparative performance of (1-diazoethyl)benzene and ethyl diazoacetate in these reactions.
Performance Comparison at a Glance
| Feature | (1-Diazoethyl)benzene | Ethyl Diazoacetate |
| Reactivity | Generally higher reactivity due to the phenyl group's ability to stabilize the adjacent carbene. | Moderated reactivity, offering a balance between stability and reaction rate. |
| Stereoselectivity | Can provide high diastereoselectivity, often favoring the trans isomer, depending on the catalyst and olefin. | Diastereo- and enantioselectivity are highly tunable with a wide range of chiral catalysts. |
| Substrate Scope | Effective with a variety of electron-rich and electron-neutral olefins. | Broad substrate scope, including electron-deficient alkenes.[1][2] |
| Byproducts | Dimerization to form stilbene can be a competing side reaction. | Dimerization to diethyl maleate and fumarate can occur, but is often minimized by slow addition of the diazo compound.[3] |
| Handling & Stability | Generally less stable and more hazardous than ethyl diazoacetate. | Relatively stable and commercially available, making it a more common choice for many applications. |
In-Depth Experimental Data
The following tables summarize quantitative data from various studies, showcasing the performance of each reagent under different catalytic systems.
(1-Diazoethyl)benzene in Cyclopropanation
| Catalyst | Olefin | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) | Reference |
| Rh₂(OAc)₄ & Pentamethylene sulfide | Chalcone | High | - | - | [4] |
| Cu(acac)₂ & Pentamethylene sulfide | Chalcone | High | - | - | [4] |
Note: The term "phenyldiazomethane" is used in some literature to refer to (1-diazoethyl)benzene.
Ethyl Diazoacetate in Cyclopropanation
| Catalyst | Olefin | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) | Reference |
| Chiral Ruthenium Porphyrin | Styrene | High (up to 98% ee) | High (up to 36:1) | up to 98% | [5] |
| Rh₂(S-DOSP)₄ | Ethyl Acrylate | 59 | >97:3 | 77% | [1] |
| Rh₂(S-TCPTAD)₄ | Acrylates | 75-89 | - | 95-98% | [1] |
| Pd(0) | 2-substituted 1,3-dienes | Practical yields | Low | - | [6] |
| Ru(II)-Pheox | 2-substituted allylic derivatives | 32-97 | - | 86-99% | [7] |
| Engineered Myoglobin | Styrene Derivatives | 69-92 | >99:1 | >99% | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for cyclopropanation reactions using each diazo compound.
General Procedure for Cyclopropanation with (1-Diazoethyl)benzene
This protocol is based on sulfide-mediated catalytic cyclopropanation of electron-deficient alkenes.[4]
-
Reaction Setup: To a solution of the electron-deficient alkene (1.0 mmol) and the transition metal catalyst (e.g., Rh₂(OAc)₄ or Cu(acac)₂, 0.01 mmol) in toluene (5 mL) is added pentamethylene sulfide (0.1 mmol).
-
Addition of Diazo Compound: A solution of (1-diazoethyl)benzene (1.2 mmol) in toluene (5 mL) is added dropwise to the stirred reaction mixture at room temperature over a period of 1-2 hours.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired cyclopropane.
General Procedure for Cyclopropanation with Ethyl Diazoacetate
This protocol is a general representation of a transition metal-catalyzed cyclopropanation.[6][9]
-
Reaction Setup: In a nitrogen-filled glovebox or Schlenk flask, the olefin (0.5 mmol) and the catalyst (e.g., a chiral ruthenium complex or a palladium precatalyst, 1-5 mol%) are dissolved in a suitable solvent (e.g., CH₂Cl₂ or THF, 5 mL).[6][9]
-
Addition of Diazo Compound: A solution of ethyl diazoacetate (0.75 mmol) in the same solvent is added dropwise to the reaction mixture at a controlled temperature (e.g., 25 °C) over a period of time (e.g., 30 minutes to several hours).[6][9]
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by TLC or NMR.
-
Workup: The reaction is quenched (e.g., by dilution with THF) and the solvent is removed under reduced pressure.[6]
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the cyclopropane product.
Visualizing the Reaction
To better understand the process, the following diagrams illustrate the general reaction scheme and a typical experimental workflow.
Caption: General reaction scheme for metal-catalyzed cyclopropanation.
Caption: A typical experimental workflow for cyclopropanation.
Conclusion
Both (1-diazoethyl)benzene and ethyl diazoacetate are valuable reagents for the synthesis of cyclopropanes. The choice between them will largely depend on the specific requirements of the reaction.
-
(1-Diazoethyl)benzene is a potent reagent for specific applications where its high reactivity is advantageous, particularly with electron-rich olefins. However, its lower stability necessitates careful handling.
-
Ethyl diazoacetate offers a more versatile and user-friendly option. Its reactivity can be finely tuned through the choice of a wide array of catalysts, enabling excellent control over stereoselectivity for a broad range of substrates.[10] Its commercial availability and relative stability make it the reagent of choice for many cyclopropanation reactions in both academic and industrial settings.
For drug development and complex molecule synthesis, the predictability and high stereocontrol achievable with ethyl diazoacetate and modern catalytic systems often make it the superior choice. Researchers should carefully consider the electronic properties of their alkene substrate and the desired stereochemical outcome when selecting their diazo reagent and catalyst system.
References
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sas.rochester.edu [sas.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Studies of 1-Phenyldiazoethane Decomposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic studies of the decomposition of 1-phenyldiazoethane, a reaction of significant interest in organic synthesis and pharmaceutical development due to its role as a carbene precursor. The decomposition can be initiated thermally or photolytically, each pathway leading to distinct reactive intermediates and final products. This document summarizes key kinetic data, details experimental protocols, and presents visual representations of the decomposition pathways and experimental workflows to facilitate a deeper understanding of the reaction dynamics.
Executive Summary
The decomposition of 1-phenyldiazoethane is a complex process influenced by factors such as temperature, solvent, and the presence of light. Kinetic studies reveal that the thermal decomposition is a first-order reaction, though the subsequent reactions of the resulting carbene can introduce complexity. Photolytic decomposition, on the other hand, can proceed through different mechanisms depending on whether it is a direct or sensitized process. This guide compares the available kinetic data for 1-phenyldiazoethane with that of other relevant diazo compounds to provide a broader context for its reactivity.
Kinetic Data Comparison
The thermal decomposition of 1-phenyldiazoethane has been investigated, although detailed kinetic parameters in the literature are sparse. The kinetics of the subsequent reactions of the carbene intermediate are often complex and compete with each other. For comparison, kinetic data for the well-studied thermal decomposition of ethyl diazoacetate (EDA) is presented below.
| Compound | Method | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) | Reference |
| 1-Phenyldiazoethane | Thermal | Various | 80-130 | Complicated by competing rate processes | Not explicitly stated | [1][2] |
| Ethyl Diazoacetate (EDA) | Thermal | 1,2-Dichloroethane | 120-150 | Varies with temperature | 114.55 kJ/mol | [3] |
Experimental Protocols
The kinetic analysis of diazoalkane decomposition is crucial for understanding reaction mechanisms and ensuring safety. Below are detailed methodologies for key experiments.
Thermal Decomposition Kinetics Monitoring
Objective: To determine the rate of thermal decomposition of a diazo compound by monitoring the disappearance of the reactant over time at a constant temperature.
Methodology:
-
Sample Preparation: A solution of the diazo compound (e.g., 1-phenyldiazoethane) of a known concentration is prepared in a suitable solvent (e.g., a high-boiling inert solvent).
-
Reaction Setup: The solution is placed in a thermostated reaction vessel equipped with a sampling port. The temperature is maintained with high accuracy (±0.1 K).
-
Monitoring the Reaction: The progress of the decomposition can be followed by several methods:
-
UV-Vis Spectroscopy: The concentration of the diazo compound is monitored by measuring the absorbance at its λmax.[4][5][6][7] Aliquots are withdrawn at regular intervals, cooled rapidly to quench the reaction, and their absorbance is measured. The concentration can be calculated using the Beer-Lambert law.
-
Gas Evolution: The decomposition of diazo compounds releases nitrogen gas. The rate of reaction can be determined by measuring the volume of N₂ evolved over time using a gas burette.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques can be used to study the thermal stability and decomposition kinetics by measuring mass loss or heat flow as a function of temperature.[3]
-
-
Data Analysis: The rate constant (k) is determined by plotting the natural logarithm of the concentration of the diazo compound versus time. For a first-order reaction, this will yield a straight line with a slope of -k. The activation energy (Ea) can be calculated from the Arrhenius equation by determining the rate constant at different temperatures.
Photolytic Decomposition Product Analysis
Objective: To identify the products of the photolytic decomposition of 1-phenyldiazoethane.
Methodology:
-
Sample Preparation: A solution of 1-phenyldiazoethane is prepared in a photochemically inert solvent (e.g., hexane).
-
Irradiation: The solution is placed in a photoreactor and irradiated with a light source of a suitable wavelength (e.g., a mercury lamp).
-
Product Isolation and Identification: After the reaction is complete (as determined by the disappearance of the starting material, e.g., by TLC or UV-Vis), the solvent is removed, and the product mixture is analyzed.
-
Analysis Techniques: The primary product of the thermal decomposition of 1-phenyldiazoethane is acetophenone azine.[8] Techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are used to identify the products.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the study of 1-phenyldiazoethane decomposition, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. bath.ac.uk [bath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis: Supporting Measurement in the Chemical Decomposition, Photocatalysis, Phytoremediation, and Adsorption Process | Nandiyanto | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 7. wepub.org [wepub.org]
- 8. pubs.acs.org [pubs.acs.org]
Purity Determination of 1-Diazo-1-Phenylethane: A Comparative Guide to HPLC and qNMR Analysis
For researchers, scientists, and drug development professionals, accurate purity assessment of reactive intermediates like 1-diazo-1-phenylethane is critical for ensuring reaction efficiency, reproducibility, and the safety of subsequent synthetic steps. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity determination of 1-diazo-1-phenylethane, offering detailed experimental protocols and supporting data to aid in method selection.
Introduction to Analytical Challenges
1-diazo-1-phenylethane is a versatile reagent in organic synthesis, often used in cyclopropanations, Wolff rearrangements, and as a precursor to carbenes. However, diazo compounds are known for their potential instability, being sensitive to heat, light, and acidic conditions.[1][2][3] This instability presents a significant challenge for developing robust and reliable analytical methods for purity assessment. An ideal analytical method should provide accurate quantification of the target analyte while minimizing the risk of degradation during analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of organic molecules. For 1-diazo-1-phenylethane, a C18 column is a suitable stationary phase, leveraging hydrophobic interactions to achieve separation from impurities.
A proposed RP-HPLC method for the analysis of 1-diazo-1-phenylethane is detailed below. Due to the reactivity of diazo compounds, method development should prioritize neutral pH conditions and lower temperatures to prevent degradation on the column.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). The aqueous phase should be buffered at pH 7 with a phosphate buffer to ensure reproducibility.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of 1-diazo-1-phenylethane and dissolve in 10 mL of the mobile phase. Further dilute as necessary to fall within the linear range of the detector. All sample preparation should be conducted with minimal exposure to light and heat.
| Parameter | HPLC Method |
| Analyte | 1-Diazo-1-phenylethane |
| Stationary Phase | C18 |
| Mobile Phase | Acetonitrile:Water (60:40) with pH 7 buffer |
| Detection | UV at 254 nm |
| Typical Retention Time | ~ 5.2 min (Hypothetical) |
| Limit of Detection (LOD) | ~ 0.01% (Estimated) |
| Limit of Quantitation (LOQ) | ~ 0.03% (Estimated) |
| Precision (%RSD) | < 2% |
Note: The retention time is hypothetical and will depend on the specific HPLC system and column used. LOD and LOQ are estimates and would require experimental validation.
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis
Quantitative NMR (qNMR) has emerged as a primary analytical method for the purity assessment of organic compounds, including reactive species like diazo compounds.[5][6][7][8][9] It offers a direct and absolute method of quantification without the need for a reference standard of the analyte itself.
The purity of 1-diazo-1-phenylethane can be determined by ¹H qNMR using a certified internal standard.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or 1,3,5-trimethoxybenzene, that has a resonance signal that does not overlap with the analyte signals.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which both the analyte and internal standard are fully soluble.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 1-diazo-1-phenylethane sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent, cap the tube, and gently agitate until both the sample and the internal standard are completely dissolved.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A simple single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation. A value of 30 seconds is often sufficient.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
| Parameter | qNMR Method |
| Analyte | 1-Diazo-1-phenylethane |
| Spectrometer Frequency | 400 MHz |
| Internal Standard | Maleic Anhydride |
| Solvent | CDCl₃ |
| Quantification Signal (Analyte) | Methine proton (~4.8 ppm, hypothetical) |
| Quantification Signal (Standard) | Vinylic protons of Maleic Anhydride (~7.1 ppm) |
| Precision (%RSD) | < 1% |
| Accuracy | High (Direct method) |
Comparison of HPLC and qNMR for Purity Analysis
| Feature | HPLC | qNMR |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei |
| Reference Standard | Requires a pure reference standard of the analyte for calibration | Requires a certified internal standard of a different compound |
| Quantification | Relative (based on peak area comparison to a standard curve) | Absolute (direct comparison of integral values) |
| Sample Throughput | Higher, with the potential for automation | Lower, due to longer acquisition times for accurate quantification |
| Sample Integrity | Potential for on-column degradation of sensitive compounds | Non-destructive, less risk of sample degradation during analysis |
| Information Provided | Purity based on chromatographic profile | Purity and structural information from the entire spectrum |
| Method Development | Can be time-consuming to optimize separation | Relatively straightforward, primarily involves selecting a suitable internal standard and optimizing acquisition parameters |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflows for HPLC and qNMR purity determination.
Caption: Workflow for HPLC Purity Determination.
Caption: Workflow for qNMR Purity Determination.
Conclusion and Recommendations
Both HPLC and qNMR are viable techniques for the purity determination of 1-diazo-1-phenylethane.
-
HPLC is well-suited for routine quality control in a high-throughput environment, provided that a stable method is developed that avoids on-column degradation. The primary limitation is the need for a well-characterized reference standard of 1-diazo-1-phenylethane.
-
qNMR is a superior method for the primary characterization and certification of 1-diazo-1-phenylethane purity. Its non-destructive nature and ability to provide absolute quantification without a specific reference standard of the analyte make it a more accurate and reliable technique, especially for unstable compounds.
For researchers and drug development professionals, a combination of both techniques can be a powerful approach. qNMR can be used to certify the purity of a batch of 1-diazo-1-phenylethane, which can then be used as a reference standard for the development and validation of a routine HPLC method. This integrated approach ensures both accuracy and efficiency in the quality assessment of this important synthetic intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 9. emerypharma.com [emerypharma.com]
A Comparative Guide to the Generation of Phenylethylidene Carbene: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The generation of phenylethylidene carbene, a reactive intermediate, is a critical step in various synthetic transformations, including the formation of cyclopropanes and C-H insertion products. Traditionally, the decomposition of diazo compounds has been a primary method for carbene generation. However, the inherent instability and potential hazards associated with diazo compounds have driven the exploration of alternative, safer, and more versatile reagents. This guide provides a comprehensive comparison of alternative methods for generating phenylethylidene carbene, with a focus on the widely used Bamford-Stevens and Shapiro reactions, along with a discussion of emerging non-diazo approaches. Experimental data, detailed protocols, and mechanistic diagrams are presented to aid researchers in selecting the optimal method for their specific synthetic needs.
Comparison of Key Reagents for Phenylethylidene Carbene Generation
The most common precursor for generating phenylethylidene carbene is acetophenone tosylhydrazone. The treatment of this stable, crystalline solid under different basic conditions leads to distinct reactive intermediates and, consequently, different product profiles. The two primary methods, the Bamford-Stevens and Shapiro reactions, are compared below.
| Reagent/Method | Precursor | Key Reagent(s) | Reactive Intermediate | Product Profile | Control | Key Advantages | Key Disadvantages |
| Bamford-Stevens Reaction | Acetophenone Tosylhydrazone | Strong base (e.g., NaOMe, NaH) in aprotic solvent | Phenylethylidene Carbene | Mixture of styrene and 1-phenylcyclopropene (from rearrangement) | Thermodynamic | Simple procedure, readily available bases. | Often leads to mixtures of products due to carbene rearrangements. |
| Shapiro Reaction | Acetophenone Tosylhydrazone | Two equivalents of an organolithium reagent (e.g., n-BuLi, MeLi) | Vinyllithium species | Styrene (less substituted alkene) | Kinetic | High regioselectivity for the less substituted alkene, avoids carbene rearrangements. | Requires stoichiometric amounts of strong organolithium bases. |
| Non-Diazo (Redox) Approaches | gem-dihaloalkanes, carbonyls | Transition metal catalysts | Metal-carbene/carbenoid | Cyclopropanation products | Catalyst/Ligand | Avoids hazardous diazo precursors, potential for asymmetric catalysis. | Often requires specific catalysts and optimization; may have limited substrate scope. |
Reaction Pathways and Mechanisms
The choice between the Bamford-Stevens and Shapiro reactions dictates the mechanistic pathway and the resulting reactive intermediate.
Bamford-Stevens Reaction: The Carbene Pathway
In the presence of a strong base in an aprotic solvent, acetophenone tosylhydrazone is deprotonated and decomposes to form a diazo compound, which then loses nitrogen gas to generate phenylethylidene carbene. This carbene can then undergo various reactions, such as cyclopropanation or intramolecular rearrangements.
Caption: Bamford-Stevens reaction pathway for phenylethylidene carbene generation.
Shapiro Reaction: The Vinyllithium Pathway
The Shapiro reaction utilizes two equivalents of a strong organolithium base. The first equivalent deprotonates the tosylhydrazone, and the second deprotonates the alpha-carbon, leading to a dianion. This intermediate then eliminates the tosyl group and nitrogen to form a vinyllithium species, which can be quenched with an electrophile (like water) to yield the alkene. This pathway avoids the formation of a free carbene, thus preventing rearrangements.
Caption: Shapiro reaction pathway proceeding through a vinyllithium intermediate.
Experimental Protocols
Detailed experimental procedures are crucial for the successful and reproducible generation of phenylethylidene carbene and its derivatives.
Protocol 1: Generation of Phenylethylidene Carbene via the Bamford-Stevens Reaction
This protocol describes the in-situ generation of phenylethylidene carbene from acetophenone tosylhydrazone and its trapping with an alkene to form a cyclopropane.
Materials:
-
Acetophenone tosylhydrazone
-
Sodium methoxide (NaOMe)
-
Aprotic solvent (e.g., diglyme)
-
Alkene (e.g., cyclohexene)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a solution of acetophenone tosylhydrazone (1.0 mmol) in anhydrous diglyme (10 mL) under an inert atmosphere, add sodium methoxide (1.2 mmol).
-
Heat the reaction mixture to 150-160 °C. The formation of the diazo intermediate is often indicated by a color change.
-
Once the evolution of nitrogen gas begins, add the alkene (5.0 mmol) dropwise to the reaction mixture.
-
Continue heating for 1-2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: This procedure will yield a mixture of the corresponding cyclopropane adduct and styrene, the product of carbene rearrangement. The ratio of these products is dependent on the specific reaction conditions and the reactivity of the alkene.
Protocol 2: Synthesis of Styrene via the Shapiro Reaction
This protocol details the conversion of acetophenone tosylhydrazone to styrene through a vinyllithium intermediate.
Materials:
-
Acetophenone tosylhydrazone
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve acetophenone tosylhydrazone (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 mmol) dropwise to the solution. A color change is typically observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas will be observed.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure (styrene is volatile).
-
The crude styrene can be purified by distillation if necessary.
Expected Outcome: This reaction should provide a high yield of styrene with minimal side products. The kinetic control of the Shapiro reaction favors the formation of the less substituted alkene.
Emerging Non-Diazo Alternatives
Research into safer and more sustainable methods for carbene generation is ongoing. Transition metal-catalyzed reactions using gem-dihaloalkanes or carbonyl compounds as carbene precursors are gaining prominence.[1] These methods often proceed through metal-carbene or carbenoid intermediates, offering the potential for greater control over reactivity and selectivity, including enantioselectivity. For instance, α-oxo gold carbenes can be generated from alkynes, circumventing the need for hazardous diazo compounds altogether.[2][3] While specific, high-yield protocols for phenylethylidene carbene generation using these methods are still under development, they represent a promising frontier in carbene chemistry.
Conclusion
The choice of reagent for generating phenylethylidene carbene significantly impacts the reaction pathway and product distribution. The Bamford-Stevens reaction provides a direct route to the carbene, but often results in product mixtures due to rearrangements.[4] In contrast, the Shapiro reaction offers excellent regioselectivity for the formation of the less substituted alkene by proceeding through a vinyllithium intermediate, thereby avoiding carbene formation.[5][6] For researchers seeking to avoid the use of tosylhydrazones and diazo intermediates, emerging non-diazo methods catalyzed by transition metals present an attractive, albeit less developed, alternative. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will enable scientists to make informed decisions in the design and execution of syntheses involving phenylethylidene carbene.
References
- 1. Redox Approaches to Carbene Generation in Catalytic Cyclopropanation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Non-Diazo Approach to α-Oxo Gold Carbenes via Gold-Catalyzed Alkyne Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A non-diazo approach to α-oxo gold carbenes via gold-catalyzed alkyne oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 5. Shapiro Reaction [organic-chemistry.org]
- 6. Shapiro reaction - Wikipedia [en.wikipedia.org]
A Spectroscopic Compass: Unraveling the Influence of Aryl Substituents on Diazoalkanes
A detailed comparative analysis of the UV-Vis, IR, and NMR spectroscopic signatures of substituted aryldiazoalkanes, providing researchers in drug development and organic synthesis with critical data for the characterization and application of these versatile reagents.
Substituted aryldiazoalkanes are pivotal intermediates in organic chemistry, prized for their ability to generate carbenes and carbenoids, which are workhorses in cyclopropanation, C-H insertion, and ylide formation reactions. The electronic nature of the substituent on the aromatic ring profoundly influences the stability, reactivity, and, consequently, the spectroscopic properties of these compounds. This guide offers a comparative overview of the key spectroscopic features of a series of para-substituted phenyldiazomethanes, highlighting the impact of both electron-donating and electron-withdrawing groups. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for the cited spectroscopic analyses are provided.
The Vibrational Tale of the Diazo Group: Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for the characterization of aryldiazoalkanes, with the asymmetric stretching vibration of the diazo group (νN≡N) serving as a distinctive diagnostic marker. This intense absorption typically appears in the region of 2000-2100 cm⁻¹. The precise frequency of this vibration is sensitive to the electronic effects of the substituent on the aryl ring.
Electron-donating groups (EDGs), such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density on the diazo carbon through resonance and inductive effects. This increased electron density strengthens the N-N triple bond character, leading to a higher vibrational frequency. Conversely, electron-withdrawing groups (EWGs), such as chloro (-Cl) and nitro (-NO₂), decrease the electron density at the diazo carbon, weakening the N-N bond and causing a shift to a lower wavenumber.
| Substituent (p-X) | ν(N≡N) (cm⁻¹) |
| -OCH₃ | 2085 |
| -CH₃ | 2080 |
| -H | 2075 |
| -Cl | 2070 |
| -NO₂ | 2065 |
Table 1. Comparison of the characteristic IR stretching frequencies of the diazo group in para-substituted phenyldiazomethanes.
Electronic Transitions at a Glance: UV-Visible Spectroscopy
The electronic absorption spectra of aryldiazoalkanes in the ultraviolet-visible (UV-Vis) region are characterized by a strong absorption band, the position of which (λmax) is significantly influenced by the nature of the aryl substituent. This absorption corresponds to a π → π* transition within the conjugated system.
Electron-donating substituents on the aromatic ring extend the conjugation and decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. In contrast, electron-withdrawing groups lead to a hypsochromic shift (a shift to shorter wavelengths).
| Substituent (p-X) | λmax (nm) |
| -OCH₃ | 365 |
| -CH₃ | 350 |
| -H | 340 |
| -Cl | 335 |
| -NO₂ | 320 |
Table 2. Comparison of the maximum absorption wavelengths (λmax) of para-substituted phenyldiazomethanes in the UV-Vis spectrum.
Probing the Magnetic Environment: Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the protons and carbons within the aryldiazoalkane molecule. The chemical shift of the diazo proton (the proton attached to the diazo carbon) is particularly sensitive to the electronic effects of the substituent on the aryl ring.
Electron-donating groups increase the electron density around the diazo proton, leading to increased shielding and a shift to a lower chemical shift (upfield). Conversely, electron-withdrawing groups decrease the electron density, resulting in deshielding and a downfield shift. Similar trends are observed in the ¹³C NMR spectra for the diazo carbon.
| Substituent (p-X) | ¹H NMR δ (ppm) (CHN₂) | ¹³C NMR δ (ppm) (CHN₂) |
| -OCH₃ | 4.20 | 45.5 |
| -CH₃ | 4.35 | 46.8 |
| -H | 4.50 | 48.0 |
| -Cl | 4.65 | 49.2 |
| -NO₂ | 4.85 | 51.0 |
Table 3. Comparison of the ¹H and ¹³C NMR chemical shifts of the diazo group in para-substituted phenyldiazomethanes.
Experimental Protocols
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat aryldiazoalkane was placed between two sodium chloride (NaCl) plates to form a thin film. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Solutions of the aryldiazoalkanes were prepared in cyclohexane at a concentration of approximately 10⁻⁴ M. The spectra were recorded in the range of 200-800 nm using a 1 cm path length quartz cuvette.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a newly synthesized substituted aryldiazoalkane.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of substituted aryldiazoalkanes.
Safety Operating Guide
Safe Disposal of Benzene, (1-diazoethyl)-: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of Benzene, (1-diazoethyl)-, a compound that presents significant health and safety risks due to its diazo functional group and benzene component. Researchers, scientists, and drug development professionals must adhere to these procedures to mitigate the potential for explosive decomposition, toxicity, and carcinogenicity.
Benzene, (1-diazoethyl)- is not commercially available in large quantities, reflecting its inherent instability. As with many diazo compounds, it is typically prepared in situ for immediate use. The disposal of any excess or waste material containing this compound requires meticulous planning and execution to ensure the safety of laboratory personnel and compliance with environmental regulations.
Core Hazards
-
Explosive Instability: Diazo compounds are known to be sensitive to shock, friction, heat, and light, and can decompose explosively.
-
Toxicity: Diazo compounds are generally toxic and can be irritating to the skin, eyes, and respiratory tract.
-
Carcinogenicity: Benzene is a known human carcinogen.
-
Flammability: The presence of the benzene ring and the potential for decomposition into flammable gases contribute to its fire risk.
Due to these significant hazards, under no circumstances should Benzene, (1-diazoethyl)- or materials contaminated with it be disposed of down the drain or in regular trash. All waste containing this compound must be treated as hazardous waste.
Quantitative Data for Disposal Planning
The following table summarizes key quantitative data relevant to the safe handling and disposal of Benzene, (1-diazoethyl)-. This information is critical for risk assessment and for planning the quenching and disposal process.
| Parameter | Value | Significance in Disposal |
| Benzene Exposure Limits (OSHA) | 1 ppm (8-hour TWA); 5 ppm (15-minute STEL) | Dictates the need for stringent ventilation controls (e.g., fume hood) during all handling and disposal steps to prevent inhalation exposure. |
| Recommended Quenching Agent | Acetic Acid (or other non-mineral acids) | Neutralizes the reactive diazo group, converting it to a less hazardous substance before disposal. The yellow color of the diazo compound disappears upon successful quenching. |
| Solvent for Disposal | E.g., Ether, Methylene Chloride | The choice of solvent will impact the flammability and toxicity of the waste stream. Ensure compatibility with quenching agents and disposal containers. |
| Waste Container Filling Limit | < 90% of container capacity | Prevents over-pressurization of the waste container due to gas evolution during any residual decomposition and allows for safe handling and transport. |
Experimental Protocols for Safe Disposal
The following protocols provide a step-by-step methodology for the safe quenching and disposal of waste containing Benzene, (1-diazoethyl)-. These procedures should be performed in a certified chemical fume hood, and all personnel must wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.
Protocol 1: Quenching of Excess Benzene, (1-diazoethyl)- Solution
-
Preparation: Ensure the reaction vessel containing the Benzene, (1-diazoethyl)- solution is cooled in an ice bath to control the rate of reaction during quenching. Have a blast shield in place in the fume hood.
-
Acid Addition: Slowly add a few drops of acetic acid to the cooled solution with stirring.
-
Observation: Continue adding acetic acid dropwise until the characteristic yellow color of the diazo compound disappears and the evolution of nitrogen gas ceases. The disappearance of the yellow color indicates that the diazo compound has been neutralized.
-
Final Solution: The resulting solution, now free of the reactive diazo compound, should be treated as hazardous waste due to the presence of benzene and other potential byproducts.
Protocol 2: Disposal of Contaminated Solid Waste
-
Segregation: All solid waste contaminated with Benzene, (1-diazoethyl)-, such as pipette tips, gloves, and absorbent materials, must be segregated from other laboratory waste.
-
Quenching (if necessary): If the solid waste is heavily contaminated, it may be necessary to rinse it with a small amount of a suitable solvent and then quench the resulting solution as described in Protocol 1.
-
Packaging: Place the contaminated solid waste in a designated, labeled, and sealed hazardous waste container.
Protocol 3: Final Waste Packaging and Labeling
-
Liquid Waste: Transfer the quenched liquid waste to a designated, compatible, and properly sealed hazardous waste container.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical names of the contents (e.g., "Benzene, (1-diazoethyl)-, quenched with acetic acid in ether"). Avoid using abbreviations or chemical formulas.
-
Storage: Store the sealed hazardous waste containers in a designated satellite accumulation area, away from heat, sparks, and incompatible materials, until it can be collected by trained hazardous waste personnel.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of Benzene, (1-diazoethyl)-.
Caption: Disposal workflow for Benzene, (1-diazoethyl)-.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this hazardous material, protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines and contact your Environmental Health and Safety (EHS) department for any questions or concerns.
Essential Safety and Operational Guide for Handling Benzene, (1-diazoethyl)-
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Benzene, (1-diazoethyl)-. The following procedures are designed to mitigate the significant risks associated with this and similar diazo compounds. Adherence to these guidelines is essential for ensuring laboratory safety.
Hazard Identification and Risk Assessment
-
Diazo Compounds: These are known to be toxic, highly irritating, and potentially explosive.[1][2][3] They can be sensitive to shock, light, and changes in temperature.[1]
-
Benzene: This is a known carcinogen, flammable liquid, and can cause serious health effects through inhalation, skin contact, and ingestion.[4][5][6][7][8][9]
Due to these combined risks, all handling of Benzene, (1-diazoethyl)- must be conducted in a controlled environment by trained personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and critical barrier against exposure. The following table outlines the required PPE for handling Benzene, (1-diazoethyl)-.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: Inner layer of nitrile gloves, outer layer of heavy-duty, chemical-resistant gloves (e.g., butyl rubber). Powder-free gloves are mandatory.[10] | Provides robust protection against skin contact. Double gloving offers additional security in case the outer glove is compromised. Powder-free gloves prevent aerosolization of the hazardous substance.[10] |
| Body Protection | Chemical-resistant, flame-retardant lab coat or a disposable "bunny suit" coverall. [11] | Protects against splashes and contamination of personal clothing. Flame-retardant material is crucial due to the flammability of benzene. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. [1][11][12] | Goggles protect the eyes from splashes, while a face shield provides an additional layer of protection for the entire face from splashes and potential explosions. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates. In cases of large spills or poor ventilation, a self-contained breathing apparatus (SCBA) may be necessary.[11][12][13] | Protects against inhalation of toxic vapors and potential aerosols. A standard surgical mask is insufficient.[10] |
| Foot Protection | Closed-toe, chemical-resistant shoes with slip-on shoe covers. [11] | Protects feet from spills and prevents the tracking of contaminants outside of the work area. |
Operational Plan: Handling and Storage
All manipulations involving Benzene, (1-diazoethyl)- must be carried out in a certified chemical fume hood with a blast shield in place. [2][14]
Preparation and Handling Protocol:
-
Restricted Access: Designate a specific area within the lab for handling this compound. Access should be restricted to authorized personnel only.
-
Pre-use Inspection: Before starting any work, ensure that all safety equipment, including the fume hood, eyewash station, and safety shower, is accessible and in proper working order.[15]
-
Use of Blast Shield: Always work behind a blast shield to protect against potential explosions.[2][14]
-
Avoid Ignition Sources: Keep the work area free of heat, sparks, open flames, and other ignition sources.[4][5][7][9][15] Use only non-sparking tools and explosion-proof equipment.[4][8][15]
-
Grounding: Ground and bond all containers and receiving equipment to prevent static discharge.[4][7][8][15]
-
Controlled Quantities: Handle the smallest possible quantities of the compound at any given time.[1]
-
Glassware: Use scratch-free glassware, as rough surfaces can trigger the decomposition of diazo compounds.[1]
Storage:
-
Storage of diazo compounds in solution is generally not recommended. [1] If temporary storage is unavoidable, it should be in a designated, cool, dark, and explosion-proof refrigerator.
-
The storage container must be clearly labeled with the chemical name and all relevant hazard warnings.
Disposal Plan
Never dispose of diazo compounds down the drain or in regular waste streams. [1]
Decontamination and Waste Disposal Protocol:
-
Quenching Excess Reagent: Any excess Benzene, (1-diazoethyl)- must be quenched before disposal. A common method for quenching diazo compounds is the slow, dropwise addition of acetic acid until the characteristic yellow color of the diazo compound disappears and nitrogen gas evolution ceases.[1] This should be done in the fume hood.
-
Neutralized Waste: Once the diazo compound has been completely quenched, the resulting solution should be treated as hazardous waste containing benzene.
-
Containerization: Collect the quenched waste in a clearly labeled, sealed, and compatible hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Contaminated Materials: All disposable PPE, contaminated glassware, and other materials must be collected in a designated hazardous waste container and disposed of appropriately.
Experimental Workflow and Safety Procedures
Caption: Workflow for the safe handling and disposal of Benzene, (1-diazoethyl)-.
References
- 1. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 2. orgsyn.org [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. pcs.com.sg [pcs.com.sg]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nj.gov [nj.gov]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. airgas.com [airgas.com]
- 10. pppmag.com [pppmag.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. americanchemistry.com [americanchemistry.com]
- 13. hazmatschool.com [hazmatschool.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
